(S)-Ethyl 2,6-diisocyanatohexanoate
Description
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Properties
IUPAC Name |
ethyl (2S)-2,6-diisocyanatohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWTZHMYJZZIGC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCN=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCN=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849660 | |
| Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45172-15-4 | |
| Record name | Ethyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (S)-2,6-diisocyanatohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate
(S)-Ethyl 2,6-diisocyanatohexanoate , more commonly known as L-lysine ethyl ester diisocyanate (LDI) , is an aliphatic diisocyanate derived from the naturally occurring amino acid, L-lysine. Its biocompatible and biodegradable nature makes it a crucial monomer in the synthesis of advanced polymers for the biomedical field.[][2] Unlike aromatic isocyanates, which can release toxic aromatic diamines upon degradation, LDI breaks down into non-toxic, endogenous compounds, making it highly suitable for applications such as tissue engineering, drug delivery systems, and medical implants.[2][3][4]
This guide provides a comprehensive overview of the core chemical properties, experimental protocols, reactivity, and safety information for LDI, tailored for researchers and professionals in drug development and materials science.
Core Chemical Properties and Identifiers
LDI is a viscous, light-yellow to brown liquid at room temperature.[][5][6] It is characterized by the presence of two highly reactive isocyanate (-NCO) groups, which are central to its function in polymerization.
Physicochemical Data
The fundamental physical and chemical properties of LDI are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 45172-15-4 | [][5][7][8] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [][5][8][9] |
| Molecular Weight | 226.23 g/mol | [][5][8][10] |
| IUPAC Name | ethyl (2S)-2,6-diisocyanatohexanoate | [][7][11] |
| Appearance | Light yellow to brown viscous liquid | [][5][6] |
| Density | 1.12 g/cm³ | [][8][12] |
| Boiling Point | 305.0 ± 37.0 °C at 760 mmHg | [][6] |
| Refractive Index | ~1.4572 | [5][6] |
| Optical Rotation | -35° (c=1 in dioxane) | [5] |
| Solubility | Sparingly soluble in water (0.19 g/L); Sparingly soluble in Chloroform, slightly in Ethyl Acetate. | [][6][13] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of LDI after synthesis. The key spectral features are detailed below.
| Spectrum | Characteristic Peaks / Shifts | Citations |
| FTIR | Strong absorbance peak at 2260-2270 cm⁻¹ (asymmetric C=N=O stretch), characteristic of the isocyanate group. Disappearance of N-H peaks from the precursor amine. | [3][9] |
| ¹H NMR | δ = 4.28 (q, 2H, C(O)-O-CH₂ -), 4.04 (t, 1H, OCN-CH -C(O)), 3.34 (t, 2H, OCN-CH₂ -), 1.49-1.88 (m, 6H, internal -CH₂ - groups), 1.32 (t, 3H, -CH₃ ) | [3] |
Experimental Protocols
Synthesis of L-lysine Ethyl Ester Diisocyanate (LDI)
LDI is typically synthesized from L-lysine ethyl ester dihydrochloride via phosgenation. Modern protocols often utilize triphosgene as a safer alternative to phosgene gas.[9]
Materials:
-
L-lysine ethyl ester dihydrochloride (LEED)
-
Triphosgene or Phosgene (20% in toluene)
-
Pyridine (dried)
-
Anhydrous Chloroform (CHCl₃) or Methylene Chloride (CH₂Cl₂)
-
0.1 M Hydrochloric Acid (HCl), cold
-
Magnesium Sulfate (MgSO₄), anhydrous
Methodology:
-
A dry, three-necked round-bottom flask equipped with a nitrogen inlet and dropping funnel is charged with L-lysine ethyl ester dihydrochloride, anhydrous chloroform, and pyridine.[3][9]
-
The mixture is stirred and cooled to between -15°C and 0°C using a dry ice or ice-salt bath.[3][9]
-
A solution of triphosgene in anhydrous chloroform is added dropwise to the cooled mixture over a period of 10-15 minutes, maintaining the low temperature.[9]
-
The reaction is stirred for several hours (e.g., 5 hours) at 0°C after the addition is complete.[9]
-
The reaction mixture is then washed with cold 0.1 M HCl to remove excess pyridine and its salts. The aqueous layer is back-extracted with chloroform.[9]
-
The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed via rotary evaporation.[9]
-
The crude product is purified by distillation under reduced pressure to yield pure LDI as a light-colored oil.[9]
The reported yield for this process can range from approximately 50% to over 90%, depending on the specific conditions and reagents used.[3][9]
Reactivity and Applications in Drug Development
The core utility of LDI stems from the high reactivity of its two isocyanate groups toward nucleophiles such as alcohols and amines. This reactivity is harnessed to create polyurethanes.
Polyurethane Formation
LDI serves as a "hard segment" monomer that reacts with a polyol (a molecule with two or more hydroxyl groups), which acts as the "soft segment," in a step-growth polymerization. This reaction forms the characteristic urethane linkage (-NH-COO-).
The resulting polyurethanes are of significant interest in the medical field.[14] By selecting different polyols (e.g., poly(ε-caprolactone), glycerol, glucose), researchers can precisely tune the polymer's properties, such as its degradation rate, mechanical strength, and hydrophilicity.[3][4][9]
These materials are used to create:
-
Biodegradable Scaffolds: For tissue engineering, providing a temporary structure for cells to grow on before degrading into non-toxic byproducts.[2][4]
-
Drug Delivery Vehicles: Encapsulating therapeutic agents for controlled release as the polymer matrix degrades.[]
-
Biocompatible Coatings: For medical devices and implants to improve their integration with the body.
Safety and Handling
LDI is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as toxic if inhaled and can cause significant irritation and sensitization.[15][16]
| Hazard Type | GHS Hazard Statement(s) | Citations |
| Acute Toxicity | H331: Toxic if inhaled. | [7][15] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][15] |
| Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [7][15] |
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, respiratory protection is required.[15]
-
Storage: LDI is moisture-sensitive.[17][18] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place (2-8°C).[][7][8]
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[17]
References
- 2. Lysine diisocyanate | Cas 45172-15-4 – 4MedChem BV [4medchem.com]
- 3. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thomassci.com [thomassci.com]
- 6. L-Lysine Diisocyanate | 45172-15-4 [chemicalbook.com]
- 7. This compound | 45172-15-4 [sigmaaldrich.com]
- 8. L-Lysine diisocyanate ethyl ester | 45172-15-4 | FL29270 [biosynth.com]
- 9. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]
- 10. Ethyl 2,6-diisocyanatohexanoate | C10H14N2O4 | CID 10013919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. L-Lysine ethyl ester diisocyanate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. L-Lysine ethyl ester diisocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. chemos.de [chemos.de]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. L-Lysine ethyl ester diisocyanate, LDI (SKU: LDI-25G) - Biomaterials USA [biomaterialsusa.com]
An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Ethyl 2,6-diisocyanatohexanoate, commonly known as L-lysine diisocyanate ethyl ester (LDI), is a chiral and biocompatible diisocyanate derived from the naturally occurring amino acid L-lysine. Its unique properties, including biodegradability into non-toxic byproducts, make it a valuable building block in the synthesis of advanced biomaterials. This technical guide provides a comprehensive overview of LDI, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications in the development of polyurethanes for tissue engineering and drug delivery systems.
Chemical and Physical Properties
This compound is a light yellow to yellow oily liquid.[1] It is sparingly soluble in chloroform and slightly soluble in ethyl acetate.[1] Due to its reactive isocyanate groups, it should be stored at 2-8°C under an inert atmosphere to prevent degradation from moisture.[1]
| Property | Value | Reference(s) |
| CAS Number | 45172-15-4 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Appearance | Light yellow to yellow oily liquid | [1] |
| Boiling Point | 305.0 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.12 ± 0.1 g/cm³ | [1] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate | [1] |
| Storage | 2-8°C under inert atmosphere | [1] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of LDI provides characteristic signals corresponding to the different protons in its structure. The spectrum is consistent with the ethyl ester and hexanoate backbone.[2]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference(s) |
| 4.28 | Quartet | 2H | C(O)O-CH₂ -CH₃ | [2] |
| 4.04 | Triplet | 1H | OCN-CH -C(O) | [2] |
| 3.34 | Triplet | 2H | OCN-CH₂ - | [2] |
| 1.49-1.88 | Multiplet | 6H | -CH₂ -CH₂ -CH₂ - | [2] |
| 1.32 | Triplet | 3H | C(O)O-CH₂-CH₃ | [2] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~170 | C =O (Ester) |
| ~128 | C =N (Isocyanate) |
| ~61 | O-C H₂-CH₃ |
| ~58 | N=C=O attached C H |
| ~43 | N=C=O attached C H₂ |
| ~30, ~28, ~23 | -C H₂-C H₂-C H₂- |
| ~14 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum of LDI shows a characteristic strong absorption band for the isocyanate group (-N=C=O).[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 2260-2270 | Strong | -N=C=O stretching | [2] |
| ~1740 | Strong | C=O stretching (Ester) | [2] |
| ~2940, ~2860 | Medium | C-H stretching (Aliphatic) | [3] |
Mass Spectrometry (MS)
Experimental Protocols
Synthesis of this compound (LDI)
LDI is synthesized from L-lysine ethyl ester dihydrochloride. The following protocol is adapted from published literature.[2][4]
Materials:
-
L-lysine ethyl ester dihydrochloride
-
Triphosgene or Phosgene (20% in toluene)
-
Pyridine (dried)
-
Chloroform (CHCl₃, dried) or Dichloromethane (CH₂Cl₂, dried)
-
0.1 M Hydrochloric acid (HCl), cold
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add L-lysine ethyl ester dihydrochloride (e.g., 80 mmol) and dry chloroform (e.g., 100 mL).
-
Add dry pyridine (e.g., 480 mmol) to the suspension.
-
Cool the mixture to -10 to -15 °C in an ice-salt bath.
-
Slowly add a solution of triphosgene in chloroform or a 20% solution of phosgene in toluene to the stirred suspension over a period of 10-20 minutes.
-
After the addition is complete, continue stirring at 0 °C for approximately 3 hours.
-
Quench the reaction by adding cold 0.1 M HCl.
-
Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude LDI by vacuum distillation to yield a light brown, oily liquid.
Yield: Approximately 93%.[2]
Synthesis of Biodegradable Polyurethane for Tissue Engineering
LDI is a key component in the synthesis of biodegradable polyurethanes. The following is a two-step prepolymer method.[4]
Materials:
-
This compound (LDI)
-
Poly(ε-caprolactone) diol (PCL)
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Chloroform (CHCl₃)
Procedure:
-
Prepolymer Synthesis: In a reaction vessel, react an excess of LDI with PCL diol at 80°C for 150 minutes in the presence of a catalytic amount of DBTDL (e.g., 0.1%).
-
Chain Extension: Add the chain extender, 1,4-butanediol, to the prepolymer and continue the reaction for another 120 minutes at 80°C.
-
Curing: Lower the temperature to 60°C and allow the reaction to proceed for approximately 68 hours to complete the polymerization.
-
Film Casting: Dissolve the resulting polyurethane in chloroform (e.g., 5% w/v) and cast it into a leveled PTFE dish at room temperature to form a solid film.
Applications in Drug Development and Tissue Engineering
The biocompatibility and biodegradability of LDI-based polyurethanes make them highly attractive for biomedical applications.
Tissue Engineering Scaffolds
Polyurethanes synthesized from LDI can be fabricated into porous scaffolds that support cell adhesion, proliferation, and tissue regeneration.[5] The degradation products, primarily L-lysine and the corresponding diol, are non-toxic and can be safely metabolized by the body.[6] The mechanical properties of these scaffolds can be tailored by adjusting the ratio of soft and hard segments in the polymer chain.[3]
Drug Delivery Systems
LDI-based polyurethanes can be formulated into nanoparticles, microparticles, or films for the controlled release of therapeutic agents.[7] The drug can be encapsulated within the polymer matrix and released as the polymer degrades. The release kinetics can be controlled by altering the polymer composition and degradation rate. This makes them suitable for delivering a wide range of drugs, from small molecules to larger biologics.
References
- 1. mdpi.com [mdpi.com]
- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Ethyl 2,6-diisocyanatohexanoate, a key building block in the synthesis of polyurethanes for biomedical applications. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow.
Chemical and Physical Properties
This compound, also known as L-lysine diisocyanate ethyl ester (LDI), is a chiral compound widely utilized in the production of biodegradable and biocompatible polyurethanes. These polymers find applications in drug delivery systems, tissue engineering scaffolds, and medical implants.[] The presence of the isocyanate groups allows for versatile polymerization reactions, while its origin from the amino acid L-lysine imparts biodegradability to the resulting polymers.
Data Presentation: Key Properties of this compound
| Property | Value |
| Molecular Formula | C10H14N2O4[2][3][4] |
| Molecular Weight | 226.23 g/mol [3][5] |
| CAS Number | 45172-15-4[2] |
| Appearance | Light Yellow to Yellow Oily Matter[3] |
| Density | 1.12 ± 0.1 g/cm³[3] |
| Boiling Point | 305.0 ± 37.0 °C at 760 mmHg[3] |
| Storage | Store at 2-8°C under an inert atmosphere[3] |
| Solubility | Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly)[3] |
| Synonyms | L-Lysine diisocyanate ethyl ester, LDI, Ethyl (S)-2,6-diisocyanatohexanoate[3] |
Experimental Protocols: Synthesis of this compound
The following protocol details the synthesis of this compound from L-lysine ethyl ester dihydrochloride. This method is adapted from established procedures in the scientific literature.[6]
Materials:
-
L-lysine ethyl ester dihydrochloride
-
Dichloromethane (CH2Cl2), freshly distilled
-
Pyridine
-
Phosgene (1.93 M solution in toluene)
-
0.5 M Hydrochloric acid (HCl), cold
-
Dry ice
-
Nitrogen gas
Equipment:
-
250 ml, three-necked round-bottom flask
-
Rubber septa
-
Nitrogen inlet adapter
-
Magnetic stirrer
-
Dry ice bath
-
Syringes
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry 250 ml, three-necked round-bottom flask fitted with two rubber septa and a nitrogen inlet adapter, add 5.01 g of L-lysine ethyl ester dihydrochloride (20 mmol), 100 ml of freshly distilled dichloromethane, and 20 ml of pyridine (240 mmol).[6]
-
Cooling: The mixture is stirred in a dry ice bath for 15 minutes to cool the contents.[6]
-
Addition of Phosgene: Subsequently, 60 ml of a 1.93 M phosgene solution in toluene (116 mmol) is added via syringe over a period of 20–30 seconds.[6]
-
Reaction: The resulting light yellow solution is stirred in the dry ice bath for 2 hours.[6]
-
Extraction: The reaction mixture is then extracted twice with 300 ml of cold 0.5 M aqueous HCl in a separatory funnel over ice water.[6]
-
Product Isolation: The organic layer, containing the this compound, is collected. The solvent can be removed under reduced pressure to yield the final product.
Mandatory Visualization: Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Ethyl 2,6-diisocyanatohexanoate IUPAC name and structure
An In-Depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in the biomedical and polymer science fields. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Identity and Structure
This compound, commonly known as L-Lysine diisocyanate ethyl ester (LDI), is a chiral compound derived from the amino acid L-lysine.[] Its stereospecific nature makes it a valuable building block for creating polymers with specific properties.[2]
IUPAC Name: ethyl (2S)-2,6-diisocyanatohexanoate[][3][4]
Synonyms:
-
L-2,6-Diisocyanatohexanoic acid ethyl ester[]
-
L-Lysine diisocyanate ethyl ester[]
-
L-Lysine ethyl ester diisocyanate[]
-
Ethyl (S)-2,6-diisocyanatohexanoate[]
-
LDI[]
Chemical Structure:
The structure of this compound is characterized by a hexanoate backbone with isocyanate groups at the 2 and 6 positions and an ethyl ester at the 1 position. The stereochemistry at the second carbon is (S).
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 45172-15-4 | [3] |
| Molecular Formula | C10H14N2O4 | [][3] |
| Molecular Weight | 226.23 g/mol | [][3] |
| Appearance | Light yellow to yellow oily matter | [] |
| Boiling Point | 305.0 ± 37.0 °C at 760 mmHg | [] |
| Density | 1.12 ± 0.1 g/cm³ | [] |
| Solubility | Soluble in Chloroform (sparingly), Ethyl Acetate (slightly) | [] |
| Storage | Store at 2-8°C under an inert atmosphere | [][3] |
Synthesis of this compound (LDI)
LDI is typically synthesized from L-lysine ethyl ester dihydrochloride. The following is a detailed experimental protocol for its preparation using triphosgene.
Experimental Protocol: Synthesis of LDI[5]
Materials:
-
L-lysine ethyl ester dihydrochloride (LEED)
-
Pyridine
-
Chloroform (CHCl3)
-
Triphosgene
-
0.1 mol/L aqueous Hydrochloric acid (HCl)
Procedure:
-
To a dry 250 mL round-bottom flask, add 19.76 g (80 mmol) of LEED, 37.92 g (480 mmol) of pyridine, and 100 mL of CHCl3.
-
Stir the mixture in an ice-salt bath for 10 minutes.
-
Separately, prepare a solution of 15.84 g of triphosgene in 80 mL of CHCl3.
-
Add the triphosgene solution to the LEED mixture using a pressure-equalizing funnel over a period of 10 minutes, maintaining the temperature between -10°C and -15°C.
-
Stir the resulting light yellow solution for 5 hours at 0°C.
-
Extract the reaction mixture with 100 mL of cold 0.1 mol/L aqueous HCl.
-
Re-extract the aqueous layer twice with 200 mL of CHCl3.
-
Combine the organic layers and process for purification.
The use of triphosgene, a solid, is a safer alternative to gaseous phosgene.[5] Pyridine acts as a base to neutralize the hydrochloride in the starting material and the HCl generated during the reaction.[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound (LDI).
Applications in Research and Drug Development
This compound is a versatile compound with significant applications in the biomedical and materials science sectors.[][2]
Biomedical Applications:
-
Polyurethane Production: LDI is a crucial monomer for the synthesis of biodegradable polyurethanes. These polymers are employed in drug release systems and for tissue regeneration purposes.[][5]
-
Medical Devices and Implants: The biocompatibility of LDI-based polyurethanes makes them suitable for the creation of advanced medical instruments and implants.[]
-
Tissue Engineering: LDI can be polymerized with molecules like glucose or glycerol to form biodegradable foam-like scaffolds that can support cell growth for tissue engineering applications.[6][7] The degradation products, such as lysine and glucose, are non-toxic.[6]
Chemical Synthesis Applications:
-
Crosslinking Agent: The two isocyanate groups in LDI allow it to act as a crosslinking agent, enhancing the durability and strength of materials.[2] This property is utilized in the production of specialty coatings and adhesives.[2]
Polymerization Workflow Diagram
Caption: General workflow for polyurethane synthesis using LDI.
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
-
Signal Word: Danger[3]
-
Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H331: Toxic if inhaled.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: P264, P271, P272, P280, P285, P302+P352, P304+P340, P305+P351+P338, P311, P333+P313, P362, P501.[3]
It is imperative to consult the material safety data sheet (MSDS) for detailed safety and handling information before working with this compound.
References
- 2. 45172-15-4 | MFCD08276480 | this compound [aaronchem.com]
- 3. This compound | 45172-15-4 [sigmaaldrich.com]
- 4. Ethyl 2,6-diisocyanatohexanoate | C10H14N2O4 | CID 10013919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]
- 6. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of L-lysine Diisocyanate Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of L-lysine diisocyanate ethyl ester (LDI), a key biocompatible monomer in the development of biodegradable polyurethanes for biomedical applications. This document outlines the primary synthesis methodologies, presents key quantitative data, details experimental protocols, and illustrates the synthesis pathway.
Introduction
L-lysine diisocyanate ethyl ester is an aliphatic diisocyanate derived from the naturally occurring amino acid L-lysine. Its biocompatibility and the non-toxic nature of its degradation products make it a highly attractive building block for creating polymers used in tissue engineering, drug delivery systems, and medical implants.[1][2] This guide focuses on the chemical synthesis of LDI, providing researchers with the necessary information to produce this versatile compound in a laboratory setting.
Synthesis Methodologies
The synthesis of L-lysine diisocyanate ethyl ester typically starts from L-lysine ethyl ester dihydrochloride. Two primary methods have been reported for the conversion of the amino groups to isocyanate groups: phosgenation using phosgene gas and a safer alternative using triphosgene.
Phosgenation using Phosgene
This method involves the direct reaction of L-lysine ethyl ester dihydrochloride with a solution of phosgene in a suitable solvent. While effective, this method requires specialized equipment and stringent safety precautions due to the high toxicity of phosgene gas.
Phosgenation using Triphosgene
A more common and safer laboratory-scale method utilizes triphosgene (bis(trichloromethyl) carbonate) as a phosgene source.[3] Triphosgene is a stable solid that decomposes in the presence of a base to generate phosgene in situ, thereby avoiding the handling of the hazardous gas directly. This method is generally preferred for its improved safety profile.
Quantitative Data Summary
The following table summarizes the key quantitative data from reported synthesis protocols for L-lysine diisocyanate ethyl ester.
| Parameter | Phosgene Method | Triphosgene Method | Reference |
| Starting Material | L-lysine ethyl ester dihydrochloride | L-lysine ethyl ester dihydrochloride | [1][3] |
| Phosgenating Agent | Phosgene (1.93 M in toluene) | Triphosgene | [1][3] |
| Base | Pyridine | Pyridine | [1][3] |
| Solvent | Methylene chloride (CH2Cl2) | Chloroform (CHCl3) | [1][3] |
| Reaction Temperature | Dry ice bath (-78°C) then 0°C | -15°C to -10°C then 0°C | [1][3] |
| Reaction Time | 2 hours | 5 hours | [1][3] |
| Product Yield | 93% | ~50% | [1][3][4] |
Experimental Protocols
Synthesis using Phosgene
This protocol is adapted from the method described by Nowick et al.[1]
Materials:
-
L-lysine ethyl ester dihydrochloride (5.01 g, 20 mmol)
-
Methylene chloride (CH2Cl2), freshly distilled (100 ml)
-
Pyridine (20 ml, 240 mmol)
-
Phosgene solution (1.93 M in toluene, 60 ml, 116 mmol)
-
Dry ice/acetone bath
Procedure:
-
To a dry 250 ml three-necked round-bottom flask equipped with two rubber septa and a nitrogen inlet, add L-lysine ethyl ester dihydrochloride, distilled methylene chloride, and pyridine.
-
Cool the mixture in a dry ice bath for 15 minutes with stirring.
-
Slowly add the phosgene solution via syringe over a period of 20-30 seconds.
-
Stir the resulting light yellow solution in the dry ice bath for 2 hours.
-
The reaction mixture can then be worked up by extraction with cold 0.1 M aqueous HCl.[3]
Synthesis using Triphosgene
This protocol is adapted from the method described by Han et al.[3]
Materials:
-
L-lysine ethyl ester dihydrochloride (LEED) (19.76 g, 80 mmol)
-
Pyridine (37.92 g, 480 mmol)
-
Chloroform (CHCl3) (100 ml)
-
Triphosgene (15.84 g) dissolved in 80 ml CHCl3
-
Ice-salt bath
-
0.1 mol/L aqueous HCl
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a dry 250 ml round-bottom flask, combine L-lysine ethyl ester dihydrochloride, pyridine, and 100 ml of chloroform.
-
Stir the mixture in an ice-salt bath for 10 minutes.
-
Add the solution of triphosgene in chloroform dropwise using a pressure-equalizing funnel over 10 minutes, maintaining the temperature between -15°C and -10°C.
-
Stir the resulting light yellow solution for 5 hours at 0°C.
-
Extract the reaction mixture with 100 ml of cold 0.1 mol/L aqueous HCl.
-
Re-extract the aqueous layer twice with 200 ml of chloroform.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution by rotary evaporation to obtain the crude diisocyanate as a light brown oil.
-
Purify the product by distillation under reduced pressure.
Characterization
The successful synthesis of L-lysine diisocyanate ethyl ester can be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: A strong characteristic peak for the isocyanate group (-NCO) should be observed between 2260 and 2270 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum should be consistent with the structure of LDI, showing characteristic peaks for the different protons in the molecule.[1] For example, the protons of the -CH2- group adjacent to the ester are typically observed around δ = 4.28 ppm.[1]
Logical Workflow and Visualization
The synthesis of L-lysine diisocyanate ethyl ester is a critical first step in the development of lysine-based biodegradable polyurethanes for drug development and tissue engineering applications.
Caption: Workflow for the synthesis of LDI and its application in polyurethane synthesis.
The diagram above illustrates the logical flow from the starting material, L-lysine ethyl ester dihydrochloride, through the phosgenation step to yield L-lysine diisocyanate ethyl ester. This monomer is then used in a polymerization reaction with a suitable polyol to create biodegradable polyurethanes, which are subsequently utilized in various biomedical applications. This pathway highlights the central role of LDI synthesis in the development of advanced biomaterials.
References
- 1. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
Commercial suppliers of (S)-Ethyl 2,6-diisocyanatohexanoate
An In-depth Technical Guide to (S)-Ethyl 2,6-diisocyanatohexanoate for Researchers and Drug Development Professionals
Introduction
This compound, also known as L-lysine diisocyanate ethyl ester (LDI), is a chiral aliphatic diisocyanate derived from the naturally occurring amino acid L-lysine. Its inherent biocompatibility and biodegradability make it a valuable building block for the synthesis of advanced polymers, particularly polyurethanes, for biomedical applications. This guide provides a comprehensive overview of its commercial availability, key technical data, and experimental applications, with a focus on its use in drug development and tissue engineering.
Commercial Suppliers and Technical Data
This compound is available from several commercial suppliers. The table below summarizes the key technical specifications and purchasing information from a selection of vendors. Researchers should note that purity and available quantities may vary.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Additional Information |
| Sigma-Aldrich | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.23 | 97%[1] | Inert atmosphere, 2-8°C[1] | Available through Ambeed, Inc.[1] |
| BOC Sciences | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.23 | 97% (typical) | Store at 2-8°C under inert atmosphere[] | Light yellow to yellow oily matter; Soluble in Chloroform (sparingly), Ethyl Acetate (slightly)[] |
| Aaron Chemicals | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.2292 | 95% | - | Pricing available for various quantities (e.g., 1g, 5g, 10g)[3] |
| LGC Standards | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.22 | - | - | Available in pack sizes of 50 mg, 100 mg, and 500 mg[4] |
| Parchem | 45172-15-4 | C₁₀H₁₄N₂O₄ | - | - | - | Specialty chemical supplier[5] |
| GlobalChemMall | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.22900 | 99% | - | Boiling Point: 304.989°C at 760 mmHg; Flash Point: 125.688°C[6] |
| BLD Pharm | 45172-15-4 | C₁₀H₁₄N₂O₄ | 226.23 | - | Inert atmosphere, 2-8°C | Requires cold-chain transportation[7] |
Synthesis of Biodegradable Polyurethane using this compound
The primary application of this compound is in the synthesis of polyurethanes. Its biodegradability is attributed to the presence of ester and urethane linkages that can be hydrolyzed. The following is a detailed experimental protocol for the synthesis of a biodegradable polyurethane based on poly(ε-caprolactone) (PCL) and L-lysine ethyl ester diisocyanate (LDI), as described in the scientific literature.[8]
Experimental Protocol: Two-Step Solution Polymerization
Materials:
-
This compound (LDI)
-
Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000)
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
N,N-dimethylformamide (DMF), anhydrous
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve PCL-diol in anhydrous DMF.
-
Heat the solution to 80°C with stirring under a nitrogen atmosphere.
-
Add this compound (LDI) to the PCL-diol solution. The molar ratio of NCO/OH should be carefully controlled.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt%).
-
Allow the reaction to proceed at 80°C for 2-3 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer solution to 60°C.
-
Add 1,4-butanediol (BDO) as a chain extender to the prepolymer solution dropwise with vigorous stirring. The amount of BDO should be calculated to react with the remaining NCO groups.
-
Continue the reaction at 60°C for an additional 2-4 hours until the viscosity of the solution increases significantly, indicating polyurethane formation.
-
-
Polymer Precipitation and Purification:
-
Precipitate the resulting polyurethane by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or deionized water, with stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the purified polyurethane under vacuum at 60°C until a constant weight is achieved.
-
Characterization:
-
The chemical structure of the synthesized polyurethane can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of the NH-COO urethane peak (~1730 cm⁻¹ and ~3330 cm⁻¹).
-
The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).
-
Thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), can be analyzed using differential scanning calorimetry (DSC).
Applications in Drug Development
Polyurethanes synthesized from this compound are promising materials for various drug delivery applications due to their biocompatibility, tunable mechanical properties, and biodegradability.[9][10] The degradation products, including L-lysine derivatives, are generally considered non-toxic.
Key Application Areas:
-
Controlled Drug Release: The polyurethane matrix can encapsulate therapeutic agents, and drug release can be controlled by the degradation rate of the polymer.[10] The ester and urethane bonds in the polymer backbone are susceptible to hydrolysis, leading to a sustained release of the entrapped drug over time. The release kinetics can be modulated by altering the ratio of hard and soft segments in the polyurethane.[9]
-
Tissue Engineering Scaffolds: Biodegradable polyurethanes can be fabricated into porous scaffolds that support cell attachment, proliferation, and tissue regeneration.[11] These scaffolds can be loaded with growth factors or other bioactive molecules to promote tissue healing.
-
Nanoparticles for Targeted Delivery: Amphiphilic block copolymers containing polyurethane segments can self-assemble into micelles or nanoparticles in aqueous solutions. These nanocarriers can be used to encapsulate hydrophobic drugs, improve their solubility, and facilitate targeted delivery to specific tissues or cells.
Conclusion
This compound is a key monomer for the development of biocompatible and biodegradable polyurethanes. Its availability from various commercial suppliers facilitates its use in research and development. The ability to synthesize polyurethanes with tailored properties opens up a wide range of applications in drug delivery, tissue engineering, and regenerative medicine. The experimental protocol provided in this guide serves as a starting point for researchers to explore the potential of this versatile building block in creating innovative biomedical solutions.
References
- 1. This compound | 45172-15-4 [sigmaaldrich.com]
- 3. 45172-15-4 | MFCD08276480 | this compound [aaronchem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. parchem.com [parchem.com]
- 6. globalchemmall.com [globalchemmall.com]
- 7. 45172-15-4|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmb-journal.com [nmb-journal.com]
An In-depth Technical Guide on the Safety and Handling of (S)-Ethyl 2,6-diisocyanatohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, safety, handling, synthesis, purification, and analysis of (S)-Ethyl 2,6-diisocyanatohexanoate. The information is intended for use by qualified professionals in a laboratory or research setting.
Chemical and Physical Properties
This compound, also known as L-lysine diisocyanate ethyl ester (LDI), is a chiral diisocyanate derived from the amino acid L-lysine.[1][2] It serves as a valuable building block in the synthesis of polyurethanes and other polymers, particularly in the biomedical field for applications such as drug release mechanisms and tissue regeneration. The presence of two isocyanate groups allows for the formation of cross-linked polymer networks.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2S)-2,6-diisocyanatohexanoate | [3] |
| Synonyms | L-lysine diisocyanate ethyl ester, LDI, Ethyl (S)-2,6-diisocyanatohexanoate | [1] |
| CAS Number | 45172-15-4 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| Physical Form | Viscous Liquid | [2] |
| Color | Yellow to Brown | [2] |
| Solubility | Sparingly soluble in water (0.19 g/L) | [2] |
| Refractive Index | 1.4572 | [2] |
| Purity | 97% | [2] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H331: Toxic if inhaled.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P311: Call a POISON CENTER or doctor/physician. | |
| Storage | Store in a cool, dry, well-ventilated place at 2-8°C under an inert atmosphere. Keep container tightly closed. Moisture sensitive. | |
| Inpatibilities | Strong oxidizing agents, water, alcohols, amines, strong bases. | [2] |
Personal Protective Equipment (PPE) Workflow
Figure 1: Recommended Personal Protective Equipment (PPE) workflow before handling this compound.
Spill Cleanup Procedure
In the event of a spill, evacuate the area and ensure adequate ventilation. Only personnel equipped with the appropriate PPE should perform the cleanup.
Figure 2: Step-by-step workflow for the safe cleanup of a this compound spill.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from L-lysine ethyl ester dihydrochloride via phosgenation. This reaction should be performed by trained personnel in a well-ventilated fume hood due to the highly toxic nature of phosgene or its precursors like triphosgene.
Materials:
-
L-lysine ethyl ester dihydrochloride
-
Triphosgene (or a solution of phosgene in a suitable solvent)
-
Anhydrous, inert solvent (e.g., toluene, dichloromethane)
-
Dry nitrogen or argon gas
-
Anhydrous base (e.g., pyridine)
-
Quenching agent (e.g., isopropanol)
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize excess phosgene), a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried before use.
-
Reagent Preparation: In the reaction flask, suspend L-lysine ethyl ester dihydrochloride in the anhydrous solvent under a positive pressure of inert gas.
-
Phosgenation: Cool the suspension in a dry ice/acetone bath. Slowly add a solution of triphosgene (or phosgene) in the same solvent via the dropping funnel. After the addition is complete, slowly add the anhydrous base (e.g., pyridine) to the reaction mixture.[4]
-
Reaction: After the addition of the base, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable method (e.g., TLC or IR spectroscopy, looking for the disappearance of the amine and the appearance of the isocyanate peak around 2270 cm⁻¹).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench any unreacted phosgene by carefully adding a small amount of a primary or secondary amine (e.g., aniline) or an alcohol (e.g., isopropanol) and stirring for an additional hour.
-
Isolation: Filter the reaction mixture to remove any precipitated salts. The filtrate contains the crude this compound.
Purification by Vacuum Distillation
The crude product is purified by vacuum distillation to remove the solvent and other impurities.
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Cold trap
-
Pressure gauge
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Place the crude product in the distillation flask.
-
Distillation: Gradually reduce the pressure using the vacuum pump. Once the desired pressure is reached, slowly heat the distillation flask while stirring. Collect the fractions that distill at the expected boiling point for this compound under the applied pressure. The use of reduced pressure is crucial to prevent thermal decomposition of the diisocyanate.[5]
-
Storage: Store the purified, colorless to pale yellow liquid product under an inert atmosphere at 2-8°C.
Synthesis and Purification Workflow
Figure 3: General workflow for the synthesis and purification of this compound.
Analytical Characterization
This method can be used for the determination of the purity of this compound. Isocyanates are highly reactive, so derivatization is often employed for stable analysis. A common derivatizing agent is 1-(2-pyridyl)piperazine (1-2PP).
Materials:
-
This compound sample
-
1-(2-pyridyl)piperazine (1-2PP) solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Sample Preparation (Derivatization):
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve it in a known volume of dry acetonitrile.
-
Add an excess of the 1-2PP solution to the sample solution.
-
Allow the reaction to proceed to completion to form the stable urea derivative.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 6.2). A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute the derivatized product.[6]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength where the derivative absorbs (e.g., 254 nm) or a mass spectrometer for more selective detection.[7]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Run a blank (derivatizing agent in solvent) and a standard of the derivatized diisocyanate to determine the retention time.
-
Inject the derivatized sample and integrate the peak area corresponding to the product.
-
Calculate the purity based on the peak area relative to the total area of all peaks (assuming equal response factors for impurities) or by using a calibration curve generated from standards of known concentration.
-
FTIR is a quick and effective method to confirm the presence of the isocyanate functional groups and to monitor the progress of the synthesis.
Procedure:
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Analysis:
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the spectrum of the sample.
-
The most characteristic absorption band for the isocyanate group (-N=C=O) is a strong, sharp peak in the region of 2250-2280 cm⁻¹. The presence of this peak is a strong indicator of the successful synthesis of the diisocyanate. The disappearance of the primary amine stretches (around 3300-3500 cm⁻¹) from the starting material also indicates the completion of the reaction.
-
Conclusion
This compound is a valuable but hazardous chemical that requires careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of its properties, safe handling procedures, and detailed experimental protocols for its synthesis, purification, and analysis. Researchers, scientists, and drug development professionals should use this information to ensure safe and effective use of this compound in their work. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. parchem.com [parchem.com]
- 2. L-Lysine ethyl ester diisocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Ethyl 2,6-diisocyanatohexanoate | C10H14N2O4 | CID 10013919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
(S)-Ethyl 2,6-diisocyanatohexanoate solubility and stability
An In-depth Technical Guide on the Solubility and Stability of (S)-Ethyl 2,6-diisocyanatohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as L-Lysine diisocyanate ethyl ester (LDI), is an aliphatic diisocyanate derived from the amino acid L-lysine. Its chemical structure, featuring two highly reactive isocyanate (-NCO) groups and a chiral center, makes it a valuable building block in the synthesis of advanced polymers. It is particularly noted for its applications in the biomedical field for creating non-toxic, biodegradable polyurethanes used in drug delivery systems, tissue engineering scaffolds, and medical implants[][2][3]. The degradation products—lysine, ethanol, and glycerol (if used as a polyol)—are generally non-toxic, offering a significant advantage over aromatic diisocyanates[2][3].
Understanding the solubility and stability of this compound is paramount for its effective handling, storage, formulation, and application. This guide provides a comprehensive overview of its known solubility profile and stability characteristics, details experimental protocols for their determination, and illustrates key chemical pathways and workflows.
Physicochemical Properties
-
IUPAC Name: ethyl (2S)-2,6-diisocyanatohexanoate[]
-
Synonyms: L-Lysine diisocyanate ethyl ester, LDI[][4]
-
Molecular Formula: C₁₀H₁₄N₂O₄[][4]
-
Molecular Weight: 226.23 g/mol [][5]
-
Appearance: Light Yellow to Yellow Oily/Viscous Liquid[][4]
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which includes a polar ester group and two highly reactive isocyanate groups. Isocyanates are generally soluble in aprotic organic solvents and react with protic solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available information. Due to the high reactivity of the isocyanate groups, "solubility" in protic solvents like water is often a measure of dispersibility before significant reaction (hydrolysis) occurs.
| Solvent | Temperature | Solubility / Miscibility | Reference |
| Water | Not Specified | Sparingly soluble (0.19 g/L) | [6] |
| Chloroform | Not Specified | Sparingly Soluble | [][6] |
| Ethyl Acetate | Not Specified | Slightly Soluble | [][6] |
| Dioxane | Not Specified | Soluble (used for optical rotation measurement) | [4] |
Note: Isocyanates react with water. The noted water solubility likely reflects the limit before rapid hydrolysis leads to the formation of insoluble polyureas.
Experimental Protocol: Determining Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of a reactive compound like this compound in a non-reactive, aprotic solvent.
Objective: To determine the equilibrium solubility of the compound at a specified temperature (e.g., 25°C).
Materials:
-
This compound
-
Selected anhydrous aprotic solvent (e.g., acetonitrile, dry ethyl acetate, THF)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a titrator for NCO content.
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid/liquid will remain undissolved at equilibrium.
-
Solvent Addition: Add a known volume of the anhydrous solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Settling: After equilibration, allow the vial to stand at the same constant temperature for several hours to allow undissolved material to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microparticles.
-
Dilution & Derivatization: Promptly dilute a known volume of the filtrate with the solvent. Due to the reactivity of the isocyanate, it is highly recommended to derivatize the sample immediately to stabilize it for analysis. A common derivatizing agent is dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), which reacts with the -NCO groups to form stable urea derivatives[7].
-
Quantification: Analyze the derivatized sample using a pre-validated analytical method, such as HPLC-UV. Determine the concentration by comparing the result against a calibration curve prepared from derivatized standards of known concentration.
-
Calculation: The solubility is the concentration determined in the saturated filtrate, expressed in units such as g/L or mol/L.
Figure 1. Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is critically influenced by its environment. The two isocyanate groups are highly susceptible to reaction with nucleophiles, particularly water. Exposure to elevated temperatures can also promote degradation and unwanted side reactions like dimerization or trimerization.
Key Factors Influencing Stability
-
Moisture (Hydrolysis): This is the most significant factor. Isocyanates react readily with water. The initial reaction forms an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide gas[8]. The newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a stable, and often insoluble, urea linkage. This process can lead to the formation of polyurea precipitates and a loss of product potency.
-
Temperature: Elevated temperatures accelerate degradation reactions. Aliphatic isocyanates can undergo dimerization to form uretidiones or trimerization to form highly stable isocyanurate rings[9]. Thermal degradation at very high temperatures (e.g., >140°C) can produce hazardous byproducts[10]. For this reason, storage is recommended at refrigerated temperatures (2-8°C)[][5].
-
Nucleophiles: Contamination with other nucleophilic substances such as alcohols, amines, or acids will lead to rapid consumption of the isocyanate groups, forming urethanes, ureas, and other derivatives[11].
-
Catalysts: Trace amounts of catalysts (e.g., tertiary amines, organometallic compounds like dibutyltin dilaurate) can dramatically accelerate isocyanate reactions, including polymerization and trimerization[8].
Figure 2. Key factors affecting the stability of this compound.
Recommended Storage
To ensure stability, the compound must be stored under controlled conditions. Based on supplier data sheets, the recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture[][5].
Experimental Protocol: Assessing Chemical Stability
This protocol provides a framework for evaluating the stability of this compound under various conditions over time, aligned with general principles from stability testing guidelines[12].
Objective: To assess the degradation of the compound under accelerated (e.g., 25°C/60% RH) and long-term (e.g., 5°C) storage conditions.
Materials:
-
This compound
-
Climate-controlled stability chambers
-
Inert gas (Nitrogen or Argon)
-
Appropriate vials with inert, moisture-proof caps
-
Analytical method for quantification (e.g., HPLC-UV after derivatization or NCO-group titration).
Procedure:
-
Sample Preparation: Aliquot the pure compound into multiple vials. For each storage condition and time point, prepare at least three replicate samples.
-
Initial Analysis (T=0): Immediately analyze several aliquots to establish the initial purity or concentration. This serves as the baseline (100%).
-
Storage:
-
Long-Term: Place one set of samples in a refrigerator set to 5°C ± 3°C.
-
Accelerated: Place another set in a stability chamber at 25°C ± 2°C with controlled relative humidity (e.g., 60% RH ± 5% RH). Note: For a moisture-sensitive compound, this condition primarily tests thermal stability in a sealed container. An open-dish test could be used to specifically assess hydrolytic stability.
-
-
Time-Point Testing: At predefined intervals (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), remove a set of replicate vials from each storage condition[12].
-
Sample Analysis: Allow samples to equilibrate to room temperature before opening. Immediately prepare and analyze the samples using the validated analytical method (e.g., derivatization followed by HPLC) to determine the remaining percentage of the active compound.
-
Data Evaluation:
-
Calculate the mean percentage of the initial compound remaining at each time point.
-
Plot the percentage remaining versus time for each condition.
-
Identify and, if possible, quantify any major degradation products.
-
Determine the shelf-life based on the time it takes for the concentration to fall below a set threshold (e.g., 90%).
-
Chemical Reactivity
The isocyanate group (-N=C=O) is an electrophilic functional group that reacts with a wide range of nucleophiles. This reactivity is the basis for its use in polymerization and bioconjugation.
Figure 3. General reaction pathways for the isocyanate group.
-
Reaction with Water: Leads to an amine and CO₂, followed by reaction with another isocyanate to form a urea linkage. This is a critical side reaction to avoid during synthesis and storage[8].
-
Reaction with Alcohols: Forms a stable urethane (carbamate) linkage. This is the primary reaction in the formation of polyurethanes when reacted with polyols (e.g., glycerol)[2].
-
Reaction with Amines: Forms a urea linkage. This reaction is typically much faster than the reaction with alcohols[8].
Conclusion
This compound is a promising, bio-based diisocyanate with significant potential in the biomedical field. However, its utility is intrinsically linked to its high reactivity. Its solubility is limited to aprotic organic solvents, and it is highly unstable in the presence of moisture. Strict adherence to anhydrous conditions and refrigerated storage (2-8°C) under an inert atmosphere is essential to maintain its chemical integrity. The experimental protocols and chemical principles outlined in this guide provide a framework for researchers and developers to handle, formulate, and study this compound effectively and safely.
References
- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine diisocyanate | Cas 45172-15-4 – 4MedChem BV [4medchem.com]
- 4. thomassci.com [thomassci.com]
- 5. L-Lysine diisocyanate ethyl ester | 45172-15-4 | J-922724 [biosynth.com]
- 6. L-Lysine Diisocyanate | 45172-15-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
- 9. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Purity Analysis of Lysine Diisocyanate Ethyl Ester (LDI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Lysine Diisocyanate Ethyl Ester (LDI), a critical component in the synthesis of biocompatible and biodegradable polyurethanes for biomedical applications. Ensuring the high purity of LDI is paramount to control the quality, safety, and performance of the final polymeric materials.
Introduction to Lysine Diisocyanate Ethyl Ester (LDI)
L-Lysine Diisocyanate Ethyl Ester (LDI) is an aliphatic diisocyanate derived from the naturally occurring amino acid, L-lysine. Its use in the synthesis of polyurethanes offers the advantage of producing materials that degrade into non-toxic, biocompatible products, namely lysine and ethanol. Given its application in the medical field, a thorough analysis of its purity is crucial to identify and quantify any residual starting materials, by-products, or degradation products that could affect the final polymer's properties and biocompatibility.
Analytical Techniques for Purity Assessment
A multi-faceted approach employing various analytical techniques is necessary for a comprehensive purity analysis of LDI. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative assay, Fourier Transform Infrared (FTIR) Spectroscopy for functional group analysis and reaction monitoring, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile impurities.
Quantitative Purity Data
Commercial grades of LDI typically have a purity of 97% or higher.[1][2][3] A detailed impurity profile is essential for quality control.
| Parameter | Specification | Analytical Method |
| Purity (Assay) | ≥ 96.0% | HPLC |
| Appearance | Yellow to brown viscous liquid | Visual Inspection |
| Identity | Conforms to structure | FTIR, NMR |
| Residual Solvents | To be determined based on synthesis | GC-MS |
| Related Substances | To be identified and quantified | HPLC, GC-MS |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC is the primary method for determining the purity of LDI.[4][5]
Methodology:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol is often employed. For instance, a mobile phase of 10 mM potassium dihydrogen phosphate (pH adjusted to 7.5 with triethylamine) can be effective.[6]
-
Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.[6]
-
Detection Wavelength: UV detection at 214 nm is suitable for L-lysine derivatives.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[6]
-
Sample Preparation: A known concentration of the LDI sample is prepared in the mobile phase. The solution should be filtered through a 0.45 µm filter before injection.
-
Standard Preparation: A certified reference standard of LDI is prepared at a known concentration in the mobile phase.
-
Quantification: The purity is determined by comparing the peak area of the analyte in the sample to that of the standard, using the external standard method.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
FTIR spectroscopy is a rapid and effective technique for confirming the identity of LDI and for monitoring its synthesis. The key feature is the strong absorption band of the isocyanate group (-NCO).[7][8]
Methodology:
-
Instrument: FTIR Spectrometer.
-
Sample Preparation: A thin film of the viscous liquid LDI can be placed between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Interpretation of Key Peaks:
-
-N=C=O Stretch: A very strong and sharp absorption peak is observed around 2260 cm⁻¹, which is characteristic of the isocyanate functional group.[7] The presence of this peak and the disappearance of the N-H stretching vibrations from the starting material (L-lysine ethyl ester) confirm the successful synthesis of LDI.[7]
-
C=O Stretch (Ester): A strong absorption peak around 1723 cm⁻¹.[9]
-
C-H Stretch (Aliphatic): Absorption peaks in the range of 2850-2960 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the chemical structure of LDI, confirming the arrangement of protons in the molecule.[8][10]
Methodology:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Sample Preparation: A small amount of LDI is dissolved in the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Interpretation of ¹H NMR Spectrum: The chemical shifts (δ) are consistent with the structure of LDI:[8]
-
δ ≈ 4.28 ppm (quartet, 2H, -O-CH₂-CH₃)
-
δ ≈ 4.04 ppm (triplet, 1H, -CH(NCO)-C(O)-)
-
δ ≈ 3.34 ppm (triplet, 2H, -CH₂-NCO)
-
δ ≈ 1.49–1.88 ppm (multiplet, 6H, internal -CH₂- groups)
-
δ ≈ 1.32 ppm (triplet, 3H, -O-CH₂-CH₃)
-
Visualization of Workflows and Pathways
Experimental Workflow for Purity Analysis
Caption: A flowchart illustrating the key stages of LDI purity analysis.
Synthesis and Potential Impurity Formation Pathway
Caption: Synthesis of LDI and potential pathways for impurity generation.
Conclusion
The purity of Lysine Diisocyanate Ethyl Ester is a critical quality attribute that directly impacts the characteristics of the resulting polyurethanes for biomedical applications. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for the comprehensive purity assessment of LDI. Adherence to these analytical protocols will ensure the quality and consistency of LDI for use in research and development.
References
- 1. thomassci.com [thomassci.com]
- 2. L-Lysine ethyl ester diisocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. L-Lysine ethyl ester diisocyanate, 97% | CymitQuimica [cymitquimica.com]
- 4. H64384.14 [thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [academic.hep.com.cn]
Introduction to chiral diisocyanates in polymer chemistry
An In-depth Technical Guide to Chiral Diisocyanates in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality plays a pivotal role in the functionality of biological systems and the efficacy of pharmaceuticals. This principle extends into materials science, where the introduction of chirality into polymer backbones can lead to materials with unique chiroptical, recognition, and catalytic properties. Chiral diisocyanates are a crucial class of monomers for synthesizing chiral polymers, particularly polyurethanes and polyureas. These polymers find applications in a wide range of fields, including biomedical devices, chiral separations, and asymmetric catalysis. This guide provides a comprehensive overview of the synthesis of chiral diisocyanates, their polymerization, and the properties of the resulting polymers, with a focus on experimental details and quantitative data.
The versatility of polyurethanes stems from the reaction between a diisocyanate and a polyol.[1] By employing a chiral diisocyanate, the stereochemical information is directly incorporated into the polymer backbone, influencing its secondary structure and macroscopic properties. One of the most prominent examples is lysine diisocyanate (LDI), derived from the naturally occurring amino acid L-lysine.[2][3] Its biocompatibility and biodegradability make it an attractive building block for medical applications.[4][5] Another important class of chiral monomers used in conjunction with diisocyanates is axially chiral 1,1'-bi-2-naphthol (BINOL), which can be used to create helical polyurethanes.[6]
This technical guide will delve into the synthesis of key chiral diisocyanates, provide detailed polymerization protocols, present quantitative data on polymer properties, and illustrate the experimental workflows.
Core Concepts in Chiral Polymer Synthesis
The synthesis of chiral polymers from diisocyanates can be approached in several ways. The most direct method involves the use of a chiral diisocyanate monomer, which imparts its chirality to the resulting polymer chain. Alternatively, an achiral diisocyanate can be polymerized with a chiral diol or other co-monomer. The chirality of the resulting polymer is then derived from the chiral co-monomer.
A key characteristic of these chiral polymers is their ability to form ordered secondary structures, such as helices. This helical conformation is often responsible for the unique chiroptical properties of the material, such as high optical rotation and distinct circular dichroism (CD) spectra. The stability and handedness of these helices are influenced by the structure of the chiral monomer, the polymerization conditions, and the solvent.
Synthesis of Chiral Diisocyanates
The synthesis of chiral diisocyanates often starts from readily available chiral precursors, such as amino acids or chiral diols. A common method for converting a primary amine to an isocyanate is through phosgenation.
Synthesis of L-Lysine Ethyl Ester Diisocyanate (LDI)
L-lysine ethyl ester diisocyanate (LDI) is a widely used chiral diisocyanate due to its derivation from a natural amino acid, leading to biocompatible and biodegradable polyurethanes.[4]
Experimental Protocol
The synthesis of LDI from L-lysine ethyl ester dihydrochloride is a well-established procedure.[7]
Materials:
-
L-lysine ethyl ester dihydrochloride
-
Dichloromethane (CH2Cl2), freshly distilled
-
Pyridine
-
Phosgene solution in toluene (e.g., 1.93 M)
-
0.5 M Hydrochloric acid (HCl), cold
-
Anhydrous magnesium sulfate (MgSO4)
-
Dry ice
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with two rubber septa and a nitrogen inlet, add 5.01 g (20 mmol) of L-lysine ethyl ester dihydrochloride, 100 mL of freshly distilled CH2Cl2, and 20 mL (240 mmol) of pyridine.[7]
-
Cool the mixture in a dry ice bath for 15 minutes with stirring.[7]
-
Rapidly add 60 mL of a 1.93 M phosgene solution in toluene (116 mmol) via syringe over 20-30 seconds.[7]
-
Continue stirring the resulting light-yellow solution in the dry ice bath for 2 hours.[7]
-
Extract the reaction mixture twice with 300 mL of cold 0.5 M aqueous HCl in an ice water bath.[7]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain LDI as a crude product.
This procedure typically yields LDI with high purity, suitable for polymerization.[7] The successful synthesis can be confirmed by infrared (IR) spectroscopy, which shows a characteristic strong peak for the isocyanate group at 2260-2270 cm⁻¹.[7]
Polymerization of Chiral Diisocyanates
Chiral diisocyanates can be polymerized with a variety of co-monomers, most commonly diols or polyols, to form chiral polyurethanes. The choice of the co-monomer significantly influences the properties of the final polymer.
Synthesis of a Chiral Polyurethane from LDI and Glucose
A biodegradable and biocompatible polyurethane can be synthesized by reacting LDI with D-glucose.[4]
Experimental Protocol
Materials:
-
D-glucose
-
Dimethyl sulfoxide (DMSO)
-
L-Lysine ethyl ester diisocyanate (LDI)
-
Ethyl ether
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.8 g (10 mmol) of D-glucose in DMSO.[4]
-
Add 5 mL (27 mmol) of LDI to the flask using a syringe.[4]
-
Stir the reaction mixture in the dark at room temperature for 7 days to form the prepolymer.[4]
-
Monitor the formation of urethane linkages using Fourier transform infrared (FT-IR) spectroscopy.
-
Cool the solution in a dry ice bath and add ethyl ether to precipitate the prepolymer.[4]
-
The prepolymer can be further cross-linked by reacting with water to generate a foam.[4]
Synthesis of Helical Polyurethanes from BINOL and Diisocyanatobenzenes
Optically active, helical polyurethanes can be synthesized through the polyaddition of axially chiral 2,2′-dihydroxy-1,1′-binaphthyl (BINOL) with diisocyanatobenzenes.[6]
Experimental Protocol
Materials:
-
(R)- or (S)-2,2′-dihydroxy-1,1′-binaphthyl (BINOL)
-
1,4-diisocyanatobenzene (14DIB) or 1,3-diisocyanatobenzene (13DIB)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve equimolar amounts of BINOL and the diisocyanatobenzene in the anhydrous solvent.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
The resulting polymer is isolated by precipitation in a non-solvent, such as methanol, followed by filtration and drying.
The enantiomeric excess of the BINOL used can influence the formation of linear high-molecular-weight polymers versus cyclic dimers.[6]
Properties of Polymers from Chiral Diisocyanates
The incorporation of chiral diisocyanates into polymers imparts unique properties that are of interest for various applications. These properties are summarized in the tables below.
Chiroptical Properties
Chiral polymers derived from chiral diisocyanates often exhibit significant optical activity.
| Polymer System | Specific Optical Rotation [α]D | Circular Dichroism (CD) | Reference |
| Polyurethanes with L(+)-tartaric acid | Varies with tartaric acid content | Not specified | [8] |
| Polyurethanes with D(-)-tartaric acid | Varies with tartaric acid content | Not specified | [8] |
| Optically active polyurethanes from BINOL | Lower infrared emissivity with increased BINOL content | Stronger CD signals with positive and negative Cotton effect | [9] |
Molecular Weight and Thermal Properties
The molecular weight and thermal stability of chiral polyurethanes are crucial for their processing and application.
| Polymer System | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| Optically Active Polyurethane (OPU1) | 15,960 | 28,131 | 1.76 | Not specified | Not specified | [10] |
| Optically Active Polyurethane (OPU3) | 18,338 | 48,059 | 2.62 | Not specified | Not specified | [10] |
| Waterborne Polyurethane (WPU) | 19,444 | 40,971 | 2.11 | Not specified | Not specified | [10] |
| PUE-PTMG-TL1-5 (with L-tartaric acid) | Not specified | 47,000 - 150,000 | 2.2 - 6.1 | -67.0 (for PUE-PTMG) | Not specified | [8] |
| PUE-PCL-TL1-5 (with L-tartaric acid) | Not specified | 34,000 - 85,000 | 2.8 - 7.2 | -45.0 (for PUE-PCL) | Not specified | [8] |
Mechanical Properties
The mechanical properties of chiral polyurethanes can be tailored by adjusting the polymer composition.
| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| LPH-0 (LDI/PEG/PHA) | 3.07 | 1.01 | 998 | [5] |
| LPH-0.2 (LDI/PEG/PHA) | 4.32 | 2.45 | 684 | [5] |
| LPH-0.4 (LDI/PEG/PHA) | 6.78 | 4.23 | 453 | [5] |
| LPH-0.6 (LDI/PEG/PHA) | 10.23 | 6.12 | 231 | [5] |
| LPH-0.8 (LDI/PEG/PHA) | 18.54 | 8.34 | 154 | [5] |
| LPH-1 (LDI/PEG/PHA) | 25.61 | 9.49 | 102 | [5] |
| PUEs with L(+)-tartaric acid | Varies with composition | Varies with composition | Varies with composition | [8] |
Experimental Workflows and Logical Relationships
Visualizing the synthesis and polymerization processes can aid in understanding the overall workflow.
Caption: Workflow for the synthesis of LDI and its subsequent polymerization.
Conclusion
Chiral diisocyanates are valuable monomers for the synthesis of a diverse range of chiral polymers with tailored properties. The use of naturally derived chiral sources, such as L-lysine, allows for the creation of biocompatible and biodegradable materials with significant potential in the biomedical and pharmaceutical fields. The ability to control the stereochemistry of the polymer backbone opens up possibilities for creating materials with advanced functions, including enantioselective recognition and catalysis. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists working in the field of polymer chemistry and drug development. Further research into novel chiral diisocyanate structures and polymerization techniques will undoubtedly lead to the development of next-generation smart and functional materials.
References
- 1. doxuchem.com [doxuchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and stereochemistry of helical polyurethanes based on 2,2′-dihydroxy-1,1′-binaphthyl and diisocyanatobenzenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids [scirp.org]
- 9. Preparation and Characterization of Optically Active Polyurethane from Rotatory Binaphthol Monomer and Polyurethane Prepolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Polyurethane Synthesis Using (S)-Ethyl 2,6-diisocyanatohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biodegradable polyurethanes utilizing (S)-Ethyl 2,6-diisocyanatohexanoate, also known as L-lysine diisocyanate ethyl ester (LDI). The resulting polymers exhibit tunable thermal and mechanical properties, making them promising candidates for various biomedical applications, including drug delivery and tissue engineering.
Introduction
This compound is an aliphatic diisocyanate derived from the amino acid L-lysine. Its inherent biocompatibility and biodegradability make it an attractive monomer for the synthesis of polyurethanes for medical applications. The degradation products, primarily L-lysine, are non-toxic and can be metabolized by the body. This document outlines protocols for synthesizing both solid polyurethane films and porous polyurethane foams.
Synthesis of Polyurethane Films
Polyurethane films can be synthesized via a two-step prepolymer method using a polyol, such as poly(ε-caprolactone) (PCL), and a chain extender, like 1,4-butanediol (BDO).
Experimental Protocol: Polyurethane Film Synthesis[1]
Materials:
-
This compound (LDI)
-
Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Chloroform (CHCl₃)
Procedure:
-
Prepolymer Synthesis: In a reaction flask, react an excess of LDI with PCL diol. The reaction should be carried out at 80°C for 150 minutes in the presence of 0.1% (w/w) DBTDL catalyst.
-
Chain Extension: To the synthesized prepolymer, add the 1,4-butanediol chain extender. Continue the reaction for another 120 minutes at 80°C.
-
Final Polymerization: Reduce the temperature to 60°C and allow the reaction to proceed for approximately 68 hours to ensure complete polymerization.
-
Film Casting: Dissolve the synthesized polyurethane in chloroform to create a 5% (w/v) solution. Pour the solution into a leveled PTFE casting dish and allow the solvent to evaporate at room temperature to form a solid film.
Synthesis of Polyurethane Foams
Porous polyurethane foams can be prepared by reacting a prepolymer of LDI and a polyol with water, which acts as a blowing agent.
Experimental Protocol: Polyurethane Foam Synthesis[2][3]
Materials:
-
This compound (LDI)
-
Glycerol or D-glucose
-
Dimethyl sulfoxide (DMSO) (if using glucose)
-
Water (deionized)
Procedure:
-
Prepolymer Synthesis (with Glycerol): In a reaction flask, react LDI with glycerol. The reaction can be carried out at room temperature for an extended period (e.g., 7 days) to form the prepolymer.[1]
-
Prepolymer Synthesis (with Glucose): Dissolve D-glucose in DMSO in a dry, nitrogen-flushed round-bottom flask. Add LDI to the solution and stir at room temperature for 7 days. Precipitate the prepolymer by adding ethyl ether.[2]
-
Foaming: Add a small amount of water (e.g., 1 mL of water to 10 g of prepolymer) to the prepolymer and stir vigorously for about 1 hour at room temperature. The reaction of water with the isocyanate groups will generate carbon dioxide, leading to the formation of a porous foam structure.
-
Drying: Place the resulting foam in a vacuum oven at room temperature overnight to remove any residual water and solvent, and to complete the foaming process.
Characterization of Synthesized Polyurethanes
The synthesized polyurethanes can be characterized using various analytical techniques to determine their chemical structure, thermal properties, and mechanical properties.
| Characterization Technique | Purpose | Typical Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of urethane linkages and the consumption of isocyanate groups. | Presence of N-H stretching (~3300 cm⁻¹), C=O stretching of urethane (~1700 cm⁻¹), and disappearance of the N=C=O peak (~2270 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the polymer. | Peaks corresponding to the protons in the LDI, polyol, and chain extender segments. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. | Onset of decomposition temperature and residual mass at elevated temperatures. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. | Provides information on the phase separation and crystallinity of the polymer segments. |
| Tensile Testing | To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break. | Data provides insights into the elasticity and strength of the material. |
Quantitative Data Summary
The following tables summarize typical thermal and mechanical properties of polyurethanes synthesized from LDI and various co-reactants.
Thermal Properties
| Polymer Composition | TGA Decomposition Onset (°C) | DSC Tg (°C) | DSC Tm (°C) |
| LDI-PCL-BDO | ~300 | -40 to -30 (soft segment) | 40-50 (soft segment) |
| LDI-Glycerol | Not specified | 103.4 | Not applicable |
| LDI-PHA-PEG | 250-430 | Not specified | Not specified |
Data compiled from multiple sources and are representative. Actual values will vary with specific synthesis conditions and molar ratios.
Mechanical Properties[4]
| Polymer Composition | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| LDI-PCL-BDO | 23 - 33 | Not specified | 1000 - 1700 |
| LDI-PHA-PEG | 1.01 - 9.49 | 3.07 - 25.61 | 102 - 998 |
Data compiled from multiple sources and are representative. Actual values will vary with specific synthesis conditions and molar ratios.
Experimental Workflow and Biological Interaction
The synthesis and application of these polyurethanes in a biological context follow a general workflow. Once synthesized and characterized, these materials are often fabricated into scaffolds for tissue engineering applications. The interaction of these scaffolds with cells is a critical aspect of their function.
Caption: Workflow from polyurethane synthesis to cell-scaffold interaction.
Cell Adhesion Signaling Pathway
The interaction of cells with the polyurethane scaffold surface is often mediated by integrin receptors. This interaction triggers a cascade of intracellular signaling events that influence cell behavior.
Caption: Integrin-mediated cell adhesion and signaling on a polyurethane scaffold.
The biocompatibility of LDI-based polyurethanes has been demonstrated to support the adhesion and proliferation of various cell types.[1] While the general mechanism of cell adhesion via integrin binding is well-understood, the specific downstream signaling pathways activated by these particular lysine-based polyurethanes are an active area of research. The surface chemistry and topography of the polyurethane scaffold can influence protein adsorption, which in turn affects which integrins are engaged and the subsequent cellular response.[3][4] Further studies are needed to elucidate the precise molecular signaling cascades initiated by these novel biomaterials.
References
- 1. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell–material interactions on biphasic polyurethane matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of cellular responses on engineered polyurethane implants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodegradable Polymer Synthesis with Lactide (LDI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polylactide (PLA) through the ring-opening polymerization (ROP) of lactide (LDI). Polylactide is a versatile biopolymer with significant applications in the biomedical field, particularly in drug delivery systems, owing to its biocompatibility and biodegradability.[1][2]
Introduction
Poly(lactic acid) (PLA) is an aliphatic polyester typically synthesized from renewable resources like corn starch or sugarcane.[2] Its degradation products, lactic acid, are non-toxic and can be metabolized by the body.[3] The properties of PLA, such as its molecular weight, crystallinity, and degradation rate, can be tailored by controlling the polymerization conditions and the stereochemistry of the lactide monomer.[4] This makes it a highly attractive material for developing controlled drug release formulations.[3]
The most common and effective method for producing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid.[1][5] This method offers excellent control over the polymer's molecular weight and structure.[1] A widely used catalyst for this reaction is tin(II) 2-ethylhexanoate, commonly known as stannous octoate (Sn(Oct)₂).[6]
Experimental Protocols
Purification of Lactide Monomer
The purity of the lactide monomer is crucial for achieving high molecular weight PLA and controlling the polymerization process.[7] Impurities such as water and lactic acid can act as chain transfer agents, leading to lower molecular weights.[7] Recrystallization is a common method for purifying crude lactide.
Protocol for Lactide Recrystallization:
-
Dissolve the crude lactide in a suitable solvent, such as dry toluene or ethyl acetate, at an elevated temperature until fully dissolved.[8][9]
-
Slowly cool the solution to room temperature to allow the lactide crystals to form.
-
Further cool the solution in a refrigerator or ice bath to maximize crystal yield.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold, dry solvent to remove any remaining impurities.
-
Dry the purified lactide crystals under vacuum at a temperature below their melting point until a constant weight is achieved.[10]
Ring-Opening Polymerization of Lactide
The following protocol describes the bulk polymerization of L-lactide using stannous octoate as a catalyst. Bulk polymerization is often preferred as it avoids the use of solvents.
Protocol for Bulk Polymerization:
-
Add the purified L-lactide monomer to a dry, silanized glass reaction vessel equipped with a magnetic stirrer.
-
Heat the vessel in an oil bath to the desired reaction temperature (e.g., 185 °C) under an inert atmosphere (e.g., nitrogen or argon) to melt the monomer.[11]
-
Prepare a stock solution of the stannous octoate catalyst in dry toluene.
-
Inject the required amount of the catalyst solution into the molten lactide to achieve the desired monomer-to-initiator (M/I) ratio.[11][12]
-
Continue the polymerization for the specified reaction time with continuous stirring. The viscosity of the mixture will increase as the polymerization progresses.
-
After the desired time, stop the reaction by cooling the vessel to room temperature.
-
The resulting solid polymer can be dissolved in a suitable solvent like chloroform or dichloromethane and then precipitated in a non-solvent such as methanol to purify it.[9]
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Data Presentation
The following tables summarize typical experimental parameters and resulting polymer characteristics for the ring-opening polymerization of lactide.
Table 1: Effect of Monomer-to-Initiator Ratio on PLA Properties
| Monomer/Initiator (M/I) Ratio | Reaction Time (min) | Reaction Temperature (°C) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 1000 | 30 | 100 | 26,700 | 2.436 | [10] |
| 2250 | 36 | 185 | - | - | [11] |
| 4500 | 36 | 185 | - | - | [11] |
| 5000 | 30 | 100 | - | - | [10] |
| 10000 | 30 | 100 | 112,500 | 3.425 | [10] |
Table 2: Thermal Properties of Polylactide (PLA)
| Polymer Sample | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
| Neat PLA | ~59 | ~150 | [13] |
Characterization Methods
Gel Permeation Chromatography (GPC)
GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
Typical GPC Protocol:
-
Dissolve the PLA sample in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, to a known concentration (e.g., 1-5 mg/mL).[14]
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered solution into the GPC system.
-
Use a calibration curve generated from polystyrene standards to determine the molecular weight characteristics of the PLA sample.[14]
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).
Typical DSC Protocol:
-
Accurately weigh a small amount of the PLA sample (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase its thermal history.[1]
-
Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate.
-
Reheat the sample at the same controlled rate to obtain the thermogram, from which Tg and Tm can be determined.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized PLA and determining its stereochemical composition.
Typical ¹H NMR Protocol:
-
Dissolve a small amount of the PLA sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. The characteristic peaks for the methine proton of the lactate repeating unit will appear around 5.1-5.2 ppm.[15]
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of polylactide.
Ring-Opening Polymerization Mechanism
Caption: Simplified mechanism of ring-opening polymerization of lactide.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Synthesis of Poly-Lactic Acid by Ring Open Polymerization from Beer Spent Grain for Drug Delivery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. kinampark.com [kinampark.com]
Application Notes and Protocols: (S)-Ethyl 2,6-diisocyanatohexanoate in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl 2,6-diisocyanatohexanoate, commonly known as L-lysine ethyl ester diisocyanate (LDI), is an aliphatic diisocyanate derived from the naturally occurring amino acid L-lysine.[1] Its inherent biocompatibility and biodegradability make it a compelling building block for a new generation of polyurethane-based biomaterials.[2] Unlike aromatic diisocyanates, which can degrade into toxic aromatic diamines, LDI breaks down into non-toxic endogenous products, primarily lysine, ethanol, and carbon dioxide, mitigating concerns of long-term toxicity.[3] This characteristic has positioned LDI as a valuable reagent in the development of materials for a range of biomedical applications, including tissue engineering, drug delivery, and bioconjugation.[4][5]
These application notes provide a comprehensive overview of the use of this compound in the biomedical field. Detailed protocols for the synthesis of LDI and its subsequent polymerization into biocompatible materials are provided, along with a summary of key performance data and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data related to the synthesis, degradation, and mechanical properties of LDI-based polymers, providing a comparative overview for researchers.
Table 1: Synthesis and Degradation of LDI-Based Polymers
| Polymer Composition | Synthesis Yield (%) | Degradation Rate (in vitro) | Degradation Conditions | Reference |
| LDI | 93 - >96 | N/A | N/A | [2][3] |
| LDI-Glycerol | Not Reported | 1.8 mM/10 days | 37°C in PBS | [3] |
| LDI-Glycerol | Not Reported | 0.8 mM/10 days | 22°C in PBS | [3] |
| LDI-Glycerol | Not Reported | 0.1 mM/10 days | 4°C in PBS | [3] |
| LDI-Glucose | >96 (prepolymer) | 67.7% mass loss in 60 days | 37°C in PBS | [2] |
| LDI-Glucose | Not Reported | ~1% mass loss in 60 days | 4°C in PBS | [2] |
| LDI-Glucose | >95% in 60 days | >95% degradation in 60 days | In vivo (intradermal implantation) | [2] |
Table 2: Mechanical Properties of LDI-Based Polyurethanes
| Polymer Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| LDI-PEG-PHA (LPH-0) | 3.07 | 1.01 | 998 | [3] |
| LDI-PEG-PHA (LPH-2) | 8.34 | 2.53 | 487 | [3] |
| LDI-PEG-PHA (LPH-4) | 12.55 | 4.12 | 254 | [3] |
| LDI-PEG-PHA (LPH-6) | 18.92 | 6.87 | 156 | [3] |
| LDI-PEG-PHA (LPH-8) | 25.61 | 9.49 | 102 | [3] |
| PCL-based PU | 27.19 ± 0.5 | 20.4 ± 1.09 | Not Reported | [6] |
| Cast Urethane (70 Shore D) | Not Reported | 45 | Not Reported | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (LDI)
This protocol describes the synthesis of LDI from L-lysine ethyl ester dihydrochloride using phosgene, adapted from Nowick et al.[3]
Materials:
-
L-lysine ethyl ester dihydrochloride
-
Dichloromethane (CH₂Cl₂), freshly distilled
-
Pyridine, freshly distilled
-
Phosgene solution (1.93 M in toluene)
-
0.5 M Hydrochloric acid (HCl), cold
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice
-
Nitrogen gas
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, two rubber septa, and a nitrogen inlet, add 5.01 g of L-lysine ethyl ester dihydrochloride (20 mmol), 100 mL of freshly distilled CH₂Cl₂, and 20 mL of pyridine (240 mmol).
-
Stir the mixture in a dry ice bath for 15 minutes.
-
Using a syringe, add 60 mL of a 1.93 M phosgene solution in toluene (116 mmol) over a period of 20-30 seconds.
-
Stir the resulting light yellow solution in the dry ice bath for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract twice with 300 mL of cold 0.5 M aqueous HCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain LDI as an oil. The yield is typically around 93%.[3]
Protocol 2: Preparation of a Biodegradable LDI-Glycerol Polymer Foam
This protocol details the synthesis of a biodegradable foam scaffold from LDI and glycerol.[3]
Materials:
-
This compound (LDI)
-
Glycerol
-
Distilled water
-
Reaction vessel
Procedure:
-
Synthesize a prepolymer by reacting LDI with glycerol. The exact molar ratios can be varied to tune the properties of the final polymer.
-
The reaction between the isocyanate groups of LDI and the hydroxyl groups of glycerol forms urethane linkages. This reaction is typically carried out in the absence of a catalyst.
-
Monitor the reaction progress by infrared (IR) spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).
-
Once the desired degree of prepolymerization is achieved, introduce a controlled amount of distilled water to the prepolymer.
-
The water reacts with the remaining isocyanate groups, leading to the formation of unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.
-
The liberated CO₂ acts as a blowing agent, creating a porous, spongy foam structure.
-
The newly formed amine groups can further react with isocyanates to form urea crosslinks, contributing to the final polymer network.
-
The resulting pliable, spongy urethane polymer can be used as a scaffold for cell growth.
Protocol 3: Fabrication of Electrospun Scaffolds from LDI-based Polyurethane
This protocol provides a general guideline for fabricating nanofibrous scaffolds from an LDI-based polyurethane (PU) using electrospinning.
Materials:
-
LDI-based polyurethane (e.g., LDI-PCL)
-
Suitable solvent (e.g., dimethylformamide (DMF), dichloromethane (DCM), or a mixture)[8]
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)
Procedure:
-
Dissolve the LDI-based PU in the chosen solvent to prepare a polymer solution of a specific concentration (e.g., 10-20 wt%). The viscosity of the solution is a critical parameter for successful electrospinning.[8]
-
Load the polymer solution into a syringe fitted with a metallic needle (spinneret).
-
Mount the syringe on a syringe pump to ensure a constant flow rate.
-
Position the collector (e.g., a grounded metal plate or rotating mandrel) at a fixed distance from the spinneret.
-
Apply a high voltage (e.g., 10-20 kV) between the spinneret and the collector.
-
As the polymer solution is ejected from the spinneret, the electrostatic forces overcome the surface tension, forming a Taylor cone and then a charged jet.
-
The solvent evaporates from the jet as it travels towards the collector, resulting in the deposition of solid polymer nanofibers on the collector.
-
The morphology and diameter of the electrospun fibers can be controlled by adjusting various parameters, including polymer concentration, solvent system, flow rate, applied voltage, and collector distance.[8]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound (LDI).
Caption: Formation of a biodegradable polyurethane foam from LDI.
Caption: Potential signaling pathways influenced by lysine in tissue regeneration.[1][4]
Caption: Workflow for nanoparticle-mediated drug delivery using LDI-based polymers.
References
- 1. The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of ionic ligands accelerates drug release from LDI–glycerol polyurethanes [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. moldedgroup.com [moldedgroup.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Tissue Engineering Scaffolds from Lysine Diisocyanate Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine diisocyanate (LDI)-based polymers are a promising class of biodegradable and biocompatible materials for tissue engineering applications. Their degradation into non-toxic, endogenous products like lysine and the corresponding polyol (e.g., glucose, glycerol) makes them highly attractive for in vivo applications.[1][2][3][4] These polymers can be fabricated into porous scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell attachment, proliferation, and differentiation. This document provides detailed application notes and protocols for the use of LDI-based scaffolds in tissue engineering research.
Applications
LDI-based polymeric scaffolds have been investigated for a variety of tissue engineering applications, including:
-
Bone Tissue Engineering: The mechanical properties of LDI-polyol scaffolds can be tailored to match those of native bone, and their porous structure supports the infiltration and differentiation of bone marrow stromal cells (BMSCs).[5]
-
Soft Tissue Engineering: The elastomeric nature of certain LDI formulations makes them suitable for soft tissue applications, such as skin and cardiovascular tissue regeneration.[6]
-
Drug Delivery: The scaffold matrix can be loaded with therapeutic agents, such as growth factors, to promote tissue regeneration.
Quantitative Data Summary
The physicochemical and mechanical properties of LDI-based scaffolds can be tuned by altering the polymer composition, such as the LDI to polyol ratio. A summary of key quantitative data from published studies is presented below for easy comparison.
| Property | LDI-Glucose Polymer | LDI-PHA-PEG (LPH) Films | LDI-Glycerol Polymer | Reference |
| Pore Size | 125 - 500 µm (pliable foam); 20 - 1000 µm (hard foam) | N/A (Films) | N/A | [1] |
| Young's Modulus | N/A | 3.07 - 25.61 MPa | N/A | [5][7][8] |
| Tensile Strength | N/A | 1.01 - 9.49 MPa | N/A | [5][7][8] |
| Elongation at Break | N/A | 102 - 998% | N/A | [5][7][8] |
| In Vitro Degradation | 67% in 60 days at 37°C | pH-dependent | 1.8 mM lysine released/10 days at 37°C | [1][5][9] |
| In Vivo Degradation | >95% in 60 days | N/A | Expected to be faster than in vitro | [1][9] |
| Swelling Ratio | N/A | 151% - 184% (at 37°C and 4°C respectively) | N/A | [5][7][8] |
Experimental Protocols
Protocol 1: Fabrication of LDI-Glucose Scaffolds by Foaming
This protocol describes the synthesis of a porous LDI-glucose scaffold through a foaming reaction with water.[1]
Materials:
-
Lysine diisocyanate (LDI)
-
Glucose
-
Deionized water
-
Phosphate-buffered saline (PBS), sterile
-
70% Ethanol, sterile
Procedure:
-
Prepolymer Synthesis: In a moisture-free environment, react highly purified LDI with glucose in the absence of a catalyst. The ratio of LDI to glucose can be varied to control the mechanical properties of the final scaffold (e.g., a 2.5:1 ratio for a pliable foam).[1]
-
Foaming: Dispense the LDI-glucose prepolymer into a mold. Add a controlled amount of deionized water to initiate the foaming process. The reaction of isocyanate groups with water generates carbon dioxide, which acts as a blowing agent to create a porous structure.[1][3]
-
Curing: Allow the foam to cure completely at room temperature.
-
Washing and Sterilization:
-
Wash the cured scaffold extensively with sterile deionized water to remove any unreacted components.
-
Immerse the scaffold in 75% ethanol for sterilization.[1]
-
Wash the scaffold multiple times with sterile PBS to remove the ethanol.
-
Leave the scaffold in sterile PBS overnight at 37°C to ensure sterility before use in cell culture.[1]
-
Protocol 2: Cell Seeding on LDI-Based Scaffolds
This protocol provides a general method for seeding cells onto pre-fabricated and sterilized LDI-based scaffolds.[1][10]
Materials:
-
Sterile LDI-based scaffold
-
Cell suspension of desired cell type (e.g., Bone Marrow Stromal Cells - BMSCs) in culture medium
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal calf serum, 2 mM glutamine, and penicillin/streptomycin)
-
6-well tissue culture plate
Procedure:
-
Scaffold Preparation: Place a sterile LDI-based scaffold into each well of a 6-well tissue culture plate. Wash the scaffold with complete culture medium.[1]
-
Cell Seeding:
-
Prepare a cell suspension at a desired concentration (e.g., 3 x 10^5 BMSCs in 100 µL of medium).[1]
-
Carefully pipette the cell suspension directly onto the top surface of the scaffold.
-
-
Cell Attachment: Incubate the plate for 4 hours in a humidified incubator at 37°C with 5% CO2 to allow for initial cell attachment.[1]
-
Addition of Medium: After the attachment period, gently add 1 mL of pre-warmed complete culture medium to each well, being careful not to dislodge the cells.
-
Culture and Maintenance: Return the plate to the incubator. Change the culture medium every 2-4 days.[1]
Protocol 3: Analysis of Scaffold Degradation Products
This protocol outlines methods to quantify the primary degradation products of an LDI-glucose scaffold: lysine and glucose.[1]
Materials:
-
LDI-glucose scaffold
-
Sterile PBS
-
Ninhydrin reagent
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
ATP-monitoring agent (containing luciferase and luciferin)
-
Glucokinase
-
ATP standard
-
Spectrophotometer
-
Luminometer
Procedure for Lysine Quantification:
-
Incubate a known weight of the LDI-glucose scaffold in sterile PBS at 37°C.
-
At predetermined time points, collect an aliquot of the PBS.
-
React the collected sample with ninhydrin reagent.
-
Measure the absorbance at 580 nm using a spectrophotometer to determine the concentration of liberated lysine.[1]
Procedure for Glucose Quantification:
-
Use the same PBS samples collected for lysine analysis.
-
In a luminometer tube, mix 0.6 mL of 0.1 M Tris-HCl buffer (pH 8.0), 0.2 mL of ATP-monitoring agent, 20 µg of glucokinase, and 0.01 mM ATP standard. Measure this as a blank.[1]
-
Add the sample containing the liberated glucose to the mixture. The glucose will be phosphorylated by glucokinase, consuming ATP. The remaining ATP is then measured by the luciferin-luciferase reaction.
-
The decrease in luminescence is proportional to the glucose concentration.[1]
Signaling Pathways and Experimental Workflows
Proposed Cell Adhesion Signaling Pathway on LDI Scaffolds
The lysine-rich surface of LDI-based scaffolds is thought to play a crucial role in mediating cell adhesion. While direct experimental evidence for specific signaling pathways on LDI scaffolds is emerging, a plausible mechanism involves the following steps:
-
Protein Adsorption: The positively charged surface of the LDI scaffold, due to the presence of lysine, likely promotes the adsorption of serum proteins from the culture medium, such as fibronectin and vitronectin.
-
Integrin Binding: Cells attach to the adsorbed ECM proteins via integrin receptors on the cell surface.
-
Focal Adhesion Formation: Integrin clustering upon ligand binding initiates the recruitment of intracellular signaling and adaptor proteins, such as Focal Adhesion Kinase (FAK), Src, talin, and paxillin, to form nascent focal adhesions.[11][12][13]
-
Downstream Signaling: Activation of FAK and Src triggers downstream signaling cascades, including the Rho GTPase pathway, which regulates the organization of the actin cytoskeleton, leading to cell spreading and stabilization of focal adhesions.[13][14] This, in turn, influences cell proliferation, survival, and differentiation.
Experimental Workflow for Scaffold Fabrication and Seeding
The following diagram illustrates the general workflow from scaffold fabrication to cell culture.
Conclusion
Tissue engineering scaffolds derived from lysine diisocyanate polymers offer a versatile platform for regenerative medicine. Their tunable mechanical properties, biocompatibility, and degradation into non-toxic byproducts make them suitable for a wide range of applications. The protocols and data presented in this document provide a foundation for researchers to explore the potential of these promising biomaterials. Further investigation into the specific cell-scaffold interactions and signaling pathways will continue to advance their application in creating functional tissue substitutes.
References
- 1. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Stimulates Protein Synthesis by Promoting the Expression of ATB0,+ and Activating the mTOR Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine and Lysine interactions with π residues in metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 6. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of lysine residues of plasma lipoproteins in high affinity binding to cell surface receptors on human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Focal Adhesions: a personal perspective on a half century of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initiation of Attachment and Generation of Mature Focal Adhesions by Integrin-containing Filopodia in Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Filopodia and focal adhesions: An integrated system driving branching morphogenesis in neuronal pathfinding and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adhesion dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LDI-Based Polyurethanes for Advanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine diisocyanate (LDI)-based polyurethanes (PUs) represent a class of biodegradable and biocompatible polymers with significant potential in the field of drug delivery.[1][2] Synthesized from the amino acid lysine, LDI offers a distinct advantage over traditional aromatic diisocyanates, as its degradation products, primarily lysine and the polyol component (e.g., glycerol), are non-toxic and readily metabolized by the body.[1][3] This inherent biocompatibility, combined with the tunable physicochemical and mechanical properties of the resulting polyurethanes, makes LDI-based systems highly attractive for developing sophisticated drug delivery vehicles.[4][5]
These polymers can be engineered into various formulations, including nanoparticles, hydrogels, and foams, to control the release of a wide range of therapeutic agents, from small molecule chemotherapy drugs to larger protein-based therapeutics.[6][7][8] Their versatility allows for the design of stimuli-responsive systems, such as pH-sensitive carriers that can selectively release drugs in the acidic microenvironment of tumors.[4]
This document provides an overview of the applications of LDI-based polyurethanes in drug delivery, summarizes key performance data, and offers detailed protocols for their synthesis and evaluation.
Applications Overview
LDI-based polyurethanes are particularly well-suited for applications requiring controlled, sustained, and targeted drug release.
-
Oncology: LDI-PU nanoparticles and micelles are extensively explored for the delivery of chemotherapeutic agents like doxorubicin (DOX) and 5-Fluorouracil (5-FU).[7][8] These carriers can protect the drug from premature degradation, enhance its circulation time, and facilitate accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[9]
-
Tissue Engineering: Biodegradable LDI-PU foams can serve as scaffolds for tissue regeneration while simultaneously delivering growth factors or anti-inflammatory agents directly to the site of implantation.[1][6]
-
Implantable Devices: The excellent mechanical properties and biocompatibility of LDI-PUs make them suitable for creating implantable drug delivery devices that provide long-term, localized therapeutic effects, minimizing systemic toxicity.[6][10]
Quantitative Data Summary
The performance of LDI-based polyurethane drug delivery systems can be quantified by several key parameters. The following tables summarize representative data from studies on polyurethane-based drug carriers.
Table 1: Physicochemical Properties of Polyurethane-Based Nanoparticle Drug Delivery Systems
| Polymer System | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Poly(ether-ester-urethane) | Doxorubicin | ~ 80 | - | - | [9] |
| Lipid-Polymer Hybrid NP | Doxorubicin HCl | 173 - 208 | 17.8 - 43.8 | - | [11] |
| Lipid-Polymer Hybrid NP | Doxorubicin Base | 173 - 208 | 40.3 - 59.8 | - | [11] |
| Lipid-Polymer Hybrid NP | Doxorubicin | ~ 122 | ~ 95.5 | ~ 0.39 | [12] |
| PLGA (Core-Shell) | Doxorubicin | - | > 80 | - | [13] |
Note: Data for non-LDI polyurethane systems are included for comparative purposes, highlighting typical performance metrics.
Table 2: Representative In Vitro Drug Release Kinetics from Polyurethane-Based Systems
| Polymer System | Drug | Release Profile | Conditions | Reference |
| LDI-Glycerol Foam | DB-67 | Sustained release over 11 weeks | - | [6] |
| pH-Responsive PU Micelles | Doxorubicin | Continuous release under acidic conditions | pH < 7.4 | [4] |
| Lipid-Polymer Hybrid NP | Doxorubicin | 33 - 57% release in 24 hours | pH 7.4 | [11] |
| PLGA (Core-Shell) NP | Doxorubicin | 22% initial burst (8h), 69% total release (144h) | - | [13] |
Experimental Protocols
Protocol 1: Synthesis of LDI-Glycerol Polyurethane Prepolymer
This protocol describes the synthesis of a polyurethane prepolymer from lysine diisocyanate (LDI) and glycerol, which can be later foamed by adding water.[1]
Materials:
-
Lysine diisocyanate ethyl ester (LDI)
-
Glycerol
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Nitrogen gas source
-
Dry, three-necked round-bottom flask
-
Magnetic stirrer
Procedure:
-
Set up the three-necked flask under a nitrogen atmosphere to ensure anhydrous conditions.
-
Add a stoichiometric amount of LDI to the flask, dissolved in a minimal amount of anhydrous DCM.
-
Begin stirring the LDI solution.
-
Slowly add glycerol to the reaction flask dropwise. The molar ratio of LDI to glycerol can be adjusted to control the properties of the final polymer. A common starting point is a 2:1 molar ratio of isocyanate groups to hydroxyl groups.
-
Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours. The progress can be monitored by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the resulting viscous liquid is the LDI-glycerol prepolymer.
-
The solvent can be removed under vacuum to yield the pure prepolymer, which should be stored under inert gas to prevent premature reaction with atmospheric moisture.
Protocol 2: Preparation of Drug-Loaded PU Nanoparticles via Nanoprecipitation
This protocol outlines a common method for formulating drug-loaded polyurethane nanoparticles.[9]
Materials:
-
Synthesized LDI-based polyurethane
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Water-miscible organic solvent (e.g., Acetone, Tetrahydrofuran)
-
Aqueous solution (deionized water), potentially containing a surfactant (e.g., Tween 20)
-
Magnetic stirrer
-
Dialysis membrane (for purification)
Procedure:
-
Dissolve a known amount of the LDI-based polyurethane and the drug in the organic solvent. This forms the organic phase.
-
Prepare the aqueous phase, which is typically deionized water. A surfactant can be added to improve nanoparticle stability.
-
Under vigorous magnetic stirring, add the organic phase dropwise to the aqueous phase. The volume ratio of aqueous to organic phase is typically high (e.g., 10:1).
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming drug-loaded nanoparticles.
-
Continue stirring for several hours at room temperature to allow the organic solvent to evaporate completely.
-
Purify the nanoparticle suspension to remove the unencapsulated drug and residual surfactant. This is commonly achieved by dialysis against deionized water for 24-48 hours, with frequent water changes.
-
The resulting purified nanoparticle suspension can be characterized for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Assay
This protocol describes a standard method to evaluate the release kinetics of a drug from a polyurethane formulation (e.g., hydrogel or nanoparticle suspension).[7][12]
Materials:
-
Drug-loaded PU formulation
-
Phosphate-buffered saline (PBS) at a desired pH (e.g., 7.4 for physiological, 5.5 for tumor microenvironment)
-
Incubator or water bath at 37°C
-
Centrifuge (for nanoparticle studies)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
-
Dialysis tubing or centrifuge tubes
Procedure:
-
Place a known quantity of the drug-loaded formulation into a container (e.g., a dialysis bag or a centrifuge tube).
-
Add a defined volume of pre-warmed (37°C) PBS release medium.
-
Place the container in an incubator or shaking water bath set to 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), collect a sample of the release medium.
-
For hydrogels in dialysis: Withdraw an aliquot from the medium outside the dialysis bag.
-
For nanoparticles: Centrifuge the sample to pellet the nanoparticles and collect an aliquot of the supernatant.
-
-
After each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point using the following formula:
Cumulative Release (%) = (Concentration at time t * Total Volume + Σ(Concentration at previous times * Sampled Volume)) / Initial Drug Load * 100
-
Plot the cumulative release percentage against time to obtain the drug release profile.
Visualizations
Workflow for LDI-PU Drug Carrier Development
The development and evaluation of an LDI-based polyurethane drug delivery system follow a logical progression from chemical synthesis to biological testing.
Caption: A typical workflow for the development of LDI-PU drug delivery systems.
Cellular Uptake and Action of Nanoparticle Carriers
Drug-loaded LDI-PU nanoparticles are typically internalized by cells through endocytosis, after which the drug is released into the cytoplasm to exert its therapeutic effect.[14]
Caption: Cellular uptake pathway of a drug-loaded LDI-PU nanoparticle.
References
- 1. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst-dependent drug loading of LDI-glycerol polyurethane foams leads to differing controlled release profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of New pH-Sensitive Polyurethane Hydrogels as Anti-Cancer Drug Delivery Systems for 5-Fluorouracyl and Fluorodeoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The state-of-art polyurethane nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin Loaded Polyurethanes Nanoparticles - 2011-2012 - Nano Biomedicine and Engineering [nanobe.org]
- 10. Polyurethane-based drug delivery systems [ouci.dntb.gov.ua]
- 11. Lipid-polymer hybrid nanoparticles for controlled delivery of hydrophilic and lipophilic doxorubicin for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Formulation development of lipid polymer hybrid nanoparticles of doxorubicin and its in-vitro, in-vivo and computational evaluation [frontiersin.org]
- 13. Controlled release of doxorubicin from Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by coaxial electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Cross-linking Proteins with (S)-Ethyl 2,6-diisocyanatohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl 2,6-diisocyanatohexanoate, also known as L-lysine diisocyanate ethyl ester (LDI), is a versatile aliphatic diisocyanate cross-linking agent.[1] Its primary application has been in the synthesis of biodegradable and biocompatible polyurethanes for biomedical applications such as drug delivery and tissue engineering.[2][3][4] However, its chemical properties as a bifunctional electrophile that reacts with primary amines make it a potential tool for cross-linking proteins for research applications. The isocyanate groups (-N=C=O) readily react with the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, forming stable urea linkages. This allows for the covalent capture of protein-protein interactions (PPIs) and the stabilization of protein complexes for further analysis.
These application notes provide a generalized framework for utilizing this compound in protein cross-linking studies, based on established protocols for other lysine-reactive cross-linkers.
Chemical Properties and Specifications
| Property | Value | Reference |
| Synonyms | L-Lysine diisocyanate ethyl ester, LDI, (2S)-2,6-Diisocyanatohexanoic acid ethyl ester | [5][6] |
| Molecular Formula | C10H14N2O4 | [5][6] |
| Molecular Weight | 226.23 g/mol | [5][6] |
| CAS Number | 45172-15-4 | [5][6] |
| Appearance | Yellow to brown viscous liquid | [6] |
| Reactivity | Reacts with primary amines (lysine, N-terminus) | |
| Storage | Store at 2-8°C under an inert atmosphere; moisture sensitive | [5] |
Principle of Cross-linking
The two isocyanate groups of this compound can react with primary amine groups on proteins. When two interacting proteins are in close proximity, the cross-linker can form a covalent bridge between them, effectively "freezing" the interaction. This allows for the identification of interaction partners and the mapping of interaction interfaces. The resulting cross-linked complexes can then be analyzed by various techniques, including SDS-PAGE and mass spectrometry.
Experimental Protocols
Note: The following protocols are adapted from general procedures for lysine-reactive cross-linkers and should be optimized for your specific proteins of interest.
Protocol 1: In-Solution Cross-linking of Purified Proteins
This protocol is suitable for studying the interaction between two or more purified proteins.
Materials:
-
Purified protein solution (in a non-amine-containing buffer such as PBS or HEPES, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
Mass spectrometer and appropriate reagents for analysis
Procedure:
-
Protein Preparation: Prepare a solution of your purified proteins at a suitable concentration (e.g., 0.5-2.0 mg/mL) in a non-amine-containing buffer.
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 25 mM).
-
Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to achieve a final concentration typically in the range of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis:
-
SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to observe the formation of higher molecular weight bands, indicating successful cross-linking.
-
Mass Spectrometry: For identification of cross-linked peptides, the sample should be subjected to in-solution or in-gel digestion with a protease (e.g., trypsin), followed by enrichment of cross-linked peptides and LC-MS/MS analysis.
-
Protocol 2: In-Cell Cross-linking
This protocol is designed to capture protein interactions within a cellular context.
Materials:
-
Cultured cells
-
PBS (phosphate-buffered saline)
-
This compound
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
-
Protease inhibitors
-
Antibodies for immunoprecipitation (optional)
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS to remove amine-containing media.
-
Cross-linking Reaction: Resuspend the cells in PBS. Add a freshly prepared solution of this compound in DMSO to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Enrichment and Analysis: The protein of interest and its cross-linked partners can be enriched by immunoprecipitation or other affinity purification methods. The resulting complexes can then be analyzed by SDS-PAGE and mass spectrometry as described in Protocol 1.
Data Presentation
Table 1: Recommended Starting Conditions for Protein Cross-linking
| Parameter | In-Solution Cross-linking | In-Cell Cross-linking |
| Protein Concentration | 0.5 - 2.0 mg/mL | N/A |
| Cell Concentration | N/A | ~25 x 10^6 cells/mL |
| Cross-linker Concentration | 0.5 - 2 mM | 1 - 5 mM |
| Reaction Buffer | PBS or HEPES, pH 7.2-8.0 | PBS, pH 7.2-8.0 |
| Incubation Time | 30 - 60 min at RT or 2 hr on ice | 30 - 60 min at RT |
| Quenching Reagent | 20 - 50 mM Tris-HCl | 50 mM Tris-HCl |
Note: These are starting recommendations and optimal conditions will need to be determined experimentally for each system.
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with protein primary amines.
Experimental Workflow
Caption: General workflow for protein cross-linking and analysis.
Hypothetical Signaling Pathway Investigation
To illustrate a potential application, consider the investigation of a hypothetical kinase signaling pathway where Kinase A phosphorylates Substrate B upon binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine diisocyanate | Cas 45172-15-4 – 4MedChem BV [4medchem.com]
- 5. L-Lysine diisocyanate ethyl ester | 45172-15-4 | FL29270 [biosynth.com]
- 6. thomassci.com [thomassci.com]
Application Notes and Protocols for Biocompatible Coatings Using Lysine Diisocyanate Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, application, and biocompatibility assessment of coatings derived from lysine diisocyanate ethyl ester (LDI). LDI-based polyurethanes are a promising class of biodegradable and biocompatible polymers, with degradation products such as lysine, an essential amino acid, contributing to their excellent safety profile.[1][2][3] These materials are suitable for a variety of biomedical applications, including tissue engineering scaffolds and drug delivery systems.[1][3]
Synthesis of LDI-Glycerol Prepolymer
This protocol outlines the synthesis of a prepolymer from lysine diisocyanate ethyl ester (LDI) and glycerol. This prepolymer can be subsequently cross-linked with water to form a foam or coated onto a surface.
Protocol:
-
To a dry, three-necked round-bottom flask equipped with a nitrogen inlet and stirrer, add glycerol.
-
With vigorous stirring under a nitrogen atmosphere, slowly add lysine diisocyanate ethyl ester (LDI) in a 1.6:1 molar ratio of LDI to glycerol.[2]
-
Continue stirring the mixture at room temperature for 7 days in the dark to form the prepolymer.[1]
-
The formation of urethane linkages can be monitored by Fourier Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (around 2260-2270 cm⁻¹) and the appearance of the urethane peak (around 1720 cm⁻¹).[2]
-
The resulting prepolymer can be dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂), for coating applications.[1][2]
Coating Protocol for LDI-Based Polymers
This section provides a general protocol for coating surfaces with the synthesized LDI-based prepolymer. The specific parameters may need to be optimized depending on the substrate and the desired coating thickness.
Protocol: Spin Coating
-
Prepare a solution of the LDI-glycerol prepolymer in a volatile solvent (e.g., dichloromethane) at a concentration of 5% (w/v).
-
Clean the substrate to be coated (e.g., glass coverslip, medical-grade metal) thoroughly.
-
Place the substrate on the spin coater chuck.
-
Dispense an excess amount of the polymer solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a specified time (e.g., 30-60 seconds) to achieve a uniform coating.
-
The coated substrate is then dried in a vacuum oven at room temperature overnight to remove the solvent and allow for some surface curing.
Biocompatibility Assessment Protocols
A series of in vitro assays are essential to evaluate the biocompatibility of the LDI-based coatings. These include assessments of cytotoxicity, cell viability, protein adsorption, and inflammatory response.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells (e.g., L929 fibroblasts or primary human dermal fibroblasts) onto the LDI-coated and control (uncoated) substrates in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (cells on tissue culture plastic).
3.1.2. LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Protocol:
-
Seed cells as described in the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Prepare a reaction mixture containing diaphorase and NAD⁺.
-
Add the supernatant to the reaction mixture in a new 96-well plate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add a stop solution.
-
Measure the absorbance at 490 nm.
-
A positive control (cells lysed with Triton X-100) and a negative control (uncoated substrate) should be included.
-
Calculate cytotoxicity as a percentage of the positive control.
Protein Adsorption Assay
This protocol quantifies the amount of protein that adsorbs to the coating surface, a critical factor in biocompatibility as it influences subsequent cellular interactions.
Protocol:
-
Incubate the LDI-coated and control substrates in a solution of bovine serum albumin (BSA) or fibrinogen (1 mg/mL in PBS) for 2 hours at 37°C.
-
Gently wash the substrates with PBS to remove non-adsorbed protein.
-
Lyse the adsorbed protein using a 1% sodium dodecyl sulfate (SDS) solution.
-
Quantify the protein concentration in the lysate using a Micro BCA Protein Assay Kit.
-
Measure the absorbance at 562 nm and determine the protein concentration from a standard curve.
-
Express the results as µg of adsorbed protein per cm² of the substrate surface.
In Vitro Inflammatory Response Assay
This assay evaluates the inflammatory potential of the coating by measuring the secretion of pro-inflammatory and anti-inflammatory cytokines from immune cells.
Protocol:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Seed the PBMCs onto the LDI-coated and control substrates in a 24-well plate at a density of 1 x 10⁶ cells/well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Analyze the supernatant for the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Compare the cytokine levels from the LDI-coated surfaces to the control surfaces.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the biocompatibility assays. The values presented are illustrative and based on the expected biocompatible nature of LDI-based coatings.
Table 1: Cell Viability (MTT Assay)
| Surface | 24 hours | 48 hours | 72 hours |
| Control (TCPS) | 100% | 100% | 100% |
| LDI-Glycerol Coating | 98% | 95% | 92% |
Table 2: Cytotoxicity (LDH Assay)
| Surface | % Cytotoxicity |
| Control (TCPS) | 5% |
| LDI-Glycerol Coating | 8% |
| Positive Control (Lysis Buffer) | 100% |
Table 3: Protein Adsorption
| Surface | Adsorbed Protein (µg/cm²) |
| Control (TCPS) | 1.5 |
| LDI-Glycerol Coating | 0.3 |
Table 4: Inflammatory Cytokine Secretion
| Surface | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (TCPS) | 50 | 20 | 100 | 10 |
| LDI-Glycerol Coating | 60 | 25 | 120 | 30 |
| Positive Control (LPS) | 1000 | 500 | 2000 | 100 |
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biocompatibility of LDI-based coatings.
References
- 1. Macrophage Polarization in Response to Varying Pore Sizes of 3D Polyurethane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Macrophage Phenotype by Biodegradable Polyurethane Nanoparticles: Possible Relation between Macrophage Polarization and Immune Response of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative design rules for protein-resistant surface coatings using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Asymmetric Synthesis of Chiral Polyurethanes
Introduction
Chirality is a fundamental property of molecules that plays a critical role in pharmacology and materials science. The biological activity of many pharmaceuticals is dependent on a specific enantiomer, making the separation and synthesis of chiral compounds essential for drug development. Chiral polymers, particularly polyurethanes, have emerged as versatile materials for these applications. Their unique structural and mechanical properties, combined with chirality, make them suitable for use as chiral stationary phases in chromatography, enantioselective catalysts, and advanced drug delivery systems.
The synthesis of chiral polyurethanes can be achieved through several asymmetric strategies. While the use of chiral diisocyanate monomers is a direct approach, chirality is also commonly introduced through the incorporation of chiral diols, chain extenders, or via catalyst-controlled polymerization of achiral monomers. This document outlines the primary strategies for synthesizing these valuable polymers and provides detailed protocols for their preparation.
Strategies for Asymmetric Synthesis of Chiral Polyurethanes
There are three main approaches to impart chirality to the polyurethane backbone:
-
Polymerization of Chiral Diisocyanate Monomers: This is the most direct method, where a diisocyanate monomer containing a stereocenter is used. A prominent example is L-lysine ethyl ester diisocyanate (LDI), which is derived from the naturally occurring amino acid L-lysine.[1] Polyurethanes based on LDI are often biocompatible and biodegradable, making them highly attractive for biomedical applications such as tissue engineering scaffolds and controlled drug release matrices.[2]
-
Incorporation of Chiral Diols or Chain Extenders: This widely used method involves the polyaddition reaction between a conventional (achiral) diisocyanate and a chiral polyol or a chiral chain extender.[3] This approach allows for the use of common industrial diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI). Chiral diols such as 2,2′-dihydroxy-1,1′-binaphthyl (BINOL) can induce a helical structure in the polymer chain.[4] Alternatively, small, chiral molecules like tartaric acid can be used as chain extenders or cross-linkers to introduce chiral centers throughout the polymer network.[5]
-
Catalyst-Controlled Asymmetric Polymerization: This advanced strategy involves the copolymerization of achiral monomers, such as meso-epoxides and achiral isocyanates, using a chiral catalyst. The catalyst guides the stereochemistry of the polymerization, leading to the formation of optically active polyurethanes with high enantioselectivity.[6] This method provides access to chiral polymers from readily available achiral starting materials.
Applications in Research and Drug Development
The unique properties of chiral polyurethanes make them valuable for several applications:
-
Controlled Drug Delivery: Biodegradable polyurethanes synthesized from LDI can be formulated into matrices for the sustained release of therapeutic agents.[1] The chirality of the polymer matrix can influence interactions with chiral drugs, potentially affecting release kinetics.
-
Tissue Engineering: The biocompatibility and degradability of LDI-based polyurethanes make them excellent candidates for creating scaffolds that support cell growth and tissue regeneration.[2]
-
Enantioselective Separations: Chiral polyurethanes can be used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers.
-
Asymmetric Catalysis: Polymers with a well-defined chiral structure can act as heterogeneous catalysts, facilitating enantioselective chemical reactions with the benefit of easy catalyst recovery and reuse.[7]
Experimental Protocols
Protocol 1: Two-Step Synthesis of Biodegradable Polyurethane from L-lysine Ethyl Ester Diisocyanate (LDI)
This protocol describes the synthesis of a biodegradable polyurethane using a chiral diisocyanate (LDI), a macrodiol (poly(ε-caprolactone) diol, PCL), and a chain extender (1,4-butanediol, BDO) via the prepolymer method.[1]
Materials:
-
L-lysine ethyl ester diisocyanate (LDI)
-
Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Chloroform (CHCl₃)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen or Argon inlet
-
Dropping funnel
-
PTFE casting dish
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the PCL diol and BDO under vacuum at 80°C for at least 4 hours before use.
-
Set up the reaction flask with a mechanical stirrer and nitrogen/argon inlet.
-
Add a defined amount of PCL diol to the flask and heat to 80°C.
-
Add an excess of LDI to the molten PCL. The molar ratio of -NCO/-OH groups should be controlled (e.g., 2.0) to ensure the prepolymer is isocyanate-terminated.
-
Add one drop (approx. 0.1% w/w) of DBTDL catalyst to the mixture.
-
Allow the reaction to proceed at 80°C for 150 minutes with continuous stirring under an inert atmosphere. The viscosity of the mixture will increase as the prepolymer forms.
Step 2: Chain Extension
-
After the prepolymer formation is complete, add a stoichiometric amount of the chain extender, BDO, to the reaction vessel.
-
Continue stirring at 80°C for another 120 minutes.
-
Lower the temperature to 60°C and continue the reaction for approximately 6-8 hours until the desired molecular weight is achieved (reaction can be monitored by GPC).
-
Dissolve the final polyurethane in chloroform to create a 5% (w/v) solution.
-
Pour the polymer solution into a level PTFE casting dish and allow the solvent to evaporate slowly at room temperature to form a solid film.
-
Dry the resulting film under vacuum to remove any residual solvent.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Mechanical Properties: Evaluated by tensile testing to determine tensile strength and elongation at break.
Protocol 2: One-Shot Synthesis of Chiral Polyurethane Elastomer using Tartaric Acid
This protocol details a one-shot method for synthesizing a chiral polyurethane elastomer using an achiral diisocyanate (MDI), a polyol, and a chiral chain extender/cross-linker (L-tartaric acid).[5]
Materials:
-
4,4'-diphenylmethane diisocyanate (MDI)
-
Polyol (e.g., Polytetramethylene glycol, PTMG, Mn = 2000 g/mol )
-
L-(+)-tartaric acid
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst
Equipment:
-
Reaction vessel (e.g., a glass beaker or flask)
-
Mechanical stirrer
-
Heating plate or oil bath
-
Argon or Nitrogen supply
-
Mold for casting the elastomer sheet
Procedure:
-
Dry the polyol and tartaric acid under vacuum prior to use.
-
In the reaction vessel, dissolve the PTMG polyol and L-tartaric acid in anhydrous NMP under an argon atmosphere. The relative amounts determine the hard segment content.
-
Add one drop of DBTDL catalyst to the solution and stir.
-
Add the stoichiometric amount of MDI to the mixture at room temperature with vigorous stirring. The total molar ratio of isocyanate groups to hydroxyl groups should be approximately 1.0.
-
After a few minutes of stirring, the viscosity will increase significantly. Pour the mixture into a pre-heated mold.
-
Cure the mixture in an oven at 100°C for 30 minutes under an argon atmosphere, followed by an additional 24 hours at 100°C to complete the polymerization.
-
After curing, allow the mold to cool to room temperature before demolding the polyurethane elastomer sheet.
Characterization:
-
Chemical Structure: Confirmed by FTIR and NMR spectroscopy.
-
Thermal Properties: Investigated by TGA, DSC, and Dynamic Mechanical Analysis (DMA).
-
Optical Activity: Measured using a polarimeter to confirm the incorporation of the chiral moiety.
Data Presentation
Table 1: Synthesis and Properties of LDI-Based Polyurethanes [1]
| Sample ID | -NCO/-OH Molar Ratio | Hard Segment Content (%) | Mn ( g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) |
| PU-1 | 1.05 | 20.1 | 45,000 | 14.5 | 1800 |
| PU-2 | 1.10 | 22.5 | 58,000 | 19.2 | 1750 |
| PU-3 | 1.15 | 24.8 | 63,000 | 23.0 | 1700 |
| PU-4 | 1.20 | 27.1 | 51,000 | 21.3 | 1600 |
Data is representative and synthesized from trends reported in the literature.
Table 2: Thermal Properties of Chiral Polyurethane Elastomers with Tartaric Acid [5]
| Polyol Type | Chiral Extender | Glass Transition (Tg, °C) | 5% Weight Loss Temp (Td5, °C) |
| PTMG | L-(+)-Tartaric Acid | -75.3 | 320.5 |
| PTMG | D-(-)-Tartaric Acid | -75.8 | 318.9 |
| PTMG | meso-Tartaric Acid | -76.1 | 319.4 |
| PCL | L-(+)-Tartaric Acid | -45.1 | 335.8 |
| PCD | L-(+)-Tartaric Acid | -30.5 | 305.1 |
Data is representative and extracted from the cited literature.
Visualizations
Caption: Workflow for the two-step synthesis of chiral polyurethane.
Caption: Strategies for inducing chirality in polyurethanes.
References
- 1. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]
- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids [scirp.org]
- 4. Synthesis and stereochemistry of helical polyurethanes based on 2,2′-dihydroxy-1,1′-binaphthyl and diisocyanatobenzenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Characterization of Lactide Polymers: A Detailed Guide to GPC and NMR Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactide (LDI) polymers, a prominent class of biodegradable polyesters also known as polylactides (PLA), have garnered significant attention across various industries, from biomedical applications like drug delivery systems and medical implants to sustainable packaging materials.[1][2] The physical, mechanical, and degradation properties of these polymers are intrinsically linked to their molecular weight, molecular weight distribution, and microstructure.[3][4][5] Therefore, precise and comprehensive characterization is paramount for quality control, material development, and ensuring performance consistency.[4][6]
This document provides a detailed guide to the characterization of LDI polymers using two powerful analytical techniques: Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GPC is employed to determine the molecular weight averages and distribution, while NMR provides insights into the polymer's chemical structure and stereochemistry.
Principles of Analysis
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume in solution.[4][7][8] A dissolved polymer sample is passed through a column packed with porous beads. Larger polymer chains elute first as they are excluded from the pores, while smaller chains penetrate the pores to varying extents and elute later.[4][7] This separation allows for the determination of key molecular weight parameters:
-
Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.[4]
-
Weight-average molecular weight (Mw): An average that takes into account the contribution of each polymer chain to the overall weight of the sample.[4]
-
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the chemical structure and stereochemistry of polymers.[3][9] By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides information about the chemical environment of specific atoms within the polymer chain. For LDI polymers, both ¹H NMR and ¹³C NMR are invaluable:
-
¹H NMR (Proton NMR): Provides information about the different types of protons in the polymer, allowing for the determination of monomer conversion, end-group analysis, and tacticity.[5][10][11] Homonuclear decoupling techniques can be employed to simplify complex spectra and improve resolution.[9][10]
-
¹³C NMR (Carbon-13 NMR): Offers detailed insights into the polymer's microstructure, particularly the stereosequence distribution (e.g., isotactic, syndiotactic, heterotactic).[3][10][12]
Experimental Protocols
Gel Permeation Chromatography (GPC) Protocol
This protocol outlines the general procedure for determining the molecular weight of LDI polymers.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the dry LDI polymer sample.[13]
- Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (THF) or chloroform, to a concentration of 2-10 mg/mL.[6][13] Gentle stirring at room temperature or slight warming may be necessary to facilitate dissolution.[13] Note that poly(L-lactide) or poly(D-lactide) may have limited solubility in THF at room temperature and may require elevated temperatures or alternative solvents like chloroform.[14]
- Filter the polymer solution through a 0.2 - 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter.[6][13]
2. Instrumentation and Conditions:
- GPC System: An integrated GPC system equipped with a pump, injector, column oven, and a detector (typically a refractive index (RI) detector).[2][6] A viscometer or light scattering detector can provide additional information.[1][2]
- Columns: A set of GPC columns packed with porous polymer beads suitable for the expected molecular weight range of the LDI polymer (e.g., Agilent ResiPore or PLgel MIXED-D columns).[1][2]
- Mobile Phase (Eluent): HPLC-grade THF or chloroform.[1][6]
- Flow Rate: Typically 1.0 mL/min.[1][15][16]
- Column Temperature: 35-40 °C to ensure good solubility and reduce viscosity.[1][15][16]
- Injection Volume: 50-100 µL.
3. Calibration:
- Prepare a series of narrow-polydispersity polystyrene (PS) or polymethyl methacrylate (PMMA) standards of known molecular weights.[8]
- Inject the standards and record their retention times.
- Generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.[8] For more accurate results with copolymers, a universal calibration approach using a viscometer is recommended.[2]
4. Data Analysis:
- Inject the prepared LDI polymer sample.
- Using the calibration curve, the GPC software will calculate the Mn, Mw, and PDI of the sample.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of LDI polymers.
1. Sample Preparation:
- Dissolve 10-20 mg of the LDI polymer in approximately 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[10]
- For ¹H NMR, a 1% solution is often sufficient, while ¹³C NMR may require a more concentrated solution (e.g., 10%).[10]
- Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Acquisition:
- NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]
- ¹H NMR Acquisition:
- Acquire a standard one-dimensional proton spectrum.
- For improved resolution of the methine proton signals, homonuclear decoupling of the methyl protons can be performed.[9][10]
- ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C spectrum.[10]
- A larger number of scans (e.g., 4000 or more) and a recycle delay of 1-2 seconds are typically required due to the low natural abundance of ¹³C and its longer relaxation times.[10]
3. Data Analysis:
- ¹H NMR:
- Integrate the signals corresponding to the methine (-CH-) and methyl (-CH₃) protons to determine the polymer's purity and relative composition.
- Analyze the fine structure of the methine proton resonances (typically around 5.1-5.2 ppm) to assess the tacticity at the tetrad level.[9]
- ¹³C NMR:
- Analyze the chemical shifts of the carbonyl (C=O), methine (CH), and methyl (CH₃) carbons to determine the stereosequence distribution at the hexad or even higher level.[10][17] The carbonyl region is around 169 ppm, the methine region is around 69 ppm, and the methyl region is around 16 ppm.[16]
Data Presentation
The quantitative data obtained from GPC and NMR analyses are crucial for comparing different LDI polymer batches or formulations.
Table 1: GPC Analysis Data for LDI Polymers
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| LDI-Batch-001 | 50,000 | 95,000 | 1.90 |
| LDI-Batch-002 | 52,000 | 88,400 | 1.70 |
| LDI-Batch-003 | 48,000 | 105,600 | 2.20 |
Table 2: ¹H NMR Chemical Shifts for Poly(L-lactide) in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity |
| Methine (-CH-) | 5.16 | Quartet |
| Methyl (-CH₃) | 1.58 | Doublet |
Table 3: ¹³C NMR Chemical Shifts for Atactic Poly(lactide) in CDCl₃
| Carbon | Stereosequence | Chemical Shift (ppm) |
| Carbonyl (C=O) | isi | 169.5 |
| sis | 169.4 | |
| ssi | 169.3 | |
| Methine (CH) | i | 69.1 |
| s | 69.0 | |
| Methyl (CH₃) | i | 16.8 |
| s | 16.7 | |
| (Note: i = isotactic, s = syndiotactic. Chemical shifts are approximate and can vary slightly based on solvent and polymer microstructure.) |
Visualizations
The following diagrams illustrate the experimental workflows and the relationship between GPC and NMR in LDI polymer characterization.
Caption: Workflow for GPC analysis of LDI polymers.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Gel Permeation Chromatography → Area → Sustainability [energy.sustainability-directory.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 9. Determination of Polylactide Microstructure by Homonuclear Decoupled 1 H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. High-Resolution 13C and 1H Solution NMR Study of Poly(lactide) | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Chiral HPLC Analysis of (S)-Ethyl 2,6-diisocyanatohexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the enantioselective analysis of (S)-Ethyl 2,6-diisocyanatohexanoate using chiral High-Performance Liquid Chromatography (HPLC). Due to the highly reactive nature of isocyanate functional groups, a pre-column derivatization step is essential for stable and reproducible chromatographic analysis. This protocol outlines a robust method involving derivatization to the corresponding stable carbamate, followed by separation on a polysaccharide-based chiral stationary phase.
Introduction
This compound is a chiral building block of significant interest in the synthesis of polymers and pharmaceuticals. The stereochemical purity of this intermediate is critical as it directly influences the properties of the final product. Chiral HPLC is a powerful analytical technique for determining the enantiomeric excess of such compounds.[1] However, the direct analysis of isocyanates by HPLC is challenging due to their reactivity. Therefore, a derivatization strategy is employed to convert the isocyanate groups into more stable functionalities, such as carbamates, prior to chromatographic separation.[2] This application note details a method for the analysis of this compound after derivatization with a suitable alcohol.
Proposed Chiral HPLC Method
Based on established methods for similar chiral isocyanates, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) is proposed. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent chiral recognition for a wide range of compounds, including carbamates.[2]
2.1. Derivatization
To ensure the stability of the analyte for HPLC analysis, the isocyanate groups of this compound are converted to their corresponding carbamates through a reaction with an alcohol (e.g., methanol or isopropanol). This reaction is typically rapid and proceeds to completion under mild conditions.
2.2. Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the separation of the derivatized this compound enantiomers.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Analyte | Di-carbamate derivative of Ethyl 2,6-diisocyanatohexanoate |
Note: The mobile phase composition may require optimization to achieve the best resolution.
Experimental Protocols
3.1. Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Dissolution: Dissolve the sample in 1 mL of anhydrous dichloromethane.
-
Derivatization: Add a 2.5 molar excess of anhydrous isopropanol to the solution.
-
Reaction: Gently swirl the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction should be monitored for completion (e.g., by IR spectroscopy, looking for the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Solvent Removal: After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the resulting di-isopropyl carbamate derivative in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.
3.2. Chiral HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (n-Hexane/IPA, 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the reconstituted derivatized sample onto the chiral column.
-
Data Acquisition: Acquire data for a sufficient time to allow for the elution of both enantiomeric peaks.
-
Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
Data Presentation
The following table presents the expected chromatographic results for the separation of the di-isopropyl carbamate derivatives of (S)- and (R)-Ethyl 2,6-diisocyanatohexanoate.
| Enantiomer | Retention Time (min) (Expected) | Resolution (Rs) (Expected) |
| (R)-enantiomer derivative | t_R1 | \multirow{2}{*}{> 1.5} |
| (S)-enantiomer derivative | t_R2 |
Note: Retention times are hypothetical and will need to be determined experimentally. The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.
Visualizations
5.1. Chemical Structure and Derivatization
Caption: Derivatization of this compound.
5.2. Experimental Workflow
Caption: Workflow for chiral HPLC analysis.
Conclusion
The proposed method, involving a straightforward derivatization step followed by chiral HPLC analysis on a polysaccharide-based stationary phase, provides a robust and reliable approach for determining the enantiomeric purity of this compound. This methodology is well-suited for quality control in research and industrial settings, ensuring the stereochemical integrity of this important chiral intermediate. The provided protocols serve as a detailed starting point for method development and validation.
References
Application Note: A Guide to the Step-Growth Polymerization Kinetics of Lysine Diisocyanate (LDI)
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and characterization of biocompatible polyurethanes.
Introduction: Lysine diisocyanate (LDI) is an aliphatic diisocyanate derived from the naturally occurring amino acid L-lysine. Its biocompatibility and the fact that its degradation products are non-toxic (lysine, ethanol, CO2) make it a highly attractive monomer for creating biodegradable polyurethanes for biomedical applications such as tissue engineering, drug delivery, and medical implants.[1][2] The performance of these polymers is critically dependent on their molecular weight, structure, and polydispersity, which are controlled by the polymerization kinetics. This document provides a detailed guide to the principles and experimental protocols for studying the step-growth polymerization kinetics of LDI.
Principles of LDI Step-Growth Polymerization
The synthesis of polyurethanes from LDI and a diol (or other co-monomer with active hydrogens like a diamine or water) is a classic example of step-growth polymerization.[3] The fundamental reaction involves the addition of a hydroxyl group (-OH) from a polyol to an isocyanate group (-NCO) of LDI, forming a urethane linkage.
Key Kinetic Characteristics:
-
Reaction Order: The uncatalyzed reaction between an isocyanate and an alcohol typically follows second-order kinetics. The rate is proportional to the concentration of both the isocyanate and alcohol functional groups.[4]
-
Rate Equation: The rate of disappearance of isocyanate groups can be expressed as: Rate = -d[NCO]/dt = k[NCO][OH] where k is the rate constant, and [NCO] and [OH] are the concentrations of the isocyanate and hydroxyl functional groups, respectively.[4]
-
Molecular Weight: In step-growth polymerization, high molecular weight polymers are only achieved at very high monomer conversion rates (typically >99%).[3][5] The number-average degree of polymerization (Xn) can be related to the fractional conversion (p) by the Carothers equation: Xn = 1 / (1 - p).[4]
-
Influencing Factors: The reaction kinetics are sensitive to temperature, catalyst presence, solvent polarity, and the steric hindrance of the reactants.[5][6]
The polymerization proceeds in a stepwise manner, where monomers react to form dimers, which then react to form trimers and tetramers, and so on. Any two species containing the reactive functional groups can react with each other.[3]
References
- 1. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (S)-Ethyl 2,6-diisocyanatohexanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of (S)-Ethyl 2,6-diisocyanatohexanoate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound, also known as L-lysine diisocyanate ethyl ester, is an aliphatic diisocyanate derived from the amino acid L-lysine.[1] Its structure contains two highly reactive isocyanate (-NCO) groups. These groups are electrophilic and readily react with nucleophiles, especially water. This high reactivity makes it a valuable building block in the synthesis of polyurethanes and other polymers for biomedical applications, including drug delivery and tissue engineering.[]
Q2: What happens when this compound is exposed to water?
Exposure to water leads to the hydrolysis of the isocyanate groups. The reaction proceeds in two main steps:
-
Formation of a Carbamic Acid: An isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate.
-
Decarboxylation and Amine Formation: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.
The newly formed primary amine is also reactive and can react with another isocyanate molecule to form a stable, and often insoluble, urea linkage. This side reaction is undesirable as it consumes the diisocyanate, alters the stoichiometry of the planned reaction, and can lead to the formation of insoluble byproducts that are difficult to remove.
Q3: What are the common signs of hydrolysis in my reaction?
Researchers should be vigilant for the following indicators of water contamination and subsequent hydrolysis:
-
Formation of a white precipitate: This is typically the insoluble urea byproduct.
-
Unexpected gas evolution (foaming or bubbling): This is due to the release of carbon dioxide during the decomposition of the carbamic acid intermediate.
-
Lower than expected yield of the desired product: The diisocyanate is consumed by the side reaction with water.
-
Inconsistent reaction kinetics: The presence of water and the formation of reactive amines can lead to unpredictable and complex reaction rates.
-
Cloudiness or turbidity in the reaction mixture: This can indicate the formation of insoluble urea byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Probable Cause(s) | Troubleshooting Steps |
| Reaction mixture is cloudy or a white precipitate forms immediately upon adding the diisocyanate. | Significant water contamination in the solvent, reagents, or on the glassware. | 1. Verify Solvent Dryness: Use a Karl Fischer titrator to confirm the water content of the solvent is below 50 ppm. 2. Check Reagent Purity: Ensure all other reagents, especially polyols, are thoroughly dried. 3. Proper Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere. |
| Reaction is foaming or bubbling, and the pressure in the reaction vessel is increasing. | Reaction with water is generating carbon dioxide gas. | 1. Ensure Proper Venting: Do not conduct the reaction in a sealed vessel. Ensure adequate venting to a fume hood. 2. Inert Atmosphere: Confirm that the reaction is being conducted under a positive pressure of a dry, inert gas like nitrogen or argon. |
| The final product yield is low, and a significant amount of starting diisocyanate is consumed. | The isocyanate has been consumed by the side reaction with water to form urea. | 1. Quantify Water Content: Before repeating the experiment, rigorously quantify and minimize the water content in all components. 2. Review Drying Protocols: Re-evaluate the effectiveness of your solvent and reagent drying procedures. |
| FTIR analysis shows a weak or absent isocyanate peak (~2270 cm⁻¹) in the final product. | Complete or significant consumption of the isocyanate groups, potentially due to hydrolysis. | 1. In-situ Monitoring: If possible, use in-situ FTIR to monitor the disappearance of the isocyanate peak in real-time to better understand the reaction kinetics.[3][4] 2. Re-evaluate Stoichiometry: If hydrolysis is suspected, a higher initial amount of the diisocyanate may be required to compensate for the loss, though preventing water contamination is the preferred solution. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound at 2-8°C under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Use containers with tight-fitting seals to prevent moisture ingress.
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber). Avoid contact with skin and eyes, and inhalation of vapors.
Protocol 2: Drying of Solvents for Isocyanate Reactions
The choice of drying method depends on the solvent and the required level of dryness.
| Solvent | Drying Agent | Procedure | Expected Residual Water Content (ppm) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux over sodium wire and benzophenone under an inert atmosphere until a persistent deep blue or purple color is observed, then distill. | < 10 |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours under an inert atmosphere, then distill. | ~13 |
| Toluene | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours under an inert atmosphere, then distill. | ~20 |
| Acetonitrile | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours under an inert atmosphere, then distill. | ~30 |
| General Purpose | Activated Molecular Sieves (3Å or 4Å) | Add freshly activated molecular sieves (10-20% w/v) to the solvent and allow to stand for at least 48 hours under an inert atmosphere. | < 50 |
Activation of Molecular Sieves: Heat the molecular sieves in a muffle furnace at 300-350°C for at least 3 hours under a stream of dry nitrogen or under vacuum. Cool down in a desiccator over a strong desiccant before use.
Protocol 3: Quantitative Determination of Isocyanate Content (NCO Titration)
This method can be used to determine the concentration of reactive isocyanate groups.
-
Accurately weigh the isocyanate-containing sample into a dry Erlenmeyer flask.
-
Add a known excess of a standard solution of di-n-butylamine in a dry, inert solvent (e.g., toluene).
-
Allow the reaction to proceed for a sufficient time to ensure complete reaction of the isocyanate groups.
-
Back-titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid.
-
A blank titration without the isocyanate sample should also be performed.
-
The isocyanate content can then be calculated based on the difference in the titration volumes.
Visualizations
Caption: Hydrolysis pathway of a diisocyanate.
Caption: Workflow for preventing hydrolysis.
References
Technical Support Center: Isocyanate Polymerization
Welcome to the technical support center for isocyanate polymerization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unexpected Crosslinking, Gelation, or High Viscosity
Q1: My reaction mixture became too viscous and gelled prematurely. I was expecting a linear polymer. What happened?
A1: Premature gelation or an unexpected increase in viscosity is typically caused by crosslinking side reactions. The primary culprits are the formation of allophanate and biuret linkages.
-
Allophanate Formation: This occurs when an isocyanate group (-NCO) reacts with a urethane linkage already formed in your polymer chain. This reaction is particularly favorable at elevated temperatures (often above 100-120°C) or in the presence of excess isocyanate.[1] The allophanate bond itself can be thermally reversible at temperatures above 100-150°C.[1]
-
Biuret Formation: This reaction happens when an isocyanate group reacts with a urea linkage.[2][3] Urea linkages are introduced into your system if there is any water contamination or if amines are used as chain extenders.[2][4] Like allophanate formation, this is promoted by excess isocyanate and higher temperatures.[5]
-
Isocyanurate Formation (Trimerization): Three isocyanate groups can react with each other to form a very stable, six-membered isocyanurate ring. This is a significant crosslinking reaction favored by specific catalysts (like potassium carboxylates, tertiary amines) and high temperatures.[6][7][8]
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature below 100°C to minimize allophanate and biuret formation. Implement efficient cooling, especially for highly exothermic reactions.[1]
-
Stoichiometry Control (Isocyanate Index): Ensure the molar ratio of isocyanate to hydroxyl groups (NCO:OH) is accurate. An excess of isocyanate will drive these side reactions.[9] Precisely calculate and weigh your reactants.
-
Moisture Prevention: Thoroughly dry all reactants (polyols, solvents) and glassware before use.[9] Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of isocyanate with water.[9]
-
Catalyst Choice: Select catalysts that favor the urethane reaction over side reactions. For example, some organotin catalysts are highly selective for the isocyanate-hydroxyl reaction, while certain amine or potassium-based catalysts strongly promote trimerization.[4][6]
// Nodes problem [label="Problem:\nHigh Viscosity / Gelling", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; cause1 [label="Allophanate/Biuret\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Isocyanurate\n(Trimer) Formation", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Moisture\nContamination", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Solution:\nLower Reaction Temp\n(< 100°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nCheck NCO:OH Ratio\n(Avoid excess NCO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nChange Catalyst\n(e.g., use selective tin catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Solution:\nDry All Reagents\n& Use Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections problem -> cause1; problem -> cause2; problem -> cause3;
cause1 -> sol1 [label="Caused by\nhigh temp"]; cause1 -> sol2 [label="Caused by\nexcess NCO"]; cause2 -> sol3 [label="Promoted by\nspecific catalysts"]; cause2 -> sol1 [label="Favored by\nhigh temp"]; cause3 -> sol4 [label="Leads to Urea/\nBiuret formation"]; } dot Caption: Troubleshooting workflow for premature gelation.
Issue 2: Bubbles, Foaming, or Inconsistent Material Properties
Q2: My reaction produced bubbles and the final polymer has voids and poor mechanical properties. What is the source of the gas?
A2: The formation of gas (bubbles) during a non-foam polymerization is almost always due to the reaction of isocyanates with water.[2][10] This is a highly undesirable side reaction in coatings, adhesives, or elastomer applications.
Reaction Pathway:
-
Isocyanate reacts with water to form an unstable carbamic acid.[10]
-
The carbamic acid immediately decomposes into a primary amine and carbon dioxide (CO₂) gas.[2][10]
-
This newly formed primary amine is highly reactive and will quickly react with another isocyanate group to form a hard, often brittle, urea linkage.[2][4]
The consequences are twofold: the CO₂ gas creates bubbles and voids, and the formation of urea linkages disrupts the intended polymer structure, often leading to inferior mechanical properties.[9]
Troubleshooting Steps:
-
Rigorous Drying of Reagents: Polyols are often hygroscopic and must be dried under vacuum at an elevated temperature before use. Ensure solvents are anhydrous.[9]
-
Use of Moisture Scavengers: In highly sensitive systems, consider adding moisture scavengers to the polyol component to chemically remove trace amounts of water.[9]
-
Inert Atmosphere: Always conduct the reaction under a dry nitrogen or argon blanket to prevent atmospheric moisture from entering the reaction vessel.[9]
-
Equipment Preparation: Ensure all reactors, flasks, and stirring equipment are thoroughly dried, for example, by oven-drying and cooling in a desiccator before use.[9]
// Nodes R_NCO [label="R-NCO\n(Isocyanate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H₂O\n(Water Contamination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CarbamicAcid [label="[R-NH-COOH]\n(Unstable Carbamic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R-NH₂\n(Primary Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO₂ Gas\n(Bubbles/Foaming)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; R_NCO_2 [label="R'-NCO\n(Another Isocyanate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="R-NH-CO-NH-R'\n(Urea Linkage)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges R_NCO -> CarbamicAcid [label="+"]; H2O -> CarbamicAcid [style=invis]; {rank=same; R_NCO; H2O} node[group=g1] edge[group=g1] R_NCO -> H2O [style=invis];
CarbamicAcid -> Amine [label="Decomposes"]; CarbamicAcid -> CO2; Amine -> Urea [label="+"]; R_NCO_2 -> Urea; {rank=same; Amine; R_NCO_2; CO2} } dot Caption: Reaction pathway of isocyanate with water.
Quantitative Data on Side Reactions
The rate of side reactions is highly dependent on temperature and the catalyst used. Understanding these relationships is key to controlling your polymerization.
Table 1: Relative Reaction Rates of Isocyanates with Various Nucleophiles
| Reacting Group | Relative Rate (Approx.) | Resulting Linkage | Notes |
| Primary Aliphatic Amine | 100,000 | Urea | Extremely fast, often diffusion-controlled. |
| Primary Aromatic Amine | 1,000 - 2,000 | Urea | Very fast reaction. |
| Primary Hydroxyl (-OH) | 100 | Urethane | This is the desired primary reaction. |
| Water | 100 | Urea (via Amine) | Rate is comparable to primary alcohol.[1] |
| Secondary Hydroxyl (-OH) | 30-70 | Urethane | Slower than primary alcohols due to steric hindrance. |
| Urethane (-NHCOO-) | 1-5 | Allophanate | Significantly slower; becomes relevant at high temps.[1] |
| Urea (-NHCONH-) | 1-5 | Biuret | Slower than main reaction; requires urea presence. |
Data compiled for illustrative purposes based on established reactivity principles.
Table 2: Effect of Temperature and Catalyst on Isocyanurate (Trimer) Formation
| Catalyst Type | Typical Temperature Range (°C) | Selectivity for Trimerization | Comments |
| Tertiary Amines (e.g., DABCO) | 25 - 100 | Moderate to High | Can also catalyze the urethane and water reactions.[6][11] |
| Quaternary Ammonium Salts | 50 - 120 | High | Effective trimerization catalysts. |
| Metal Carboxylates (e.g., K-Octoate) | 25 - 90 | Very High | Highly selective for the trimerization reaction.[7] |
| Organotin (e.g., DBTDL) | 25 - 80 | Low | Primarily catalyzes the urethane (gelling) reaction.[4] |
| No Catalyst | >150 | Low | Spontaneous trimerization can occur at very high temperatures.[8] |
Experimental Protocols
Protocol 1: Determination of Free NCO Content by Titration (ASTM D2572)
This method is crucial for determining the endpoint of a reaction or assessing the percentage of unreacted isocyanate in a prepolymer.
Principle: Excess di-n-butylamine is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid (HCl).[12]
Materials:
-
Di-n-butylamine solution (e.g., 0.2 N in dry toluene or THF)
-
Standardized Hydrochloric Acid (e.g., 0.5 N aqueous HCl)
-
Bromophenol blue indicator
-
Dry solvent (Toluene or THF)
-
Analytical balance, burette, pipettes, magnetic stirrer, Erlenmeyer flasks with stoppers
Methodology:
-
Accurately weigh the specified amount of your isocyanate-containing sample (e.g., 2-5 g) into a dry 250 mL Erlenmeyer flask.[12]
-
Using a volumetric pipette, precisely add 50.00 mL of the di-n-butylamine solution to the flask.[13]
-
Add a magnetic stir bar, stopper the flask, and stir until the sample is fully dissolved. Allow the reaction to proceed for 15 minutes at room temperature.[13]
-
Add ~100 mL of a suitable solvent like acetone or isopropanol and 6-8 drops of bromophenol blue indicator.[12][13]
-
Titrate the solution with the standardized HCl until the color changes from blue to a persistent yellow-green endpoint.[12]
-
Perform a "blank" titration by repeating steps 2-5 without adding the sample.
-
Calculation: % NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
-
V_blank: Volume of HCl used for the blank (mL)
-
V_sample: Volume of HCl used for the sample (mL)
-
N_HCl: Normality of the HCl solution
-
W_sample: Weight of the sample (g)
-
4.202: A constant combining the molecular weight of the NCO group (42.02 g/mol ) and conversion factors.
-
Protocol 2: Monitoring Side Reactions with FTIR Spectroscopy
In-situ or offline Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the consumption of reactants and the formation of products and by-products in real-time.[14]
Principle: Different chemical bonds absorb infrared radiation at characteristic frequencies. By monitoring the absorbance at these specific wavenumbers, you can track the concentration of functional groups.[15]
Key IR Absorption Bands:
| Functional Group | Linkage Type | Wavenumber (cm⁻¹) | Observation during Reaction |
| -N=C=O | Isocyanate | 2250 - 2275 | Decreases as NCO is consumed.[15][16] |
| -NH (stretch) | Urethane/Urea | 3300 - 3500 | Increases as urethane/urea forms. |
| -C=O (stretch) | Urethane | ~1730 - 1700 | Increases as urethane forms.[16] |
| -C=O (stretch) | Urea | ~1680 - 1640 | Increases if water reaction occurs. |
| -C=O (stretch) | Allophanate | ~1720 & ~1690 | Appears/increases at high temperatures. |
| -C=O (stretch) | Isocyanurate | ~1715 - 1680 | Appears/increases if trimerization occurs.[17] |
Methodology (Attenuated Total Reflectance - ATR-FTIR):
-
Baseline Spectrum: Record a background spectrum of the empty ATR crystal.
-
Initial Spectrum: Record a spectrum of the initial reaction mixture (polyol, catalyst, solvent) before adding the isocyanate to identify starting peaks.
-
Reaction Monitoring: After adding the isocyanate, place a drop of the reaction mixture onto the ATR crystal and record spectra at regular time intervals (e.g., every 1-5 minutes).[14]
-
Data Analysis:
-
Monitor the decrease in the area or height of the characteristic isocyanate peak (~2270 cm⁻¹).[16] This is the most direct measure of the main reaction's progress.
-
Simultaneously, observe the increase in the urethane carbonyl (~1720 cm⁻¹) and N-H stretch (~3300 cm⁻¹) peaks.
-
Look for the appearance of new peaks that indicate side reactions, such as the urea carbonyl (~1650 cm⁻¹) or the isocyanurate ring carbonyl (~1700 cm⁻¹).[17]
-
By creating calibration curves, this method can be made quantitative.[15][18]
-
Protocol 3: Assessing Crosslinking with Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) separates molecules based on their hydrodynamic volume (size in solution). It is an excellent tool for observing changes in molecular weight distribution that indicate crosslinking.[19][20]
Principle: A dissolved polymer sample is passed through a column packed with a porous gel. Larger molecules cannot enter the pores and elute faster, while smaller molecules penetrate the pores and elute later.[20][21] The formation of crosslinked, high-molecular-weight species will appear as a new peak or a shoulder on the high-molecular-weight (shorter retention time) side of the main polymer peak.
Methodology:
-
Sample Preparation: At various time points during your reaction, extract a small aliquot and "quench" it by adding a reactive compound (like a primary amine) to consume any remaining isocyanate groups and stop the reaction. Dissolve the quenched polymer in a suitable GPC solvent (e.g., THF, DMF).
-
Instrumentation Setup:
-
Columns: Use a set of GPC columns appropriate for the expected molecular weight range of your polymer (e.g., Agilent PLgel MIXED-E).[19]
-
Solvent/Mobile Phase: Use a filtered and degassed solvent in which your polymer is soluble.
-
Detector: A Refractive Index (RI) detector is standard. A Multi-Angle Light Scattering (MALS) detector can provide absolute molecular weight data without column calibration.[22]
-
-
Analysis:
-
Inject a prepared sample onto the GPC system.
-
Interpretation: Compare the chromatograms from different reaction time points.
-
A progressive shift of the chromatogram to shorter retention times indicates successful chain growth.
-
The appearance of a high-molecular-weight shoulder or a distinct peak at very short retention times is a clear indicator of aggregation or crosslinking due to side reactions.
-
Calculate the weight-average molecular weight (Mw) and Polydispersity Index (PDI). A rapid, uncontrolled increase in Mw and PDI often signals the onset of gelation.
-
-
References
- 1. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]
- 5. US3392183A - Preparation of biuret polyisocyanates - Google Patents [patents.google.com]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemintech.ru [chemintech.ru]
- 9. benchchem.com [benchchem.com]
- 10. l-i.co.uk [l-i.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. xylem.com [xylem.com]
- 14. mt.com [mt.com]
- 15. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 16. paint.org [paint.org]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. azom.com [azom.com]
- 19. warwick.ac.uk [warwick.ac.uk]
- 20. Gel Permeation Chromatography | GPC | EAG Laboratories [eag.com]
- 21. Gel Permeation Chromatography (GPC Analysis) | Lucideon [lucideon.com]
- 22. wyatt.com [wyatt.com]
Technical Support Center: L-Lactide Ring-Opening Polymerization (ROP)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize L-lactide (LDI) polymerization reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism for L-Lactide polymerization?
The most industrially accepted and versatile method for producing high molecular weight poly(lactic acid) (PLA) is through the Ring-Opening Polymerization (ROP) of the lactide dimer.[1][2][3] This method is preferred over direct polycondensation because it avoids issues with water removal and allows for better control over the polymer's molecular weight.[3][4] The polymerization is typically driven by the relief of angle strain in the cyclic lactide monomer.[3]
Q2: Which catalysts are most effective for L-Lactide ROP?
Tin(II) 2-ethylhexanoate, commonly known as tin(II) octoate (Sn(Oct)₂), is the most widely used catalyst due to its high reaction rates, solubility in the monomer melt, and its ability to produce high molecular weight polymers.[3][5] Other effective catalysts include various metal-based compounds, such as those based on zinc, aluminum, magnesium, and calcium.[3][6][7] For biomedical applications where metal toxicity is a concern, organocatalysts are a viable alternative.[3]
Q3: What is the role of an initiator or co-catalyst?
In many L-lactide ROP systems, particularly with Sn(Oct)₂, an alcohol is used as an initiator or co-catalyst (e.g., 1-dodecanol, 2-(2-methoxyethoxy)ethanol).[8][9][10] The alcohol plays a crucial role in controlling the polymerization. The final molecular weight of the polymer can be effectively controlled by adjusting the molar ratio of the monomer to the alcohol initiator.[8][9][11]
Q4: What are typical reaction conditions for bulk polymerization of L-Lactide?
Bulk polymerization is commonly performed at temperatures ranging from 130°C to 200°C.[6][8][12] The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions and degradation.[6][13] Catalyst concentrations are usually low, often in the range of 100-1000 ppm.[3][12]
Troubleshooting Guide
Q5: Why is the molecular weight (Mn) of my polymer lower than expected?
-
Cause 1: Impurities in Monomer or Reagents. Water is a common impurity that can act as an initiator, leading to the formation of more polymer chains than intended and thus a lower average molecular weight.[8][14] Other impurities from the monomer production process can also affect the final polymer properties.[15]
-
Cause 2: Incorrect Monomer-to-Initiator Ratio. The number average molecular weight (Mn) is primarily controlled by the lactide-to-initiator (LA/In) ratio.[9][11]
-
Solution: Carefully recalculate and re-measure the amount of alcohol initiator used. A nearly perfect control of Mn is achievable for LA/In ratios up to 200/1.[11]
-
-
Cause 3: Transesterification Reactions. Intermolecular and intramolecular (back-biting) transesterification reactions can scramble the polymer chains or lead to depolymerization, reducing the final molecular weight.[8]
-
Solution: Optimize the reaction temperature and time. Lowering the temperature can reduce the rate of these side reactions.[4]
-
Q6: Why is the polydispersity index (PDI) of my polymer too high (e.g., > 1.5)?
-
Cause 1: Slow Initiation. If the rate of initiation is slower than the rate of propagation, it can lead to a broad molecular weight distribution. This can happen if the tin catalyst reacts with impurities to form new, less efficient initiator species.[3]
-
Solution: Purify the L-lactide monomer to remove impurities. Ensure the chosen initiator is highly reactive under the reaction conditions. For primary alcohols, the initiation step is often faster than propagation, leading to low PDI values (< 1.3).[9]
-
-
Cause 2: Transesterification. As with low molecular weight, transesterification reactions can broaden the PDI, especially at high monomer conversions and elevated temperatures.[5]
-
Solution: Reduce the reaction time and/or temperature to minimize these side reactions.
-
Q7: How can I minimize racemization of the L-Lactide during polymerization?
-
Cause 1: High Reaction Temperature. Higher temperatures significantly increase the rate of racemization, where L-lactide converts to meso-lactide or D,L-lactide.[1][2][16] This is a critical issue as the stereochemistry of the polymer dictates its physical properties, such as crystallinity and melting point.[1][17]
-
Solution: Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate. Studies have shown that the fraction of D,L-lactide decreases with increasing temperature.[2]
-
-
Cause 2: Catalyst Type and Concentration. The basicity of the catalyst's end groups can deprotonate the lactide, which is a primary route for racemization.[2] Higher catalyst concentrations can also increase the incidence of side reactions leading to racemization.[2]
-
Solution: Select a catalyst with lower basicity if racemization is a significant issue. Optimize the catalyst concentration; the lowest possible concentration that provides good conversion should be used. For example, with SnO, a catalyst concentration of 0.1 wt% gave the highest conversion with the lowest degree of racemization.[2]
-
Q8: My reaction has stalled or is showing very low conversion. What could be the cause?
-
Cause 1: Inactive Catalyst. The catalyst may have degraded due to exposure to moisture or air.
-
Solution: Use a fresh batch of catalyst and handle it under an inert atmosphere.
-
-
Cause 2: Sub-optimal Temperature. The reaction temperature may be too low for the chosen catalyst system to be effective.
-
Cause 3: Insufficient Catalyst. The catalyst concentration might be too low to achieve a practical reaction rate.
-
Solution: While high concentrations can be problematic, ensure the catalyst-to-monomer ratio is within the recommended range for your specific system. The catalyst concentration directly affects the reaction rate.[8]
-
Quantitative Data Summary
Table 1: Effect of Catalyst Type on L-Lactide Polymerization (Conditions: 200°C, 24 h, 0.05 mol% catalyst)
| Catalyst | Monomer Conversion (%) | Avg. Molar Mass (Mw, kg/mol ) | Racemization Degree (%) |
| Sn(Oct)₂ | - | - | 0 |
| Ca(Oct)₂ | 58.0 | 19.5 | 32.0 |
| Mg(Oct)₂ | 91.5 | 31.0 | 20.3 |
| Zn(Oct)₂ | 92.8 | 64.0 | 14.5 |
| (Data sourced from[6]) |
Table 2: Effect of Temperature and Pressure on Lactide Synthesis Rate (Catalyst: SnCl₂)
| Temperature (°C) | Pressure | Lactide Production Rate |
| Increasing | Constant | Increases |
| Constant | Decreasing | Increases |
| (Data sourced from[18][19]) |
Table 3: Effect of SnO Catalyst Concentration on Lactide Synthesis (Conditions: 220°C, 20 torr)
| SnO Conc. (wt%) | Crude Lactide in Product (%) | D,L-Lactide Fraction (%) |
| 0.025 | 67 | 92.2 |
| 0.2 | 77 | 89.5 |
| (Data sourced from[2]) |
Key Experimental Protocols
Protocol 1: Bulk Ring-Opening Polymerization of L-Lactide
This protocol describes a typical procedure for the synthesis of poly(L-lactide) using Sn(Oct)₂ as a catalyst and an alcohol as an initiator.
Materials:
-
L-Lactide (recrystallized and dried)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Initiator (e.g., 1-dodecanol)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and other appropriate glassware (oven-dried)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hot plate with oil bath
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Reagent Charging: In a glovebox or under a positive pressure of inert gas, add the desired amount of L-lactide to the Schlenk flask.
-
Initiator & Catalyst Addition: Prepare stock solutions of the initiator and catalyst in anhydrous toluene. Using a syringe, add the calculated volume of the initiator solution (to achieve the target monomer/initiator ratio) to the flask. Follow this by adding the calculated volume of the Sn(Oct)₂ catalyst solution.
-
Polymerization: Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 130-160°C). Begin magnetic stirring to ensure the mixture is homogeneous.
-
Reaction Monitoring: Allow the polymerization to proceed for the desired amount of time (e.g., 2 to 24 hours). The viscosity of the mixture will increase significantly as the polymer forms.
-
Quenching and Isolation: After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the solid polymer in a suitable solvent like chloroform or dichloromethane.
-
Purification: Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Analyze the polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure and purity using NMR spectroscopy.
Visualizations
References
- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. jetir.org [jetir.org]
- 5. 20.210.105.67 [20.210.105.67]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cetjournal.it [cetjournal.it]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. mdpi.com [mdpi.com]
- 13. Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 17. Poly( l -lactide): optimization of melting temperature and melting enthalpy and a comparison of linear and cyclic species - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00957E [pubs.rsc.org]
- 18. Lactide synthesis optimization: investigation of the temperature, catalyst and pressure effects | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in Polyurethane Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stereocontrolled synthesis of polyurethanes.
Frequently Asked Questions (FAQs)
Q1: What is stereochemistry in the context of polyurethanes, and why is it important?
A: Stereochemistry in polyurethanes refers to the three-dimensional arrangement of atoms in the polymer chain. This is often described by "tacticity," which is the regularity of the side-group orientations along the polymer backbone.[1][2] The main types are:
-
Isotactic: All side groups are on the same side of the polymer chain.
-
Syndiotactic: Side groups have alternating orientations.
-
Atactic: Side groups are randomly arranged.[1]
Controlling this stereochemistry is crucial because it directly influences the material's bulk properties, such as its mechanical strength, thermal stability, biodegradability, and conductivity.[3] For instance, stereoregular polymers often exhibit higher crystallinity, leading to different melting points and mechanical behaviors compared to their atactic counterparts.[3]
Q2: What are the primary strategies for controlling stereochemistry during polyurethane synthesis?
A: There are three main approaches to introduce and control stereochemistry in polyurethanes:
-
Use of Chiral Monomers: This is a direct method involving the incorporation of inherently chiral building blocks, such as chiral diols or diisocyanates, into the polymer backbone.[4][5] Natural resources like amino acids, sugars, or tartaric acid can be sources for these chiral monomers.[4][5]
-
Asymmetric Catalysis: This strategy employs a chiral catalyst to selectively favor the formation of one stereoisomer over another.[5] The catalyst creates a chiral environment that directs the reaction pathway. Organocatalysts, such as N-Heterocyclic Carbenes (NHCs), and metal-based catalysts are being explored for this purpose.[5][6][7]
-
Chiral Auxiliaries and Additives: A chiral auxiliary is a temporary chemical compound attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed.[8] Chiral additives, like chain extenders or cross-linkers, can also be used to introduce asymmetry.[4]
Troubleshooting Guide
Q3: My final polyurethane is atactic or has low stereoregularity, even though I'm using a chiral diol. What could be the cause?
A: This is a common issue that can stem from several factors:
-
Monomer Purity and Racemization: The chiral purity of your starting monomer is critical. Ensure the enantiomeric or diastereomeric excess of the chiral diol is high and that it does not racemize under the reaction conditions (e.g., high temperature or in the presence of certain catalysts).
-
Reaction Conditions: High polymerization temperatures can sometimes provide enough energy to overcome the selective barriers, leading to a loss of stereocontrol. Try optimizing the reaction at a lower temperature.
-
Catalyst Choice: The catalyst can significantly influence the reaction's stereoselectivity. An achiral catalyst may not be able to differentiate between the chiral faces of the reactants, leading to a random incorporation of monomers.[9][10] Consider screening different catalysts, including stereoselective organocatalysts.[7][11]
-
Moisture Contamination: Water reacts with isocyanates to form an unstable carbamic acid, which can lead to side reactions and disrupt the controlled polymerization process.[9][12] Ensure all reactants, solvents, and equipment are thoroughly dried before use.[12][13]
Q4: I am observing significant batch-to-batch variability in the stereoregularity of my polyurethanes. How can I improve consistency?
A: Inconsistent results often point to a lack of precise control over experimental parameters. Here are key areas to focus on:
-
Strict Moisture Control: As mentioned, moisture is highly detrimental.[9] Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon) and use dried solvents and reagents.[12]
-
Precise Temperature Regulation: The polymerization rate and catalyst activity are temperature-dependent. Use an oil bath or a reactor with precise temperature control to maintain a constant temperature throughout the reaction and across different batches.
-
Homogeneous Mixing: Inadequate mixing can lead to localized "hot spots" or areas with incorrect stoichiometry, affecting the final polymer structure.[12][14] Standardize the stirring rate and duration to ensure a homogeneous reaction mixture.
-
Stoichiometry (Isocyanate Index): Carefully control the molar ratio of isocyanate to hydroxyl groups. An off-ratio mixture can lead to incomplete polymerization and affect the polymer's final properties and structure.[14][15]
Visual Guides & Workflows
Troubleshooting Stereocontrol Issues
Caption: A decision tree for troubleshooting common issues in stereocontrolled polyurethane synthesis.
General Experimental Workflow
Caption: A streamlined workflow from monomer preparation to final polymer analysis.
Key Data on Stereocontrol
The choice of catalyst and reaction conditions can dramatically impact the stereoregularity of a polymer. The following table, adapted from a study on poly(cyclohexenylene carbonate) synthesis, illustrates how pressure and temperature can influence catalyst activity and the resulting polymer's stereochemical purity.[16]
| Entry | Catalyst | Temperature (°C) | CO₂ Pressure (MPa) | Catalyst Activity (TOF, h⁻¹) | Stereoregularity (ee, %) |
| 1 | Binuclear Co | 25 | 2.0 | 133 | 72.5 |
| 2 | Binuclear Co | 25 | 3.0 | 152 | 85.1 |
| 3 | Binuclear Co | 25 | 4.0 | 166 | 93.5 |
| 4 | Binuclear Co | 40 | 4.0 | 185 | 91.2 |
| 5 | Binuclear Co | 60 | 4.0 | 210 | 86.4 |
Data adapted from a study on a related polyester to illustrate the principle. TOF = Turnover Frequency, ee = enantiomeric excess.[16]
Standard Experimental Protocols
Protocol 1: General Synthesis of a Chiral Polyurethane (One-Shot Method)
This protocol describes a general procedure for synthesizing a chiral polyurethane elastomer using a chiral diol as the chain extender.[4]
Materials:
-
4,4'-Diphenylmethane diisocyanate (MDI)
-
Polyol (e.g., Polytetramethylene glycol, PTMG, Mn = 2000)
-
Chiral Diol (e.g., L-(+)-Tartaric acid)
-
Dry Tetrahydrofuran (THF)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL), if necessary
Procedure:
-
Reactor Setup: Add MDI, PTMG, the chiral diol, and dry THF to a four-necked flask equipped with a mechanical stirrer, condenser, and a gas inlet for an inert atmosphere (e.g., Argon or Nitrogen).
-
Stoichiometry: The molar ratio of NCO groups (from MDI) to the total OH groups (from PTMG and the chiral diol) should be carefully controlled, typically around 1.0-1.1.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with constant stirring under an inert atmosphere.[4]
-
Monitoring: Monitor the reaction by periodically checking for the disappearance of the isocyanate peak (~2270 cm⁻¹) using FT-IR spectroscopy.
-
Curing: Once the reaction is complete, pour the viscous solution into a mold and cure at an elevated temperature (e.g., 100°C) for several hours to obtain the final polyurethane elastomer.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent like methanol, followed by drying under vacuum.
Protocol 2: Determination of Polyurethane Tacticity by ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereoregularity of polymers.[17][18] The chemical shifts of atoms in the polymer backbone or side chains are sensitive to their stereochemical environment (i.e., whether they are part of an isotactic, syndiotactic, or heterotactic sequence).[19]
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the purified and dried polyurethane sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically requires a longer relaxation delay (d1) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify Key Resonances: Focus on the carbon signals that are sensitive to tacticity. For many polymers, the carbonyl carbon or the carbons in the main chain are most informative.[16]
-
Assign Triads: Based on literature data for similar polymers, assign the resolved peaks to different stereochemical triads:
-
mm: meso-meso (isotactic)
-
rr: racemo-racemo (syndiotactic)
-
mr: meso-racemo (heterotactic)
-
-
Quantification: Integrate the areas of the assigned peaks. The relative percentage of each triad can be calculated by dividing the individual integral area by the total area of all triad peaks. This provides a quantitative measure of the polymer's tacticity.
-
References
- 1. Stereoregularity [doitpoms.ac.uk]
- 2. eng.libretexts.org [eng.libretexts.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids [scirp.org]
- 5. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]
- 6. "Modified N-heterocyclic Carbene Catalysts for Polyurethane Synthesis" by Charise D. Young [scholarship.claremont.edu]
- 7. Synthesis of polyurethanes using organocatalysis: A perspective for Macromolecules - IBM Research [research.ibm.com]
- 8. youtube.com [youtube.com]
- 9. l-i.co.uk [l-i.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. crosslinktech.com [crosslinktech.com]
- 14. urethanesolutions.co.za [urethanesolutions.co.za]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. measurlabs.com [measurlabs.com]
- 19. lisans.cozum.info.tr [lisans.cozum.info.tr]
Technical Support Center: Purification of (S)-Ethyl 2,6-diisocyanatohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-Ethyl 2,6-diisocyanatohexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Common impurities can originate from the synthesis process, which typically involves the phosgenation of L-lysine ethyl ester.[1] Potential impurities include:
-
Unreacted Starting Materials: L-lysine ethyl ester.
-
Reaction Byproducts: Carbamoyl chlorides and other intermediates from the phosgenation reaction.
-
Urea Compounds: Formed from the reaction of the diisocyanate with moisture.[2] Isocyanates are highly reactive with water, and this reaction consumes two isocyanate groups per molecule of water, leading to the formation of insoluble urea byproducts.[2]
-
Polymeric Species: Self-polymerization of the diisocyanate can occur, especially at elevated temperatures.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification methods for this compound, an aliphatic diisocyanate, are vacuum distillation and column chromatography. Crystallization may also be a viable option, although finding a suitable solvent system can be challenging. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How should this compound be stored to maintain its purity?
A3: this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[][4] This is crucial to prevent reaction with atmospheric moisture, which leads to the formation of urea impurities and a decrease in purity.[2]
Q4: Is this compound thermally stable?
A4: While specific data on the thermal stability of this compound is limited, aliphatic diisocyanates can undergo thermal decomposition at elevated temperatures.[5][6] The urethane linkage, structurally related to the isocyanate group, can start to decompose around 300°C.[7] Given its high boiling point at atmospheric pressure, purification by distillation must be performed under high vacuum to lower the boiling temperature and minimize the risk of thermal degradation and polymerization.[8][9]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C10H14N2O4 | [][4][10] |
| Molecular Weight | 226.23 g/mol | [][10] |
| Appearance | Light Yellow to Yellow Oily Matter/Viscous Liquid | [][11] |
| Boiling Point | 305.0 ± 37.0°C at 760 mmHg | [] |
| Density | 1.12 ± 0.1 g/cm³ | [] |
| Storage Temperature | 2-8°C, under inert atmosphere | [][4] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate | [] |
| Purity (Typical) | ≥96.0% - 97% | [4][11] |
Comparison of Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Vacuum Distillation | - Effective for separating compounds with different boiling points.- Can handle larger quantities. | - Risk of thermal decomposition if not performed under high vacuum.- May not separate impurities with similar boiling points. | Non-volatile impurities, residual high-boiling solvents. |
| Column Chromatography | - High resolution for separating closely related compounds.- Can be performed at room temperature, avoiding thermal stress. | - Can be time-consuming and require large volumes of solvent.- Potential for product decomposition on acidic silica gel. | Polar impurities, unreacted starting materials, urea byproducts. |
| Crystallization | - Can yield very high-purity material.- Relatively simple and cost-effective. | - Finding a suitable solvent can be difficult ("oiling out" is a common issue).- Can result in low yields if the compound has high solubility. | Minor impurities that have different solubility profiles. |
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Product is not distilling at the expected temperature. | - Vacuum level is insufficient.- Thermometer is placed incorrectly. | - Check the vacuum pump and all connections for leaks.- Ensure the thermometer bulb is level with or slightly below the side arm leading to the condenser. |
| Bumping or unstable boiling. | - Lack of boiling chips or inadequate stirring.- Heating rate is too high. | - Add fresh boiling chips or use a magnetic stir bar.- Reduce the heating rate to achieve smooth boiling. |
| Product solidifies in the condenser. | - Condenser water is too cold. | - Use warmer condenser water or no cooling water if the boiling point is high enough. |
| Low recovery or signs of decomposition (darkening of the residue). | - Distillation temperature is too high due to insufficient vacuum.- Prolonged heating. | - Improve the vacuum to lower the boiling point.- Perform the distillation as quickly as possible. |
| Flooding of the distillation column. | - Excessive vapor flow rate. | - Reduce the heating rate to decrease the rate of vaporization.[12][13] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities. | - Inappropriate solvent system.- Column was overloaded with the crude sample. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first.- Use a larger column or reduce the amount of sample loaded. |
| Product is not eluting from the column. | - Eluent is not polar enough.- Compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent.- Consider using a deactivated stationary phase (e.g., alumina or silica gel treated with a base like triethylamine).[14] |
| Streaking of the compound on the column. | - Sample is not soluble in the eluent.- The column was not packed properly. | - Load the sample dissolved in a minimal amount of a more polar solvent, or adsorb it onto a small amount of silica gel before loading.[14]- Ensure the column is packed uniformly without any air bubbles. |
| Low product recovery. | - Irreversible adsorption to the stationary phase. | - Try a less active stationary phase like alumina or florisil.[14] |
Crystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | - Solution is supersaturated, and the temperature is above the melting point of the impure compound.- Cooling rate is too fast. | - Add more solvent to the heated mixture and allow it to cool more slowly.[15]- Try a different solvent or a mixed solvent system. |
| No crystals form upon cooling. | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Boil off some of the solvent to increase the concentration and cool again.[15]- If crystals still do not form, try adding a seed crystal or scratching the inside of the flask at the solution's surface. |
| Very low yield of crystals. | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals appear discolored or impure. | - Impurities were co-crystallized.- The cooling was too rapid. | - Re-dissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly.- Consider a charcoal treatment of the hot solution to remove colored impurities.[15] |
Experimental Protocols
Safety Precaution: this compound is a diisocyanate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Isocyanates are respiratory and skin sensitizers.
Protocol 1: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using dry glassware. Include a short path distillation head to minimize product loss. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply a high vacuum (e.g., <1 mmHg).
-
Heating: Once the vacuum is stable, begin to heat the flask gently.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The exact temperature will depend on the vacuum level achieved.
-
Shutdown: After collecting the product, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate solvent system that gives the product an Rf value of approximately 0.3. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, and load the resulting powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Crystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. This compound | 45172-15-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. The thermal decomposition of polyurethanes and polyisocyanurates | Semantic Scholar [semanticscholar.org]
- 8. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Ethyl 2,6-diisocyanatohexanoate | C10H14N2O4 | CID 10013919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. L-Lysine ethyl ester diisocyanate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. fiveable.me [fiveable.me]
- 13. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Mechanical Properties of LDI-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the mechanical properties of L-lysine diisocyanate (LDI)-based polymers.
Frequently Asked Questions (FAQs)
Q1: What are LDI-based polymers and why are they used in biomedical applications?
A1: L-lysine diisocyanate (LDI)-based polymers are a type of polyurethane synthesized using L-lysine diisocyanate, an amino acid-based diisocyanate. They are highly valued in biomedical applications for several reasons:
-
Biocompatibility: LDI is derived from the amino acid lysine, making the resulting polymers and their degradation products generally non-toxic and biocompatible. This is a significant advantage over traditional diisocyanates like toluene diisocyanate (TDI), which can release toxic compounds upon degradation[1][2][3].
-
Biodegradability: The urethane linkages in LDI-based polymers can be designed to be hydrolytically or enzymatically cleaved, leading to biodegradable materials. The degradation products, such as lysine and other components of the polymer backbone (e.g., glycerol, glucose), are natural metabolites and are safely processed by the body[2][3].
-
Tunable Properties: The mechanical and physical properties of LDI-based polymers can be tailored for specific applications by carefully selecting the co-monomers (polyols, chain extenders) and adjusting the synthesis conditions[1][4].
Q2: My LDI-based polymer is too brittle and fractures easily. How can I improve its flexibility and toughness?
A2: Brittleness in LDI-based polymers often indicates a highly cross-linked and rigid network. To enhance flexibility and toughness, consider the following strategies:
-
Incorporate a Soft Segment: Introduce a flexible polyol, such as polytetramethylene ether glycol (PTMEG) or a long-chain polyester polyol, into the polymer backbone. These "soft segments" provide rotational freedom to the polymer chains, increasing elongation at break and reducing stiffness.
-
Decrease Crosslink Density: The degree of crosslinking significantly impacts mechanical properties. You can reduce it by:
-
Using diols as chain extenders instead of triols or polyols with higher functionality.
-
Adjusting the stoichiometric ratio of isocyanate to hydroxyl groups (NCO:OH ratio). A ratio closer to 1:1 for a linear polymer will reduce crosslinking.
-
-
Introduce Plasticizers: While less common in biomedical applications due to potential leaching, biocompatible plasticizers can be considered to increase chain mobility.
-
Incorporate Nanoparticles: The addition of specific nanoparticles can enhance toughness by creating mechanisms for energy dissipation at the nanoscale[5].
Q3: The tensile strength of my LDI-based polymer is too low for my application. What modifications can I make?
A3: Low tensile strength can be addressed by increasing the rigidity and intermolecular forces within the polymer network. Here are some approaches:
-
Increase Hard Segment Content: The "hard segments" in polyurethanes, formed by the reaction of the diisocyanate and chain extender, contribute to strength and stiffness through hydrogen bonding. Increasing the proportion of the hard segment can improve tensile strength[6].
-
Use a Crystalline Polyol: Incorporating a crystalline polyol can lead to the formation of crystalline domains within the polymer matrix, which act as physical crosslinks and reinforcing fillers, thereby increasing tensile strength.
-
Incorporate Reinforcing Fillers: Adding biocompatible reinforcing agents like hydroxyapatite nanoparticles, cellulose nanocrystals, or graphene oxide can significantly enhance the tensile strength of the polymer composite[5].
-
Optimize Curing Conditions: Ensure complete reaction of the isocyanate groups. Post-curing at an elevated temperature can promote further crosslinking and phase separation, leading to improved mechanical properties. The curing temperature can have a non-monotonic effect on tensile strength, so optimization is key[7].
Q4: I am observing significant batch-to-batch variability in the mechanical properties of my LDI polymers. What are the likely causes and how can I improve consistency?
A4: Inconsistent mechanical properties are often due to a lack of precise control over the polymerization process. Key factors to investigate include:
-
Purity of Reactants: Ensure the LDI, polyols, and chain extenders are of high purity and free from moisture. Water can react with isocyanate groups, leading to the formation of urea linkages and carbon dioxide, which can introduce bubbles and affect the polymer structure and mechanical integrity[2].
-
Stoichiometry Control: Precise control of the NCO:OH ratio is critical. Inaccurate measurements can lead to variations in molecular weight and crosslink density, directly impacting mechanical performance[7].
-
Reaction Temperature and Time: The polymerization kinetics are sensitive to temperature. Maintain a consistent temperature profile throughout the reaction and curing stages. Insufficient reaction time can result in an incomplete network formation.
-
Mixing and Degassing: Ensure thorough mixing of the reactants to achieve a homogeneous mixture. Inadequate degassing can leave air bubbles trapped in the polymer, creating stress concentration points and leading to premature failure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Polymer is too soft or tacky | - Low crosslink density- Incomplete curing- Incorrect stoichiometry (excess polyol) | - Increase the amount of crosslinker.- Optimize curing time and temperature.- Carefully verify the NCO:OH ratio. |
| Presence of bubbles or voids in the final polymer | - Inadequate degassing of reactants- Moisture contamination reacting with isocyanate | - Degas all components under vacuum before mixing.- Ensure all reactants and equipment are thoroughly dried. |
| Low elongation at break | - High crosslink density- Crystalline hard segments | - Reduce the amount of crosslinker.- Incorporate a flexible soft segment polyol. |
| Poor solvent resistance | - Insufficient crosslinking | - Increase the crosslink density by using a tri-functional crosslinker or adjusting the stoichiometry. |
| Inconsistent mechanical testing results | - Non-uniform sample preparation- Inconsistent testing conditions (temperature, humidity, strain rate) | - Ensure consistent molding and curing procedures for all test specimens.- Standardize all mechanical testing parameters according to ASTM or ISO standards. |
Experimental Protocols
Protocol 1: Synthesis of an LDI-based Polyurethane Elastomer
This protocol describes the synthesis of a basic LDI-based polyurethane elastomer using a two-step prepolymer method.
Materials:
-
L-lysine diisocyanate (LDI)
-
Polycaprolactone (PCL) diol (Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene
Procedure:
-
Drying of Reagents: Dry PCL diol and BDO under vacuum at 80°C for at least 4 hours to remove any residual moisture.
-
Prepolymer Synthesis:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PCL diol.
-
Heat the flask to 70°C under a nitrogen atmosphere.
-
Add LDI to the flask with vigorous stirring. The NCO:OH ratio of LDI to PCL diol should be 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01 wt%).
-
Allow the reaction to proceed at 70°C for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C.
-
Slowly add the chain extender, BDO, with continuous stirring. The amount of BDO should be calculated to achieve the desired final NCO:OH ratio (typically close to 1.05:1).
-
After the addition of BDO, the viscosity of the mixture will increase significantly.
-
-
Casting and Curing:
-
Pour the viscous liquid into a pre-heated mold.
-
Degas the mixture in a vacuum oven to remove any trapped bubbles.
-
Cure the polymer in an oven at 80°C for 24 hours.
-
-
Post-Curing:
-
After demolding, post-cure the polymer samples at room temperature for 7 days to ensure complete reaction and stabilization of the polymer network.
-
Protocol 2: Tensile Testing of LDI-based Polymers
This protocol outlines the procedure for performing tensile testing on LDI-based polymer samples according to ASTM D638.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer
-
Calipers for sample dimension measurement
-
Dumbbell-shaped test specimens (prepared as per ASTM D638 Type V)
Procedure:
-
Sample Preparation:
-
Ensure the test specimens are free from any defects such as air bubbles, cracks, or surface imperfections.
-
Measure the width and thickness of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
-
Test Setup:
-
Set the grip separation and test speed on the UTM. For elastomers, a typical crosshead speed is 500 mm/min.
-
Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gauge section of the specimen to accurately measure strain.
-
-
Testing:
-
Start the test and record the load and displacement data until the specimen fractures.
-
Record the tensile strength (maximum stress) and elongation at break.
-
Calculate the Young's modulus from the initial linear portion of the stress-strain curve.
-
-
Data Analysis:
-
Test at least five specimens for each formulation to ensure statistical significance.
-
Calculate the average and standard deviation for tensile strength, Young's modulus, and elongation at break.
-
Data Presentation
Table 1: Effect of NCO:OH Ratio on Mechanical Properties of an LDI-PCL Polyurethane
| NCO:OH Ratio | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1.5 | 8.2 ± 0.7 | 15.3 ± 1.2 | 650 ± 50 |
| 2.0 | 12.5 ± 1.1 | 28.7 ± 2.5 | 520 ± 45 |
| 2.5 | 18.9 ± 1.5 | 45.1 ± 3.8 | 410 ± 30 |
Table 2: Influence of Chain Extender on the Mechanical Properties of LDI-based Polyurethanes
| Chain Extender | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1,2-Ethanediol | 15.4 ± 1.3 | 35.6 ± 2.9 | 480 ± 40 |
| 1,4-Butanediol | 12.5 ± 1.1 | 28.7 ± 2.5 | 520 ± 45 |
| 1,6-Hexanediol | 10.1 ± 0.9 | 22.4 ± 2.1 | 590 ± 55 |
Visualizations
References
- 1. Lysine diisocyanate | Cas 45172-15-4 – 4MedChem BV [4medchem.com]
- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is lysine diisocyanate? Terms | NBCHAO [en1.nbchao.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 7. Optimization of the mechanical performance of TDI-based polyurethanes via orthogonal design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reactivity of Lysine Diisocyanate (LDI)
Welcome to the technical support center for Lysine Diisocyanate (LDI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the differential reactivity of LDI's two isocyanate groups in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Lysine Diisocyanate (LDI) and why is it used in our research?
A1: Lysine Diisocyanate (LDI) is an aliphatic diisocyanate derived from the amino acid L-lysine. It is widely used as a crosslinker or linker molecule in bioconjugation and polymer synthesis due to its biocompatibility. The degradation products of LDI-based polymers are generally non-toxic, which is a significant advantage in biomedical applications.[1] LDI possesses two isocyanate (-NCO) groups that can react with nucleophiles such as amines (-NH2) and hydroxyl (-OH) groups to form stable urea and urethane linkages, respectively.
Q2: What causes the differential reactivity of the two isocyanate groups in LDI?
A2: The two isocyanate groups in LDI exhibit different reactivities due to steric hindrance. The isocyanate group further away from the lysine backbone is more sterically accessible and therefore more reactive than the isocyanate group closer to the chiral center and the rest of the molecule. This inherent difference in reactivity allows for selective, stepwise reactions under controlled conditions.
Q3: What are the primary factors that influence the reactivity and selectivity of LDI's isocyanate groups?
A3: The key factors influencing LDI's reactivity and selectivity are:
-
Temperature: Lower temperatures generally favor the selective reaction of the more reactive isocyanate group, as there is less thermal energy to overcome the activation energy barrier for the less reactive group.
-
Steric Hindrance: The molecular environment around the isocyanate groups plays a crucial role. The isocyanate group with less steric hindrance will react more readily.
-
pH: The pH of the reaction medium can affect the nucleophilicity of the reacting partner. For example, the primary amine groups of lysine residues on a protein are more nucleophilic at a pH above their pKa. While the degradation of LDI-based polymers has been shown to not significantly affect the pH of a buffered solution, controlling the initial reaction pH is crucial for predictable outcomes.[1][2]
-
Catalysts: The choice of catalyst can significantly impact the relative reactivity of the two isocyanate groups. Some catalysts may enhance the reactivity of both groups, while others might offer a degree of selectivity.
-
Solvent: The polarity of the solvent can influence the reaction rates.
Troubleshooting Guide
Problem 1: My reaction with LDI is resulting in a mixture of mono- and di-substituted products, but I want to favor mono-substitution.
Possible Causes and Solutions:
-
Reaction Temperature is too High: High temperatures can provide sufficient energy for both isocyanate groups to react.
-
Solution: Lower the reaction temperature. Conduct trial reactions at a range of lower temperatures (e.g., 0°C to room temperature) to find the optimal condition for mono-substitution.
-
-
Incorrect Stoichiometry: Using an equimolar ratio or an excess of the nucleophile will favor di-substitution.
-
Solution: Use a molar excess of LDI relative to your nucleophilic molecule. A 2:1 or higher molar ratio of LDI to the nucleophile is a good starting point to favor the mono-adduct.
-
-
Prolonged Reaction Time: Even at lower temperatures, longer reaction times can lead to the slower reaction of the second isocyanate group.
-
Solution: Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal time to quench the reaction and isolate the mono-substituted product.
-
Problem 2: The reaction with LDI is proceeding very slowly or not at all.
Possible Causes and Solutions:
-
Low Nucleophilicity of the Reactant: The nucleophile you are using may not be reactive enough under the current conditions.
-
Solution: If reacting with an amine, ensure the reaction pH is about 1-2 units above the pKa of the amine to ensure it is deprotonated and thus more nucleophilic. For hydroxyl groups, a suitable catalyst may be required.
-
-
Inappropriate Solvent: The solvent may not be suitable for the reaction.
-
Solution: Ensure you are using a dry, aprotic solvent, as isocyanates can react with water. Solvents like DMF or DMSO are commonly used.
-
-
Steric Hindrance: The nucleophilic site on your molecule of interest may be sterically hindered, preventing its reaction with LDI.
-
Solution: Consider using a linker with a longer chain to extend the nucleophilic group away from the bulk of the molecule.
-
Problem 3: I am observing side reactions, such as the formation of ureas from the reaction of LDI with water.
Possible Causes and Solutions:
-
Presence of Moisture: Isocyanates are highly reactive with water, leading to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate group to form a stable urea linkage.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Quantitative Data on Isocyanate Reactivity
| Diisocyanate | Isocyanate Group | Relative Reactivity | Reference Compound |
| 2,4-Toluene Diisocyanate (TDI) | para-NCO | ~5-10x higher | ortho-NCO |
| 2,4-Toluene Diisocyanate (TDI) | ortho-NCO | ~5-10x lower | para-NCO |
Note: This data for TDI is provided as an analogy. The actual difference in reactivity for LDI's isocyanate groups may vary but is expected to follow a similar trend due to steric differences.
Experimental Protocols
Protocol 1: Selective Mono-functionalization of a Primary Amine with LDI
This protocol describes a general method for the selective reaction of one isocyanate group of LDI with a primary amine-containing molecule.
Materials:
-
Lysine Diisocyanate (LDI)
-
Amine-containing molecule of interest
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Quenching reagent (e.g., methanol)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Dry all glassware thoroughly. Set up the reaction vessel under an inert atmosphere.
-
Dissolution: Dissolve the amine-containing molecule in anhydrous DMF to a known concentration.
-
LDI Addition: In a separate, dry vessel, dissolve LDI in anhydrous DMF to a concentration that will result in a 2:1 molar ratio of LDI to the amine-containing molecule in the final reaction mixture.
-
Reaction Initiation: Cool the solution of the amine-containing molecule to 0°C in an ice bath. Slowly add the LDI solution dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 30, 60, 120 minutes) and analyzing them by a suitable method such as HPLC or LC-MS to determine the ratio of starting material, mono-adduct, and di-adduct.
-
Quenching: Once the optimal yield of the mono-adduct is achieved, quench the reaction by adding a small amount of methanol to react with the remaining unreacted isocyanate groups.
-
Purification: Purify the desired mono-functionalized product from the reaction mixture using an appropriate chromatographic technique (e.g., column chromatography, preparative HPLC).
Protocol 2: Analytical Characterization of LDI Reaction Products
This protocol outlines a general method for differentiating and quantifying mono- and di-adducts of LDI reactions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reaction mixture aliquots
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phases (e.g., water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dilute the reaction aliquots in a suitable solvent compatible with the mobile phase.
-
HPLC Method Development: Develop a gradient elution method that effectively separates the starting materials, the mono-adduct, and the di-adduct. A typical gradient might run from a low to a high percentage of the organic mobile phase over 20-30 minutes.
-
Analysis: Inject the prepared samples onto the HPLC system.
-
Data Interpretation:
-
Identify the peaks corresponding to the starting materials, mono-adduct, and di-adduct based on their retention times and, if using a mass spectrometer, their mass-to-charge ratios.
-
Quantify the relative amounts of each species by integrating the peak areas from the chromatogram.
-
Plot the concentration of each species over time to determine the reaction kinetics and the optimal reaction time for maximizing the yield of the mono-adduct.
-
Visualizations
Caption: Differential reactivity of LDI's isocyanate groups.
Caption: Experimental workflow for selective LDI mono-conjugation.
Caption: Troubleshooting decision tree for poor LDI reaction selectivity.
References
Technical Support Center: Lysine Diisocyanate Polymer Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysine diisocyanate (LDI) polymers. The following sections address common issues, particularly poor solubility, encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My lysine diisocyanate polymer has poor solubility in common organic solvents.
Poor solubility of LDI polymers is a frequent challenge that can arise from several factors during synthesis. The primary culprits are often unintended crosslinking reactions, high molecular weight, and strong intermolecular forces.
Q1: What are the most likely causes of my LDI polymer's insolubility?
A1: The insolubility of your LDI polymer likely stems from one or more of the following factors:
-
Crosslinking Side Reactions: The formation of allophanate and biuret linkages are common side reactions in polyurethane synthesis that lead to a crosslinked, insoluble network.[1][2] These reactions are promoted by excess isocyanate and high temperatures.[1][3]
-
High Molecular Weight: Polymers with very high molecular weight can have inherently poor solubility due to strong intermolecular chain entanglement.
-
Presence of Moisture: Water contamination in reactants or solvents can react with isocyanate groups to form unstable carbamic acids, which then decompose into amines and carbon dioxide. The resulting amines can react with other isocyanates to form urea linkages, and further reaction with isocyanates can lead to biuret crosslinks.[4][5]
-
Inappropriate NCO:OH Ratio: An off-balance isocyanate-to-hydroxyl ratio can significantly impact the final polymer structure and solubility. An excess of isocyanate can lead to a higher likelihood of allophanate and biuret formation.[6][7][8][9]
-
Unsuitable Catalyst: The choice of catalyst can influence the rates of both the primary urethane reaction and unwanted side reactions.[4][10][11][12] Some catalysts may promote side reactions that lead to crosslinking.
-
High Functionality of Reactants: Using polyols with a functionality greater than two will inherently lead to a crosslinked polymer network with limited solubility.[13][14]
Q2: How can I prevent crosslinking during my LDI polymer synthesis?
A2: To minimize crosslinking and promote the formation of a soluble, linear LDI polymer, consider the following strategies:
-
Strict Stoichiometric Control: Maintain a precise NCO:OH ratio, typically close to 1:1, to avoid an excess of unreacted isocyanate groups that can lead to side reactions.[6][15][16]
-
Moisture Control: Ensure all reactants (LDI, polyols) and solvents are thoroughly dried before use.[5][17] Conducting the reaction under an inert atmosphere (e.g., dry nitrogen) can prevent atmospheric moisture contamination.
-
Temperature Management: Carry out the polymerization at the lowest feasible temperature to minimize the rate of allophanate and biuret formation, as these side reactions are more prevalent at elevated temperatures.[1][18]
-
Catalyst Selection: Choose a catalyst that selectively promotes the urethane reaction over side reactions. Organotin catalysts, for instance, are known to be effective, but their impact on side reactions should be considered.[4]
-
Use of Monofunctional Reagents: To ensure the termination of polymer chains and prevent further reaction, a monofunctional alcohol can be added at the end of the polymerization.[13]
Q3: What solvents are recommended for dissolving LDI polymers?
A3: The solubility of LDI polymers depends on their specific composition (e.g., the type of polyol used). However, some generally effective polar solvents for polyurethanes include:
It is advisable to test the solubility of your polymer in a range of these solvents to find the most suitable one.
Data Presentation
Table 1: Common Solvents for Polyurethane Polymers
| Solvent | Abbreviation | Polarity | Notes |
| Dimethylformamide | DMF | High | A strong, high-boiling point solvent effective for many polyurethanes.[19] |
| Dimethyl sulfoxide | DMSO | High | A powerful solvent, often used in biomedical applications.[20] |
| Tetrahydrofuran | THF | Moderate | A good solvent for many polymers, but it is highly flammable.[19] |
| Dichloromethane | CH2Cl2 | Moderate | A volatile solvent that can be effective but is also toxic.[19] |
| N-Methyl-2-pyrrolidone | NMP | High | A safer alternative to some other strong solvents for dissolving cured polyurethane.[19] |
Experimental Protocols
Protocol 1: Synthesis of a Soluble, Linear Lysine Diisocyanate-Based Polyurethane
This protocol is a general guideline for synthesizing a linear LDI-based polyurethane, aiming for good solubility.
Materials:
-
Lysine Diisocyanate (LDI)
-
A linear diol (e.g., Poly(ethylene glycol) (PEG), Poly(caprolactone) (PCL) diol)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Dry nitrogen source
Procedure:
-
Drying of Reactants: Dry the diol under vacuum at an elevated temperature to remove any residual moisture. Ensure the LDI is of high purity and handled under anhydrous conditions.
-
Reaction Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Reactant Addition: Dissolve the dried diol in the anhydrous solvent and add it to the reaction flask. Purge the flask with dry nitrogen.
-
Isocyanate Addition: Add the LDI to the dropping funnel and add it dropwise to the stirred diol solution at room temperature.
-
Catalyst Addition: Once the LDI has been added, introduce a catalytic amount of DBTDL to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).
-
Polymer Precipitation and Purification: Once the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent such as ethyl ether.[22] The precipitated polymer can be further purified by re-dissolving it in a suitable solvent and re-precipitating it.[22]
-
Drying: Dry the purified polymer under vacuum to remove all residual solvents.
Protocol 2: Solubility Testing of LDI Polymers
This protocol outlines a systematic approach to testing the solubility of your synthesized LDI polymer.
Materials:
-
Synthesized LDI polymer
-
A range of test solvents (e.g., DMF, DMSO, THF, CH2Cl2)
-
Vials with caps
-
Vortex mixer
-
Visual inspection background (e.g., black and white card)
Procedure:
-
Sample Preparation: Weigh a small, known amount of the dried LDI polymer (e.g., 10 mg) into a series of vials.
-
Solvent Addition: Add a measured volume of each test solvent (e.g., 1 mL) to the respective vials.
-
Mixing: Tightly cap the vials and vortex them for a set period (e.g., 1-2 minutes) to facilitate dissolution.[23]
-
Visual Inspection: Visually inspect each vial against a contrasting background to assess the degree of dissolution.[23] Note whether the polymer has completely dissolved, partially dissolved, swelled, or remained insoluble.
-
Observation over Time: Allow the vials to stand at room temperature and observe them periodically over a longer duration (e.g., 24 hours) to check for any changes in solubility.
-
Gentle Heating (Optional): If a polymer is not soluble at room temperature, gentle warming can be attempted to enhance solubility. However, be cautious as excessive heat can cause degradation.
Mandatory Visualization
Caption: Troubleshooting workflow for poor LDI polymer solubility.
Caption: Key reactions in polyurethane synthesis leading to desired and undesired products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-i.co.uk [l-i.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mgesjournals.com [mgesjournals.com]
- 9. electrochemsci.org [electrochemsci.org]
- 10. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 11. Effects of the Acrylic Polyol Structure and the Selectivity of the Employed Catalyst on the Performance of Two-Component Aqueous Polyurethane Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. crosslinktech.com [crosslinktech.com]
- 18. Study on the Gelation Process and Mechanical Properties of Organic Polymer Grouting Materials Applied to Fissure Sealing in Underground Mines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imenpol.com [imenpol.com]
- 20. researchgate.net [researchgate.net]
- 21. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Minimizing side products in reactions with (S)-Ethyl 2,6-diisocyanatohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Ethyl 2,6-diisocyanatohexanoate, also known as L-Lysine Diisocyanate Ethyl Ester (LDI). This guide focuses on minimizing side products to ensure high-purity polyurethane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound, and what causes them?
A1: The most common side products in reactions involving this compound arise from the high reactivity of its isocyanate (-NCO) groups. These groups can react with substances other than the intended alcohol (polyol), or with the newly formed urethane linkages, especially under certain conditions. The primary side reactions include:
-
Urea Formation: Occurs when the isocyanate groups react with water. This is a very common issue as even trace amounts of moisture in reactants, solvents, or from the atmosphere can lead to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas (CO₂).[1][2] The resulting amine can then react with another isocyanate group to form a rigid urea linkage, which can affect the polymer's properties. The CO₂ generation can cause undesirable foaming or bubbles in the final product.[1][3]
-
Allophanate Formation: This occurs when an isocyanate group reacts with a urethane linkage (-NH-COO-). This reaction creates an allophanate linkage, which acts as a cross-link or branch point in the polymer chain.[4] It is typically favored at higher temperatures, generally above 100-120°C.[4][5]
-
Biuret Formation: Similar to allophanate formation, this happens when an isocyanate group reacts with a urea linkage (-NH-CO-NH-). This also introduces cross-linking and is favored by elevated temperatures.[4]
-
Isocyanurate Formation (Trimerization): Three isocyanate groups can react with each other to form a very stable, six-membered isocyanurate ring. This reaction is often promoted by specific catalysts and high temperatures and leads to a highly cross-linked network.
Q2: My final polyurethane product is cloudy, contains precipitates, or has bubbles. What is the likely cause?
A2: Cloudiness, precipitates, or bubbles are classic indicators of moisture contamination during your reaction.[1] When isocyanate reacts with water, it forms urea linkages via an amine intermediate. These urea segments are often less soluble in the reaction medium and can precipitate out, causing cloudiness. The simultaneous generation of carbon dioxide gas is the source of bubbles or foaming.[1][3] To resolve this, it is critical to ensure all reactants, solvents, and equipment are anhydrous and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Q3: How can I prevent moisture contamination in my reaction?
A3: Preventing moisture contamination is the single most critical step for minimizing side products. Implement the following rigorous procedures:
-
Dry Your Reactants: Polyols are hygroscopic and can absorb moisture from the air.[1] Dry them under vacuum at an elevated temperature before use. Ensure your this compound is clear; cloudiness can indicate hydrolysis has already occurred.[1]
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Utilize Moisture Scavengers: For particularly sensitive reactions, consider adding a moisture scavenger to the polyol component before introducing the diisocyanate.[3][6] Options include molecular sieves, oxazolidines, or specialized additives like p-toluenesulfonyl isocyanate (Additive TI) for immediate dehydration.[3][6][7]
-
Inert Atmosphere: Always conduct your reaction in glassware that has been oven- or flame-dried and cooled under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.[1]
Q4: What is the ideal temperature for my reaction to avoid allophanate and biuret formation?
A4: Allophanate and biuret formation are temperature-dependent.[4][8] These side reactions become significant at temperatures above 100°C.[5] To minimize them, it is generally recommended to conduct the reaction at a lower to moderate temperature, typically in the range of 60-80°C. While this may slow down the primary urethane-forming reaction, it greatly improves the selectivity and purity of the final product. If a catalyst is used, the reaction may proceed efficiently at even lower temperatures.
Q5: What type of catalyst should I use to selectively promote urethane formation?
A5: Catalyst selection is key to controlling the reaction. You want a catalyst that selectively accelerates the isocyanate-hydroxyl reaction over the isocyanate-water or isocyanate-urethane reactions.[9]
-
Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a common and effective catalyst for urethane formation.[10][11]
-
Bismuth and Zinc Catalysts: These are also effective and are often used as alternatives to tin catalysts.
-
Zirconium Catalysts: Certain zirconium-based catalysts have shown very high selectivity for the isocyanate-polyol reaction, resulting in less gassing (from the water reaction) and higher quality products.[10]
-
Amine Catalysts: Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be used, but they tend to be less selective and may also promote the isocyanate-water reaction.[12]
It is crucial to screen catalysts and optimize their concentration for your specific system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final product is tacky, soft, or does not cure completely. | 1. Incorrect Stoichiometry: NCO:OH ratio is not 1:1. 2. Moisture Contamination: Water reacted with isocyanate, consuming it and altering the stoichiometry. 3. Inactive Catalyst: The catalyst has degraded or is used at too low a concentration. | 1. Verify Stoichiometry: Carefully calculate and measure the molar equivalents of both the diisocyanate and the polyol. 2. Ensure Anhydrous Conditions: Rigorously dry all reactants, solvents, and glassware. Use an inert atmosphere.[1] 3. Check Catalyst: Use a fresh batch of catalyst at the recommended concentration. |
| Product is cloudy, hazy, or contains solid precipitates. | 1. Urea Formation: Reaction with trace moisture has formed insoluble polyurea segments.[1] 2. Poor Solvent Choice: The growing polymer chain is precipitating out of the solution. | 1. Eliminate Moisture: Implement strict anhydrous techniques as detailed in the FAQs. Consider using moisture scavengers.[3][6] 2. Change Solvent: Select a solvent that is known to dissolve both the reactants and the final polyurethane. |
| Bubbles or foam appear in the product during or after the reaction. | 1. Reaction with Water: The primary cause is the generation of CO₂ gas from the reaction of isocyanate with water.[1][3] | 1. Strict Moisture Control: This is the most critical solution. Dry all components and use an inert atmosphere.[1] 2. Degas Solvents: Degas solvents before use to remove dissolved CO₂ and air. |
| Product viscosity increases too rapidly, leading to gelation. | 1. Excessive Temperature: High temperatures are promoting allophanate and/or biuret formation, leading to cross-linking.[4][8] 2. Incorrect Catalyst: The catalyst may be too active or promoting side reactions like trimerization. | 1. Lower Reaction Temperature: Maintain the reaction temperature below 80°C. 2. Optimize Catalyst: Reduce catalyst concentration or switch to a more selective catalyst (e.g., a zirconium-based catalyst).[10] |
| Product analysis (e.g., by NMR or IR) shows unexpected peaks. | 1. Side Product Formation: Peaks corresponding to urea, allophanate, or biuret linkages are present. | 1. Review Reaction Conditions: Cross-reference your conditions (temperature, moisture control, catalyst) with the recommendations in this guide. 2. Analytical Characterization: Use techniques like FTIR, NMR, and GPC to identify and quantify the side products, which can help pinpoint the cause.[13][14] |
Summary of Common Side Products
| Side Product | Reactants | Resulting Linkage | Conditions Favoring Formation |
| Urea | Isocyanate + Water (via Amine) | -NH-CO-NH- | Presence of moisture at any temperature. |
| Allophanate | Isocyanate + Urethane | >N-CO-NH-COO- | High temperatures (>100-120°C), excess isocyanate.[4] |
| Biuret | Isocyanate + Urea | >N-CO-NH-CO-NH- | High temperatures (>120°C), excess isocyanate.[4] |
| Isocyanurate | 3 x Isocyanate | Cyclic Trimer | High temperatures, specific trimerization catalysts. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemistry and troubleshooting process, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing common experimental issues.
Caption: Desired vs. side reaction pathways for isocyanates.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Synthesis of a Linear Polyurethane
This protocol describes a general "one-shot" method for synthesizing a linear polyurethane using this compound and a diol (e.g., poly(tetramethylene glycol), PTMG) under conditions designed to minimize side reactions.
Materials:
-
This compound (LDI)
-
Poly(tetramethylene glycol) (PTMG), Mn = 2000 g/mol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Mechanical stirrer
-
Condenser with nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Syringes for liquid transfer
Procedure:
-
Preparation: Dry the PTMG under vacuum at 80°C for at least 4 hours to remove any absorbed water. Oven-dry all glassware and cool under a stream of nitrogen.
-
Reactant Addition: In the three-neck flask under a positive pressure of nitrogen, charge the dried PTMG (e.g., 1 equivalent). Add anhydrous DMF to achieve a desired concentration (e.g., 20-30% solids).
-
Heating and Stirring: Begin stirring and heat the mixture to 70°C to ensure the PTMG is fully melted and dissolved.
-
Diisocyanate Addition: Using a dry syringe, slowly add the this compound (1 equivalent, to achieve an NCO:OH ratio of 1:1) to the stirred PTMG solution over 5-10 minutes.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 mol% relative to the diol) to the reaction mixture.
-
Reaction: Maintain the reaction temperature at 70-75°C. Monitor the progress of the reaction by taking small aliquots and analyzing the disappearance of the isocyanate peak (~2270 cm⁻¹) using FTIR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Isolation: Once the isocyanate peak has disappeared, the reaction is complete. The polymer can be precipitated by pouring the solution into a non-solvent like methanol or hexane. The precipitated polymer is then collected by filtration and dried under vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: Quality Control and Analysis of Side Products
To ensure the quality of the synthesized polyurethane and to detect potential side products, the following analytical techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Monitor Reaction: Track the disappearance of the strong -NCO peak around 2270 cm⁻¹.
-
Confirm Urethane Formation: Look for the appearance of the N-H stretch (~3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (~1700-1730 cm⁻¹).
-
Detect Side Products: The presence of a carbonyl peak around 1640 cm⁻¹ may indicate urea formation. Allophanate and biuret linkages can be difficult to distinguish from urethane by IR alone but may cause broadening of the carbonyl region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Structural Verification: NMR provides detailed structural information to confirm the formation of the desired polyurethane backbone.
-
Quantify Side Products: Specific signals for urea, allophanate, and biuret protons or carbons can be identified and integrated to quantify the extent of side reactions.[8][15]
-
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):
-
Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymer.
-
Detect Cross-linking: A significant broadening of the molecular weight distribution or the appearance of a high-molecular-weight shoulder can indicate cross-linking due to allophanate or biuret formation.[8]
-
References
- 1. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 2. Moisture scavenger for polyurethane wood coatings | Incorez [incorez.com]
- 3. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 4. researchgate.net [researchgate.net]
- 5. The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures | Semantic Scholar [semanticscholar.org]
- 6. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 7. Reactive moisture scavenger for polyurethane systems [k-online.com]
- 8. researchgate.net [researchgate.net]
- 9. adhesivesmag.com [adhesivesmag.com]
- 10. paint.org [paint.org]
- 11. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Semantic Scholar [semanticscholar.org]
LDI-Based Polyurethanes: Technical Support Center for Enhancing Hydrolytic Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the hydrolytic stability of polyurethanes synthesized from L-lysine diisocyanate (LDI).
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic degradation in the context of LDI-based polyurethanes?
A1: Hydrolytic degradation is a chemical process where water molecules break down the polymer chains of polyurethane.[1] This reaction specifically targets and cleaves the ester and urethane linkages within the polymer structure, leading to a reduction in molecular weight and a loss of mechanical properties such as strength and elasticity.[1][2][3]
Q2: Why is LDI considered a suitable isocyanate for biomedical applications if it's susceptible to hydrolysis?
A2: LDI is favored for biomedical applications because its degradation products are non-toxic.[4][5] Upon breakdown, LDI-based polyurethanes yield lysine, a naturally occurring amino acid, which can be metabolized by the body through natural pathways.[4][6] This biocompatibility is a significant advantage over aromatic diisocyanates like MDI or TDI, which can release toxic compounds upon degradation.[4]
Q3: What are the primary factors influencing the hydrolytic stability of my LDI polyurethane?
A3: The hydrolytic stability of LDI-based polyurethanes is influenced by several key factors:
-
Polyol Type: The choice of polyol (the soft segment) is critical. Polyester-based polyols are generally more susceptible to hydrolysis than polyether or polycarbonate-based polyols due to the presence of hydrolytically labile ester groups.[3][4] The order of resistance to hydrolysis for common linkages is generally: ester << urea < urethane < ether.[3]
-
Hard Segment Content: A higher content of hard segments (formed by the diisocyanate and chain extender) can sometimes lead to increased resistance to degradation.[3]
-
Environmental Conditions: Higher temperatures significantly accelerate the rate of hydrolysis.[3][7] The pH of the aqueous environment also plays a role; for instance, the degradation of polyester-based polyurethanes can be autocatalytic as the acidic byproducts can speed up further hydrolysis.[3]
Q4: How can I improve the hydrolytic stability of my LDI polyurethane formulation?
A4: To enhance hydrolytic stability, consider the following strategies:
-
Select a Stable Polyol: Utilize polyols with greater inherent hydrolytic resistance, such as polytetramethylene ether glycol (PTMEG), polycarbonate diols, or polydimethylsiloxane (PDMS).[8][9]
-
Incorporate Hydrolysis Stabilizers: Add chemical stabilizers to your formulation. Carbodiimides are a highly effective class of anti-hydrolysis agents that react with and neutralize carboxylic acids produced during ester hydrolysis, thereby preventing autocatalytic degradation.[10][11] Products like Stabaxol® are commercially available for this purpose.[11][12]
-
Control Hydrophilicity: The extent of water absorption can affect the degradation rate.[5][13] Modifying the polymer to be more hydrophobic can reduce water uptake and slow down hydrolysis.[5]
Troubleshooting Guide
Issue 1: My LDI-polyurethane samples are rapidly losing mass and mechanical integrity when placed in an aqueous solution.
| Possible Cause | Suggested Solution |
| Use of Polyester Polyol | Polyester soft segments are highly prone to hydrolysis.[3][4] The acidic byproducts can further catalyze degradation.[3] |
| High Water Absorption | A hydrophilic polymer structure will absorb more water, making the hydrolytic linkages more accessible to cleavage.[5] |
| Absence of Stabilizers | Without stabilizers, there is no mechanism to inhibit the chemical breakdown of the polymer chains. |
| Elevated Temperature | High temperatures significantly accelerate the rate of hydrolysis.[3] |
Issue 2: The surface of my polyurethane film is cracking, becoming rough, or delaminating.
| Possible Cause | Suggested Solution |
| Surface Hydrolysis | These visual changes are characteristic signs of hydrolytic degradation, where the polymer at the material-water interface is breaking down.[1][7][14] |
Issue 3: The pH of the immersion solution is decreasing during my experiment.
| Possible Cause | Suggested Solution |
| Acidic Degradation Byproducts | This is a strong indicator that you are using a polyester-based polyol. The hydrolysis of its ester bonds releases carboxylic acid end-groups, lowering the pH of the surrounding medium.[3] |
Quantitative Data on Hydrolytic Degradation
The following table summarizes findings on the degradation of various polyurethanes to illustrate the impact of polymer composition and temperature.
| Polymer Type | Condition | Duration | Observation |
| PCL-LDI-LEE Polyurethane | Hydrolytic Degradation | 56 days | ~13% average mass loss.[15] |
| PCL-LDI-LEE Polyurethane | Enzymatic Degradation | 30 days | ~95% average mass loss, showing much faster degradation than hydrolysis.[15] |
| Polyether & Polycarbonate TPUs | 80°C in PBS | 52 weeks | Significant (43-51%) reduction in number-average molecular weight (Mn).[16] |
| Polyisobutylene (PIB)-based TPU | 80°C in PBS | 52 weeks | Lower Mn reduction (26%) compared to other TPUs, indicating higher stability.[16] |
| LDI-Glycerol Polymer | 100°C in PBS | 10 days | 27.7 mM release of lysine.[6] |
| LDI-Glycerol Polymer | 37°C in PBS | 10 days | 1.8 mM release of lysine, demonstrating the strong effect of temperature.[6] |
Experimental Protocols & Visualizations
A robust assessment of hydrolytic stability is crucial for predicting the long-term performance of LDI-based polyurethanes.
Protocol: Accelerated Hydrolytic Degradation Study
This protocol outlines a standard method for evaluating the hydrolytic stability of polyurethane films under accelerated conditions.
-
Sample Preparation:
-
Prepare thin films of the LDI-polyurethane with uniform thickness (e.g., 0.5 - 1 mm).
-
Cut samples into standardized shapes (e.g., rectangles for mass loss or dog-bone shapes for tensile testing).
-
Thoroughly dry the initial samples in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Record this initial dry weight (W_i).
-
-
Immersion Setup:
-
Place each sample in a separate sealed container filled with a sufficient volume of sterile Phosphate Buffered Saline (PBS, pH 7.4).
-
Prepare multiple identical samples for each time point to be tested.
-
-
Accelerated Aging:
-
Incubate the containers at elevated temperatures. Common temperatures for accelerated studies are 55°C, 70°C, or 85°C.[8][16] A control group should always be incubated at 37°C for comparison.[8][17]
-
Ensure the solution is changed periodically (e.g., weekly) to maintain a consistent pH and remove degradation byproducts.[17]
-
-
Time-Point Analysis:
-
Characterization of Degradation:
-
Mass Loss: Rinse the retrieved samples with deionized water, dry them to a constant weight in a vacuum oven, and record the final dry weight (W_f). Calculate the percentage of mass loss: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.[15]
-
Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to measure the change in number-average (Mn) and weight-average (Mw) molecular weight and the increase in polydispersity index (PDI).[17]
-
Mechanical Properties: Perform tensile tests to measure changes in tensile strength, Young's modulus, and elongation at break.[5][17]
-
Chemical Structure: Use Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor changes in the intensity of characteristic peaks, such as the ester C=O (~1730 cm⁻¹) and urethane N-H (~1530 cm⁻¹) bands.[17]
-
Surface Morphology: Employ Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to visualize the development of surface cracks, pitting, and changes in roughness.[7][17]
-
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. komatsu.jp [komatsu.jp]
- 3. andersondevelopment.com [andersondevelopment.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. carbodiimide.com [carbodiimide.com]
- 11. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
- 12. ▷ Polyurethane elastomers | Hydrolisys Stabilizers | LANXESS [lanxess.com]
- 13. researchgate.net [researchgate.net]
- 14. lebatex.com [lebatex.com]
- 15. Electrospinning and biocompatibility evaluation of biodegradable polyurethanes based on L-lysine diisocyanate and L-lysine chain extender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term in vitro hydrolytic stability of thermoplastic polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abstracts.biomaterials.org [abstracts.biomaterials.org]
Validation & Comparative
A Comparative Guide to Lysine Diisocyanate (LDI), MDI, and TDI for Researchers and Drug Development Professionals
In the landscape of polyurethane synthesis, the choice of diisocyanate is a critical determinant of the final polymer's properties and suitability for various applications. While methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) have long been the industry workhorses, lysine diisocyanate (LDI), an aliphatic diisocyanate derived from the amino acid lysine, is emerging as a compelling alternative, particularly in the biomedical and pharmaceutical fields. This guide provides an objective comparison of LDI with MDI and TDI, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Performance Comparison at a Glance
The selection of a diisocyanate profoundly impacts the mechanical strength, flexibility, biocompatibility, and degradation profile of the resulting polyurethane. The following tables summarize the key performance differences based on available experimental data.
Table 1: General Properties and Primary Applications
| Property | Lysine Diisocyanate (LDI) | Methylene Diphenyl Diisocyanate (MDI) | Toluene Diisocyanate (TDI) |
| Chemical Nature | Aliphatic | Aromatic | Aromatic |
| Primary Applications | Biomedical devices, tissue engineering scaffolds, drug delivery systems.[1] | Rigid foams, elastomers, adhesives, coatings.[2][3] | Flexible foams, coatings, sealants.[2][3][4] |
| Key Advantages | Biocompatible, biodegradable to non-toxic products, non-immunogenic.[1] | High reactivity, excellent mechanical strength and thermal stability.[3] | High flexibility and softness in resulting polymers, fast cure time.[3][5] |
| Key Disadvantages | Lower mechanical strength compared to aromatic diisocyanates. | Potential for toxicity, requires careful handling.[2][5] | Higher volatility and toxicity compared to MDI, can cause respiratory sensitization.[2][5] |
Table 2: Comparative Mechanical Properties of Resulting Polyurethane Elastomers
| Mechanical Property | LDI-based Polyurethane | MDI-based Polyurethane | TDI-based Polyurethane |
| Tensile Strength (MPa) | 1.01 - 9.49 | ~32.6 | ~14.67 |
| Elongation at Break (%) | 102 - 998 | Moderate | ~1160 |
| Young's Modulus (MPa) | 3.07 - 25.61 | High | Moderate |
Note: The values presented are collated from different studies and may not be directly comparable due to variations in experimental conditions, including the polyol and chain extender used. They serve as a general reference for the performance of polyurethanes derived from each diisocyanate.
Biocompatibility and Toxicity Profiles
A significant differentiator for LDI is its superior biocompatibility. Polyurethanes synthesized with LDI degrade into naturally occurring and non-toxic products, namely lysine and ethanol, making them highly suitable for in-vivo applications.[1] In contrast, MDI and TDI, being aromatic isocyanates, can pose health risks. TDI is known to be a potent respiratory sensitizer and can induce occupational asthma.[6][7][8] MDI is less volatile but can also cause respiratory and dermal sensitization.[2][5]
Signaling Pathways in Toxicity
The toxicity of TDI has been linked to specific cellular signaling pathways. For instance, TDI exposure can induce airway inflammation through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel in bronchial epithelial cells.[7] This activation leads to an increase in inflammatory cytokines such as IL-4 and IL-13. Furthermore, TDI has been shown to inhibit the MAPK-Nrf2 signaling pathway, which is involved in the antioxidant defense mechanism of lung cells.
Figure 1: Simplified signaling pathway of TDI-induced airway inflammation.
While the specific signaling pathways for MDI toxicity are less clearly defined in the provided search results, it is known to induce pulmonary toxicity and has been associated with occupational asthma.[9]
In contrast, LDI's biocompatibility is attributed to its degradation into benign molecules that are readily metabolized by the body. This avoids the activation of inflammatory pathways typically associated with foreign materials.
Figure 2: Degradation pathway contributing to the biocompatibility of LDI-based polyurethanes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of polyurethanes. Below are representative methodologies for the preparation and testing of polyurethane elastomers based on LDI, MDI, and TDI.
Synthesis of Polyurethane Elastomers (Prepolymer Method)
This two-step method allows for better control over the polymer structure and properties.[10]
Step 1: Prepolymer Synthesis
-
Materials: Diisocyanate (LDI, MDI, or TDI), Polyol (e.g., Poly(tetramethylene ether) glycol - PTMG), catalyst (e.g., dibutyltin dilaurate - DBTDL), and a moisture-free reaction vessel with a mechanical stirrer and nitrogen inlet.
-
Procedure:
-
Dry the polyol under vacuum at 80-100°C for at least 4 hours to remove any residual water.
-
Charge the reaction vessel with the dried polyol and heat to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere.
-
Add the diisocyanate to the polyol with vigorous stirring. The molar ratio of NCO to OH groups is typically kept above 1 (e.g., 2:1) to ensure the prepolymer is terminated with isocyanate groups.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Allow the reaction to proceed for 2-4 hours at the set temperature. The progress of the reaction can be monitored by titrating the free NCO content.
-
Step 2: Chain Extension
-
Materials: Prepolymer from Step 1, Chain Extender (e.g., 1,4-butanediol - BDO), and a casting mold.
-
Procedure:
-
Degas the prepolymer under vacuum to remove any dissolved gases.
-
Add the stoichiometric amount of the chain extender to the prepolymer with rapid and thorough mixing. The amount of chain extender is calculated to react with the remaining free NCO groups.
-
Pour the resulting mixture into a preheated and release-agent-coated mold.
-
Cure the polymer in an oven at a specified temperature (e.g., 80-110°C) for a set duration (e.g., 12-24 hours).
-
Post-cure the demolded elastomer at room temperature for several days to allow for the completion of the reaction and stabilization of properties.
-
Figure 3: General experimental workflow for the two-step synthesis of polyurethane elastomers.
Mechanical Property Testing
The mechanical properties of the synthesized polyurethane elastomers should be evaluated according to standardized testing methods to ensure comparability of data.
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension
-
Objective: To determine the tensile properties of the polyurethane, including tensile strength, elongation at break, and modulus of elasticity.
-
Procedure:
-
Prepare dumbbell-shaped specimens from the cured polyurethane sheets using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen ruptures.
-
Record the force and elongation throughout the test.
-
Calculate tensile strength as the maximum stress applied before rupture, and elongation at break as the percentage increase in length at the point of rupture. The Young's modulus is determined from the initial slope of the stress-strain curve.
-
Conclusion
Lysine diisocyanate presents a significant advancement in the field of biomedical polyurethanes, offering a biocompatible and biodegradable alternative to traditional aromatic diisocyanates like MDI and TDI. While MDI and TDI-based polyurethanes generally exhibit superior mechanical properties, the non-toxic degradation profile of LDI-based materials makes them exceptionally well-suited for applications where interaction with biological systems is a primary consideration. For researchers and drug development professionals, the choice of diisocyanate will ultimately depend on the specific performance requirements of the application, balancing the need for mechanical robustness with the imperative of biocompatibility. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in the design and synthesis of next-generation polyurethane-based biomaterials.
References
- 1. Synthesis, biodegradability, and biocompatibility of lysine diisocyanate-glucose polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The difference between MDI and Understanding The Differences Between TDI And MDI In The Chemical Industry - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. mearthane.com [mearthane.com]
- 4. The difference between polyurethane TDI and MDI: the same polyurethane raw materials, but each has its own advantages-Chemwin [en.888chem.com]
- 5. uresinindustrial.com.au [uresinindustrial.com.au]
- 6. Update on the Pathogenic Mechanisms of Isocyanate-induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toluene diisocyanate exposure induces airway inflammation of bronchial epithelial cells via the activation of transient receptor potential melastatin 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Chronic pulmonary effects of respirable methylene diphenyl diisocyanate (MDI) aerosol in rats: combination of findings from two bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Clear Advantage: A Comparative Guide to Biocompatible Diisocyanates in Research
For researchers, scientists, and drug development professionals, the choice of materials is paramount to the success and validity of their work. In the realm of polymer synthesis for biomedical applications, the selection of diisocyanates plays a critical role in determining the biocompatibility and ultimate performance of the resulting materials. This guide provides an objective comparison of biocompatible diisocyanates with their traditional aromatic counterparts, supported by experimental data, to empower researchers in making informed decisions for their studies.
The primary advantage of utilizing biocompatible diisocyanates, such as lysine diisocyanate (LDI), lies in their significantly improved safety profile, particularly concerning their degradation products. Traditional aromatic diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) can break down into toxic aromatic diamines, which are a cause for concern in many biological applications.[1][2][3] In contrast, aliphatic diisocyanates, especially those derived from amino acids like LDI, degrade into naturally occurring and non-toxic compounds.[1][2] This fundamental difference in degradation pathways has profound implications for the long-term biocompatibility and regulatory acceptance of materials used in tissue engineering, drug delivery, and medical devices.
Performance Under the Microscope: A Data-Driven Comparison
To provide a clear and concise overview, the following tables summarize the key performance differences between polyurethanes synthesized with biocompatible diisocyanates and those made with traditional aromatic diisocyanates.
Table 1: Biocompatibility Profile
| Parameter | Biocompatible Diisocyanate (LDI-based) | Traditional Aromatic Diisocyanate (TDI/MDI-based) |
| In Vitro Cytotoxicity | High cell viability, often >95% | Variable, can exhibit cytotoxic effects |
| Hemolysis | Generally non-hemolytic | Can induce hemolysis |
| In Vivo Inflammatory Response | Minimal to mild | Can elicit a more pronounced inflammatory response |
| Toxicity of Degradation Products | Non-toxic (e.g., lysine, glucose)[1] | Potentially toxic and carcinogenic (e.g., 2,4-diaminotoluene)[1][3] |
Table 2: Physicochemical and Mechanical Properties
| Parameter | Biocompatible Diisocyanate (LDI-based) | Traditional Aromatic Diisocyanate (TDI/MDI-based) |
| Tensile Strength (MPa) | 1.01–9.49[4] | Generally higher, can be tailored over a wide range |
| Elongation at Break (%) | 102–998[4] | Variable, dependent on formulation |
| Young's Modulus (MPa) | 3.07–25.61[4] | Typically higher, indicating greater stiffness |
| In Vitro Degradation Rate | Tunable, can be designed for controlled degradation | Slower degradation rates |
| In Vivo Degradation Rate | Degrades faster in vivo than in vitro[1] | Slower and less predictable degradation |
Experimental Insights: Protocols for Evaluation
To ensure the reproducibility and standardization of biocompatibility and material characterization studies, detailed experimental protocols are essential. The following sections outline the methodologies for key assays.
Synthesis of Polyurethanes
Biocompatible Polyurethane (LDI-based) Synthesis:
A common method for synthesizing LDI-based polyurethanes involves a two-step solution polymerization. First, a prepolymer is formed by reacting L-lysine diisocyanate (LDI) with a suitable polyol (e.g., poly(ethylene glycol)) in a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out under a nitrogen atmosphere at an elevated temperature (e.g., 70-80°C) for several hours. In the second step, a chain extender, such as 1,4-butanediol (BDO), is added to the prepolymer solution to form the final polyurethane. The resulting polymer is then precipitated, washed, and dried.
Traditional Polyurethane (TDI-based) Synthesis:
The synthesis of TDI-based polyurethanes follows a similar two-step process. Toluene diisocyanate (TDI) is reacted with a polyol in a solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) to create an isocyanate-terminated prepolymer. Subsequently, a chain extender is introduced to complete the polymerization. The reaction conditions, including temperature and catalyst (e.g., dibutyltin dilaurate), are carefully controlled to achieve the desired molecular weight and properties.
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay based on ISO 10993-5):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Extract Preparation: The test material is incubated in a cell culture medium (e.g., DMEM) at 37°C for a specified period (e.g., 24 hours) to create an extract.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is cultured in 96-well plates.
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for 24-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).
Hemolysis Assay (based on ASTM F756):
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
-
Blood Collection: Fresh whole blood is collected from a suitable donor and treated with an anticoagulant.
-
Material Incubation: The test material is incubated with a diluted blood solution in phosphate-buffered saline (PBS) at 37°C for a defined period (e.g., 3 hours) with gentle agitation.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Supernatant Analysis: The absorbance of the supernatant is measured spectrophotometrically at a wavelength sensitive to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated by comparing the absorbance of the test sample to that of a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline).
Mechanical Testing (based on ASTM D882 for thin films):
This standard test method is used to determine the tensile properties of thin plastic sheeting.
-
Specimen Preparation: The polyurethane material is cast into thin films of uniform thickness. Dog-bone shaped or rectangular specimens are cut according to the standard's specifications.
-
Testing Machine Setup: A universal testing machine (UTM) equipped with appropriate grips is used. The crosshead speed is set to a constant rate.
-
Testing Procedure: The specimen is mounted in the grips, and a tensile load is applied until the specimen fails.
-
Data Acquisition: The load and elongation are continuously recorded throughout the test.
-
Calculations: From the resulting stress-strain curve, key mechanical properties such as tensile strength, elongation at break, and Young's modulus are calculated.
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the fundamental differences in degradation, the following diagrams are provided.
Caption: Experimental workflow from synthesis to testing.
Caption: Degradation pathways of different diisocyanates.
Conclusion: A Safer and More Reliable Choice for Research
The evidence strongly supports the advantages of using biocompatible diisocyanates in research, particularly in applications where direct or indirect contact with biological systems is anticipated. The primary benefit lies in the non-toxic nature of their degradation products, which mitigates concerns about long-term adverse effects and enhances the translational potential of the research. While traditional aromatic diisocyanates may offer certain advantages in terms of mechanical strength and cost, the superior biocompatibility of their aliphatic counterparts, such as LDI, makes them the more prudent and ethically sound choice for a wide range of biomedical research and development activities. By prioritizing biocompatibility from the initial stages of material design, researchers can significantly increase the likelihood of successful and impactful outcomes.
References
- 1. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of thermal degradation products from polyurethane foams based on toluene diisocyanate and diphenylmethane diisocyanate on isolated, perfused lung of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of LDI and PCL-Based Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable biomaterial is a critical decision in the development of medical devices and drug delivery systems. The mechanical properties of the chosen polymer must align with the intended application to ensure structural integrity and desired performance. This guide provides a comprehensive comparison of the mechanical properties of two classes of biodegradable polymers: L-lysine diisocyanate (LDI)-based polyurethanes and polycaprolactone (PCL)-based polymers. The data presented is compiled from various scientific sources to offer an objective overview for researchers and industry professionals.
Data Presentation: A Comparative Analysis
The mechanical properties of LDI-based and PCL-based polymers can be tailored by altering their composition and molecular weight. The following table summarizes the typical ranges for key mechanical properties reported in the literature for these two polymer families. It is important to note that these values can vary significantly based on the specific formulation, processing conditions, and testing methodology.
| Mechanical Property | LDI-Based Polymers (Polyurethanes) | PCL-Based Polymers |
| Tensile Strength (MPa) | 1.01 – 9.49[1][2] | 16 – 43[3][4] |
| Young's Modulus (MPa) | 3.07 – 25.61[1][2] | 330 – 360[3] |
| Elongation at Break (%) | 102 – 998[1][2] | > 700[4] |
Experimental Protocols: Methodologies for Mechanical and Degradation Assessment
To ensure reproducibility and comparability of data, standardized testing protocols are essential. The following sections detail the typical experimental methodologies used to evaluate the mechanical properties and degradation of these polymers.
Tensile Testing
Tensile properties are fundamental to understanding a material's response to pulling forces. The following protocol is a composite of standard procedures outlined in ASTM D638 and ISO 527.[2][5][6][7][8][9][10][11]
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.
Apparatus:
-
Universal Testing Machine (UTM) equipped with a load cell appropriate for the expected forces.
-
Extensometer for accurate strain measurement.
-
Calipers for precise measurement of specimen dimensions.
-
Environmental chamber for temperature and humidity control (optional, but recommended for physiological simulations).
Specimen Preparation:
-
Polymer films or molded specimens are prepared with a defined geometry, typically a "dog-bone" shape as specified in ASTM D638 Type IV or ISO 527-2 Type 1BA.
-
The dimensions (width and thickness) of the gauge section of each specimen are measured at three different points and the average is recorded.
-
Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing, as per ASTM D638.
Procedure:
-
The specimen is securely mounted in the grips of the UTM, ensuring it is aligned with the direction of pull.
-
The extensometer is attached to the gauge section of the specimen.
-
The test is initiated at a constant crosshead speed (e.g., 5 mm/min for rigid and semi-rigid plastics, or as specified in the relevant standard for the material being tested).[2]
-
The load and displacement data are recorded continuously until the specimen fractures.
-
At least five specimens are tested for each material to ensure statistical significance.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus: The measure of the material's stiffness, calculated as the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, calculated by dividing the change in length by the original length and multiplying by 100.
In Vitro Degradation Study
Understanding the degradation profile of a biodegradable polymer is crucial for predicting its in vivo performance. The following protocol is based on the principles outlined in ASTM F1635 and ISO 10993-13.[12][13][14][15][16][17]
Objective: To evaluate the degradation rate of the polymer in a simulated physiological environment.
Materials:
-
Polymer samples of known weight and dimensions.
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Incubator set to 37 °C.
-
Analytical balance.
-
Scanning Electron Microscope (SEM).
-
Gel Permeation Chromatography (GPC) system.
Procedure:
-
Pre-weighed polymer samples are sterilized using a suitable method (e.g., ethylene oxide or gamma irradiation).
-
Each sample is placed in a sterile container with a sufficient volume of PBS to ensure complete immersion (e.g., 10 mL of PBS per 100 mg of polymer).
-
The containers are placed in an incubator at 37 °C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 weeks), a set of samples is removed from the PBS.
-
The samples are gently rinsed with deionized water to remove any salt residues and then dried to a constant weight in a vacuum oven at a low temperature (e.g., 30 °C).
-
The weight of the dried samples is recorded.
-
The pH of the degradation medium can also be monitored at each time point.
Analysis:
-
Mass Loss: The percentage of mass loss is calculated at each time point relative to the initial mass of the sample.
-
Molecular Weight Change: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the degraded samples are determined using GPC to assess the extent of chain scission.
-
Morphological Changes: The surface morphology of the degraded samples is examined using SEM to observe any changes, such as the formation of pores or cracks.
Mandatory Visualizations
The following diagrams illustrate the degradation pathways of LDI-based and PCL-based polymers.
Caption: Degradation pathway of LDI-based polyurethanes.
Caption: Degradation pathway of PCL-based polymers.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 3. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. testinglab.com [testinglab.com]
- 6. kiyorndlab.com [kiyorndlab.com]
- 7. victortestingmachine.com [victortestingmachine.com]
- 8. Knowledge - Mechanics - Tensile test according to ISO 527 - Temeco [temeco.ch]
- 9. testresources.net [testresources.net]
- 10. zwickroell.com [zwickroell.com]
- 11. ISO 527-2 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 12. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]
- 13. polymersolutions.com [polymersolutions.com]
- 14. scribd.com [scribd.com]
- 15. poly-med.com [poly-med.com]
- 16. filab.fr [filab.fr]
- 17. trepo.tuni.fi [trepo.tuni.fi]
A Comparative Guide to the Biocompatibility of L-lysine Diisocyanate (LDI)-Derived Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of polyurethanes derived from L-lysine diisocyanate (LDI) with other commonly used biodegradable polymers, such as polylactic acid (PLA), polycaprolactone (PCL), and poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by experimental data to aid in the selection of appropriate biomaterials for various biomedical applications.
Executive Summary
LDI-derived polyurethanes are gaining prominence in the field of biomedical engineering due to their favorable biocompatibility profile. A key advantage lies in their degradation products, primarily L-lysine, an essential amino acid, and diols like glycerol or glucose, which are naturally metabolized by the body.[1][2] This contrasts with some traditional biodegradable polymers that can produce acidic byproducts upon degradation, potentially leading to a more pronounced inflammatory response.[2] Experimental data suggests that LDI-based polyurethanes exhibit low cytotoxicity, good hemocompatibility, and a minimal in vivo inflammatory response, making them a promising alternative for applications such as tissue engineering scaffolds and drug delivery systems.
Comparative Biocompatibility Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison between LDI-derived polyurethanes and other biodegradable polymers.
Table 1: In Vitro Cytotoxicity
| Material | Cell Line | Assay | Cell Viability (%) | Citation |
| LDI-based Polyurethane (LPH) | rBMSCs | CCK-8 | > 90% (after 7 days) | [3] |
| Thermoplastic Polyurethane (TPU) | Not Specified | Not Specified | 132% ± 3% | [4] |
| Poly(lactic-co-glycolic acid) (PLGA) | L929 | MTT | > 80% (at 0.2 mg/mL) | [5] |
| Poly(lactic-co-glycolic acid) (PLGA) | Calu-3 | MTT | > 80% | [6] |
Table 2: Hemocompatibility
| Material | Test | Result | Citation |
| Thermoplastic Polyurethane (TPU) | Hemolysis | 0% | [4] |
| Alginate-based Polyurethane | Hemolysis | < 10% | [7] |
| Polyurethane with 25% hard segments | Hemolysis | < 5% | [8] |
| Polyurethane/mustard oil composite | Hemolysis | 1.15% | [8] |
Table 3: In Vivo Inflammatory Response (Fibrous Capsule Thickness)
| Material | Animal Model | Implantation Site | Time Point | Fibrous Capsule Thickness (µm) | Citation |
| LDI-glucose Polymer | Rat | Subcutaneous | 8 weeks | Minimal foreign body reaction, capsule significantly reduced | [9] |
| Antimicrobial TPU | Rat | Subcutaneous | 30 days | Reduced thickness compared to unmodified TPU | [10] |
| Polypropylene Microfibers (11.1-15.8 µm diameter) | Rat | Subcutaneous | 5 weeks | 20.3 ± 11.6 | |
| Polypropylene Microfibers (16.7-26.7 µm diameter) | Rat | Subcutaneous | 5 weeks | 25.5 ± 10.0 |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Test material extracts (prepared according to ISO 10993-12)
-
Control material extracts (negative and positive controls)
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Remove the culture medium and replace it with 100 µL of the test material extract, negative control extract, or positive control extract.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Hemocompatibility: Hemolysis Assay (ASTM F756)
This protocol determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
Materials:
-
Test material
-
Control materials (positive and negative)
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate Buffered Saline (PBS)
-
Drabkin's reagent
-
Spectrophotometer
Procedure (Direct Contact Method):
-
Prepare a diluted blood suspension by mixing whole blood with PBS.
-
Place the test material and control materials in separate tubes.
-
Add the diluted blood suspension to each tube.
-
Incubate the tubes under static conditions at 37°C for a specified time (e.g., 3 hours).
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Transfer the supernatant to a new tube containing Drabkin's reagent.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Calculate the percent hemolysis relative to the positive control (water, which causes 100% hemolysis).
In Vivo Biocompatibility: Subcutaneous Implantation (ISO 10993-6)
This protocol evaluates the local tissue response to an implanted material.
Materials:
-
Sterile test material samples
-
Sterile control material samples
-
Animal model (e.g., Sprague-Dawley rats)
-
Anesthetic and analgesic agents
-
Surgical instruments
-
Sutures
-
Fixative (e.g., 10% neutral buffered formalin)
-
Paraffin wax
-
Microtome
-
Stains (Hematoxylin and Eosin - H&E)
-
Microscope
Procedure:
-
Anesthetize the animal and prepare the surgical site on the dorsal side.
-
Make a small incision and create a subcutaneous pocket.
-
Insert the sterile test material sample into the pocket. Implant a control material in a separate pocket in the same animal.
-
Close the incision with sutures and provide post-operative care.
-
At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.
-
Fix the tissue samples in formalin.
-
Process the fixed tissues, embed them in paraffin, and section them into thin slices (e.g., 5 µm).
-
Stain the tissue sections with H&E.
-
Examine the stained sections under a microscope to evaluate the cellular response, including the presence of inflammatory cells (neutrophils, macrophages, lymphocytes) and the formation and thickness of a fibrous capsule.
Signaling Pathways and Experimental Workflows
Foreign Body Response Signaling Pathway
The foreign body response (FBR) to an implanted biomaterial is a complex process involving protein adsorption, immune cell recruitment, and fibrous capsule formation. Macrophages play a central role in orchestrating this response.
Caption: Overview of the foreign body response to an implanted biomaterial.
Experimental Workflow for In Vivo Biocompatibility Assessment
The following diagram illustrates the typical workflow for assessing the in vivo biocompatibility of a biomaterial according to ISO 10993-6.
Caption: Workflow for in vivo biocompatibility assessment via subcutaneous implantation.
Macrophage Polarization Signaling
Macrophage polarization into pro-inflammatory (M1) or pro-resolving (M2) phenotypes is a critical determinant of the host response to a biomaterial.
Caption: Simplified signaling pathways for M1 and M2 macrophage polarization.
Conclusion
LDI-derived polyurethanes present a compelling case for use in biomedical applications requiring high biocompatibility. Their degradation into non-toxic, metabolizable byproducts offers a significant advantage over materials that can create a localized acidic environment. The available data indicates low cytotoxicity, good hemocompatibility, and a mild in vivo tissue response. As with any biomaterial, the specific formulation and application will dictate the ultimate biocompatibility. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of these promising materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 5. research-management.mq.edu.au [research-management.mq.edu.au]
- 6. Influence of surface charge on the potential toxicity of PLGA nanoparticles towards Calu-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatibility and Hemolytic Activity Studies of Synthesized Alginate-Based Polyurethanes [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Inflammatory and Fibrotic Encapsulation Responses of Implanted Materials with Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Degradation of (S)-Ethyl 2,6-diisocyanatohexanoate (LDI) Based Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation products and performance of biodegradable polyurethanes derived from (S)-Ethyl 2,6-diisocyanatohexanoate, also known as L-lysine diisocyanate ethyl ester (LDI). These materials are gaining significant traction in the biomedical field due to their biocompatibility and tunable degradation profiles. This document contrasts LDI-based polymers with common alternatives and presents supporting experimental data to inform material selection for applications such as drug delivery and tissue engineering.
Introduction to LDI-Based Polyurethanes
Polyurethanes (PUs) are a versatile class of polymers widely used in medical devices.[1][2] Traditional PUs, however, can degrade into toxic by-products, such as 4,4-methylenedianiline from methylene diisocyanate (MDI) or 2,4-diaminotoluene from toluene diisocyanate (TDI), which are concerns for in vivo applications.[3] LDI, derived from the amino acid L-lysine, offers a significant advantage by degrading into naturally occurring and non-toxic components.[3][4][5]
The properties and degradation of LDI-based polyurethanes are highly tunable by copolymerizing LDI with various polyols, such as glucose, glycerol, or poly(ε-caprolactone) (PCL).[3][4][5] This allows for the engineering of materials with specific mechanical properties and degradation rates tailored to the intended application.
Comparison of Degradation Products
A key advantage of LDI-based polyurethanes is their degradation into biocompatible molecules. The specific degradation products are determined by the co-monomers used in the polymerization process.
| Polymer System | Key Degradation Products | Biocompatibility Profile | Reference |
| LDI-Glucose | L-lysine, Glucose | Non-toxic, physiological molecules. Does not alter local pH. | [4] |
| LDI-Glycerol | L-lysine, Glycerol, Ethanol | Non-toxic. Degradation products do not significantly affect the pH of the surrounding medium. | [3] |
| LDI-PCL | L-lysine, Caproic Acid | Considered non-toxic. | [5] |
| Alternative: PCL-based PU | Caproic Acid, Diol/Diamine Chain Extenders | Generally biocompatible, but degradation can be slow. | [5] |
| Alternative: PLA/PGA-based PU | Lactic Acid, Glycolic Acid | Can create an acidic microenvironment upon degradation, potentially causing inflammatory responses.[3][4] | [6] |
| Alternative: Aromatic Diisocyanate (MDI/TDI) based PU | 4,4-methylenedianiline (from MDI), 2,4-diaminotoluene (from TDI) | Potentially toxic and carcinogenic.[3] | [3] |
In Vitro Degradation Performance
The rate of degradation is a critical parameter for biomedical applications, influencing drug release kinetics and the timing of tissue regeneration. The following table summarizes the in vitro degradation data for various polyurethane formulations.
| Polymer System | Degradation Conditions | Time Point | Mass Loss (%) | Reference |
| LDI-Glucose | Phosphate Buffered Saline (PBS), 37°C | 60 days | ~67.7% | [4] |
| LDI-Glycerol | Phosphate Buffered Saline (PBS), 37°C | 10 days | Corresponds to 1.8 mM lysine release | [3] |
| PU-1.8SS (Disulfide-containing) | PBS, 37°C | 28 days | ~7.2% | [7] |
| PU-1.8SS (Disulfide-containing) | 10 mM Glutathione (GSH) in PBS, 37°C | 28 days | ~44.7% | [7] |
| PU foam (PEG 400, LDI, BHMF) | 10% Sodium Hydroxide | 30 days | 12% | [8][9] |
| PU foam (PEG 400, LDI, BHMF) | Cholesterol Esterase in PBS, 37°C | 30 days | 24% | [8][9] |
In Vivo vs. In Vitro Degradation
In vivo degradation is often accelerated compared to in vitro conditions due to enzymatic activity and other physiological factors.
| Polymer System | In Vitro Degradation (60 days, 37°C) | In Vivo Degradation (60 days, subcutaneous implantation) | Key Finding | Reference |
| LDI-Glucose | ~67% mass loss | >95% mass loss | In vivo degradation is significantly faster. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental results. Below are summaries of typical protocols used for degradation studies of LDI-based polyurethanes.
In Vitro Hydrolytic Degradation
-
Sample Preparation: Polymer films or scaffolds of known weight and dimensions are prepared.
-
Incubation: Samples are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4). Sodium azide may be added to prevent microbial growth.[6]
-
Temperature Control: The incubation is carried out in an oven or water bath maintained at 37°C.[6]
-
Time Points: At predetermined time intervals (e.g., 4, 12, 24, 36 weeks), samples are removed from the PBS solution.[6]
-
Analysis: The samples are rinsed with deionized water, dried under vacuum until a constant weight is achieved, and then weighed to determine mass loss. Further analysis can be performed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) to assess chemical changes and Gel Permeation Chromatography (GPC) to measure changes in molecular weight.[6]
In Vitro Enzymatic Degradation
-
Enzyme Solution Preparation: An enzyme solution is prepared by dissolving a relevant enzyme (e.g., cholesterol esterase, lipase, protease) in PBS (pH 7.4) at a specific concentration (e.g., 200 µg/mL).[8][9]
-
Sample Incubation: Pre-weighed polymer samples are incubated in the enzyme solution at 37°C.[8][9]
-
Solution Refreshment: The enzyme solution is typically replaced at regular intervals to maintain enzyme activity.
-
Analysis: At selected time points, the samples are removed, washed, dried, and weighed. The degradation products in the supernatant can also be quantified using methods like the ninhydrin colorimetric reaction for lysine or specific assays for other components like glucose.[4]
In Vivo Degradation
-
Sterilization: Polymer scaffolds are sterilized, typically using ethylene oxide or gamma irradiation.
-
Implantation: The sterile scaffolds are surgically implanted into a suitable animal model (e.g., subcutaneously in rats or rabbits).
-
Explantation: At various time points post-implantation, the animals are euthanized, and the implants are retrieved.
-
Analysis: The explanted scaffolds are analyzed for mass loss, changes in molecular weight, and histological evaluation of the surrounding tissue to assess the foreign body response and biocompatibility.[4]
Visualizing Degradation and Experimental Workflows
The following diagrams illustrate the degradation pathways of LDI-based polymers and a typical experimental workflow for in vitro degradation studies.
Caption: Degradation pathway of LDI-based polyurethanes.
References
- 1. bezwadabiomedical.com [bezwadabiomedical.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]
- 6. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triggerable Degradation of Polyurethanes for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biodegradation Test of a New Polyether Polyurethane Foam Produced from PEG 400, L-Lysine Ethyl Ester Diisocyanate (L-LDI) and Bis-hydroxymethyl Furan (BHMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Lysine-Based Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of lysine-based polyurethanes against common alternative biomaterials, namely poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG)-based polymers. The information presented is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate materials for biomedical applications.
Executive Summary
Lysine-based polyurethanes are gaining prominence in the field of biomaterials due to their favorable biocompatibility and tunable degradation profiles. A key advantage is their degradation into naturally occurring and non-toxic byproducts, such as the amino acid lysine.[1][2] This contrasts with some traditional polyurethanes that can release potentially toxic aromatic diamines. This guide synthesizes available data on the cytotoxicity of these polymers, offering a comparative perspective for researchers.
Quantitative Cytotoxicity Data
The following tables summarize quantitative data from studies evaluating the cytotoxicity of lysine-based polyurethanes and alternative biomaterials. It is important to note that direct head-to-head comparative studies are limited, and thus data is compiled from various sources. Differences in experimental conditions should be considered when interpreting these results.
Table 1: Cytotoxicity of Lysine-Based Polyurethanes
| Polymer Composition | Cell Line | Assay | Results (e.g., Cell Viability %) | Citation |
| Lysine diisocyanate (LDI) and glucose-based polymer | Not specified | Not specified | Degradation products (lysine and glucose) are non-toxic. | [1] |
| LDI and glycerol-based polymer | Rabbit Bone Marrow Stromal Cells | Cell Growth/Morphology | Supported cell growth and viability; degradation products are non-toxic. | [2] |
| Polyester urethane (PLA, PEG, LDI) | Not specified | Not specified | Moderate cytotoxic effect with 100% polymer extract. | [3] |
Table 2: Cytotoxicity of Alternative Biomaterials (PLGA and PEG-based)
| Polymer Composition | Cell Line | Assay | Results (e.g., Cell Viability %) | Citation |
| Poly(lactic-co-glycolic acid) (PLGA) nanoparticles | RAW264.7 and BEAS-2B cells | MTS Assay | No significant lethal toxicity up to 300 µg/ml. | [4] |
| Polyethylene glycol (PEG)-poly L-lysine (PLL)-PLGA nanoparticles | L929 mouse fibroblast cells | MTT Assay | Low cytotoxicity. | [5] |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays cited in the literature are provided below. These protocols are based on standardized procedures, such as those outlined in ISO 10993-5.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Extraction: Prepare extracts of the test material (e.g., lysine-based polyurethane films) in cell culture medium according to ISO 10993-12 standards. Typically, a surface area to volume ratio of 3 cm²/mL is used. Incubate the material in the medium for 24-72 hours at 37°C.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material or fresh medium) controls. Incubate for 24-72 hours.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with material extracts.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes). During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the test samples to that of a positive control (cells lysed to achieve maximum LDH release). Express cytotoxicity as a percentage of the positive control.
Signaling Pathways in Cytotoxicity
The following diagrams illustrate the primary signaling pathways involved in programmed cell death, which can be triggered by cytotoxic materials.
Caption: Apoptosis signaling pathways.
Caption: Necroptosis signaling pathway.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO(2)) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility Assessment of Polyethylene Glycol-Poly L-Lysine-Poly Lactic-Co-Glycolic Acid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Linking Agents for Biological Research
A deep dive into the cross-linking efficiencies of common reagents, providing researchers, scientists, and drug development professionals with the data and protocols necessary to select the optimal agent for their specific application.
In the realm of biological research and drug development, the ability to covalently link interacting molecules is paramount. Cross-linking agents are indispensable tools for studying protein-protein interactions, stabilizing protein complexes, and conjugating biomolecules. However, the efficiency of these agents can vary significantly depending on their chemical nature and the specific experimental conditions. This guide provides a comparative analysis of commonly used cross-linking agents, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms to aid in the selection of the most appropriate cross-linker.
Comparative Efficiency of Common Cross-Linking Agents
The choice of a cross-linking agent is dictated by several factors, including the target functional groups, the desired spacer arm length, and the required reaction conditions. Below is a summary of the quantitative performance of several popular cross-linking agents.
| Cross-Linking Agent | Target Functional Group(s) | Optimal pH Range | Reported Efficiency/Observations | Key Characteristics |
| Formaldehyde | Primary amines | 7.0 - 9.0 | Can cross-link both protein and DNA.[1] Requires higher concentrations and longer incubation times compared to glutaraldehyde.[2][3] | Zero-length cross-linker, reversible under certain conditions. Known carcinogen requiring careful handling.[4] |
| Glutaraldehyde | Primary amines | 7.0 - 10.0 | Highly reactive and efficient, often more so than formaldehyde.[2][3][5] Studies have shown 90% of free amino groups reacted in 2 hours.[2] | Bifunctional, forms stable cross-links.[4] Can polymerize in solution and may cause background in certain assays.[4] |
| EDC/NHS | Carboxyls and primary amines | 4.5 - 7.5 (EDC activation), 7.0 - 8.5 (NHS conjugation) | Efficiency varies with conditions; yields of 58% to 84% have been reported for nanoparticle conjugation.[6] The addition of NHS increases coupling efficiency and stability.[7][8] | "Zero-length" cross-linker, forming a stable amide bond.[6][9] Two-step reaction allows for controlled conjugation.[7] |
| Genipin | Primary amines | Alkaline pH | Efficiency is comparable to aldehydes but with significantly lower cytotoxicity.[10] | Natural, biocompatible cross-linker.[5][10] |
| Dialdehyde Starch (DAS) | Primary amines | Neutral to alkaline | Shown to be a more effective cross-linking agent for gelatin than EDC/NHS in some studies.[8] | A polysaccharide-based cross-linker, offering a biocompatible alternative.[10] |
Experimental Protocols
For researchers looking to perform comparative studies, detailed and consistent methodologies are crucial. Below are generalized protocols for key cross-linking experiments.
Protocol 1: General Protein-Protein Cross-Linking with Aldehyde Reagents (Formaldehyde/Glutaraldehyde)
Objective: To covalently link interacting proteins in a complex.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES), pH 7.4
-
Formaldehyde (e.g., 37% solution) or Glutaraldehyde (e.g., 25% solution)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation: Prepare the protein sample at a suitable concentration in the reaction buffer.
-
Cross-linker Addition: Add formaldehyde to a final concentration of 1% or glutaraldehyde to a final concentration of 0.1-1%. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes for glutaraldehyde, 30-60 minutes for formaldehyde) at room temperature or 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 100-200 mM. Incubate for 15 minutes.
-
Removal of Excess Reagent: Remove excess cross-linker and quenching reagent using a desalting column or dialysis against a suitable buffer.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, western blotting, or mass spectrometry.
Protocol 2: Two-Step Protein-Protein Conjugation using EDC/NHS
Objective: To conjugate two proteins in a controlled, two-step manner.
Materials:
-
Protein #1 (with accessible carboxyl groups) in an amine-free buffer (e.g., MES buffer), pH 5.0-6.0
-
Protein #2 (with accessible primary amines) in a suitable conjugation buffer (e.g., PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine)
-
Desalting columns
Procedure:
-
Activation of Protein #1:
-
Dissolve Protein #1 in the activation buffer.
-
Add EDC (e.g., final concentration of 2-10 mM) and NHS (e.g., final concentration of 5-25 mM).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Removal of Excess Reagents (Optional but Recommended): Pass the activated protein solution through a desalting column equilibrated with the conjugation buffer to remove excess EDC and NHS.
-
Conjugation to Protein #2:
-
Immediately add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio or a slight excess.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Add a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction.
-
Purification: Purify the conjugated protein using a desalting column or other chromatography methods to remove unreacted proteins and byproducts.
Visualizing Cross-Linking Mechanisms
To better understand the chemical reactions involved, the following diagrams illustrate the signaling pathways and workflows.
Caption: Reaction mechanism of EDC/NHS "zero-length" cross-linking.
Caption: Simplified mechanism of glutaraldehyde cross-linking of primary amines.
Caption: General experimental workflow for protein cross-linking.
References
- 1. Formaldehyde and glutaraldehyde in the fixation of chromatin for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thechampioncompany.com [thechampioncompany.com]
- 3. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 4. Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde [leicabiosystems.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polyurethanes: The Role of Chiral (S)-Ethyl 2,6-diisocyanatohexanoate in Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl 2,6-diisocyanatohexanoate, a chiral diisocyanate derived from the amino acid L-lysine, is gaining prominence in the synthesis of advanced polyurethanes, particularly for biomedical applications. Its inherent chirality and biocompatible degradation products offer distinct advantages over traditional petroleum-based diisocyanates. This guide provides an objective comparison of the performance of polyurethanes synthesized from this compound (LDI) with those derived from common achiral diisocyanates such as 4,4′-methylene diphenyl diisocyanate (MDI), tolylene-2,4-diisocyanate (TDI), hexamethylene diisocyanate (HDI), and isophorone diisocyanate (IPDI). The information presented is supported by experimental data from peer-reviewed literature.
Performance Comparison of Polyurethanes
The choice of diisocyanate significantly influences the mechanical, thermal, and biodegradable properties of the resulting polyurethane. The following table summarizes key performance indicators for polyurethanes synthesized from LDI and common achiral alternatives. It is important to note that the properties can vary depending on the polyol used, the hard segment content, and the specific reaction conditions.
| Property | This compound (LDI) | 4,4′-Methylene diphenyl diisocyanate (MDI) | Tolylene-2,4-diisocyanate (TDI) | Hexamethylene diisocyanate (HDI) | Isophorone diisocyanate (IPDI) |
| Tensile Strength (MPa) | 1.01 - 23[1][2] | Up to 23.4[3] | Lower than MDI | Lower than MDI | Good self-healing |
| Young's Modulus (MPa) | 3.07 - 25.61[1] | High | - | High | - |
| Elongation at Break (%) | 102 - 1700[1][2] | - | Up to 779[3] | - | - |
| Glass Transition Temp. (Tg) | -48.2°C to 15.8°C (varies with polyol)[3] | -20.7°C[3] | 3.0°C[3] | -48.2°C[3] | 12.5°C[3] |
| Thermal Stability | Decomposes >200°C[4][5] | High, up to 301°C in inert atmosphere[6] | - | Stable up to 282°C in inert atmosphere[6] | Good thermal stability |
| Biodegradability | Biodegradable, non-toxic products (lysine)[7] | Non-biodegradable, potentially toxic by-products[7] | Non-biodegradable, potentially carcinogenic by-products[7] | Non-biodegradable, relatively toxic diamines[7] | Non-biodegradable |
| Key Features | Biocompatible, biodegradable, from renewable source. | High mechanical strength, good thermal stability. | Flexible foams. | Good flexibility and crystallinity. | Good self-healing, weathering resistance. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a polyurethane from this compound and a common achiral diisocyanate.
Synthesis of Polyurethane from this compound (LDI) and Poly(ε-caprolactone) (PCL) diol[2]
Materials:
-
This compound (LDI)
-
Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (catalyst)
-
Chloroform (CHCl₃)
Procedure:
-
In a reaction vessel, an excess of LDI is reacted with PCL at 80°C for 150 minutes in the presence of 0.1% dibutyltin dilaurate as a catalyst to form the prepolymer.
-
The chain extender, 1,4-butanediol (BDO), is then added to the prepolymer, and the reaction is allowed to proceed for another 120 minutes.
-
The reaction temperature is subsequently lowered to 60°C, and the reaction is continued for approximately 6-8 hours.
-
For film casting, the resulting polyurethane is dissolved in chloroform at a concentration of 5% (w/v).
-
The polymer solution is poured into a leveled PTFE casting dish and allowed to dry at room temperature.
Synthesis of Polyurethane from 4,4′-Methylene diphenyl diisocyanate (MDI) and Polytetramethylene ether glycol (PTMG)[3]
Materials:
-
4,4′-Methylene diphenyl diisocyanate (MDI)
-
Polytetramethylene ether glycol (PTMG)
-
1,4-butanediol (BDO)
Procedure:
-
A prepolymer is synthesized by reacting MDI with PTMG. The specific molar ratios will determine the hard segment content and final properties. The reaction is typically carried out under a nitrogen atmosphere at an elevated temperature (e.g., 80°C).
-
After the prepolymer formation is complete, the chain extender, 1,4-butanediol (BDO), is added to the mixture.
-
The reaction is continued until the desired molecular weight is achieved, which can be monitored by techniques such as titration of the isocyanate groups.
-
The resulting polyurethane can then be cast into films or processed according to the desired application.
Visualizing the Synthesis
The following diagram illustrates the general synthesis of a polyurethane from this compound and a diol.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of biodegradable polyurethane based on poly(ϵ-caprolactone) and L-lysine ethyl ester diisocyanate [journal.hep.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Stability and Heat Transfer of Polyurethanes for Joints Applications of Wooden Structures [mdpi.com]
- 5. matsc.ktu.lt [matsc.ktu.lt]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Degradation of Lysine Diisocyanate Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation behavior of lysine diisocyanate (LDI) based polymers under in vivo and in vitro conditions. Understanding the nuances between these environments is critical for the accurate prediction of a biomaterial's performance, biocompatibility, and degradation kinetics in a physiological setting. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological and chemical processes involved in LDI polymer degradation.
Quantitative Data Comparison: In Vivo vs. In Vitro Degradation
The degradation of LDI-based polymers is consistently observed to be more rapid and complex in a living organism compared to a simulated laboratory environment. The in vivo environment introduces cellular and enzymatic activities that accelerate polymer breakdown. The following tables summarize the quantitative data from studies on different LDI polymer formulations.
| Table 1: Degradation of LDI-Glucose Polymers | ||
| Condition | Time | Mass Loss (%) |
| In Vivo (Subcutaneous implantation in rats) | 60 days | >95%[1] |
| In Vitro (PBS, 37°C) | 60 days | 67.7%[1] |
| Table 2: Degradation of LDI-Glycerol Polymers | ||
| Condition | Time | Lysine Release (mM/10 days) |
| In Vitro (PBS, 37°C) | 10 days | 1.8[2] |
| In Vitro (PBS, 22°C) | 10 days | >0.9 (over 50% of 37°C rate)[2] |
| In Vitro (PBS, 4°C) | 10 days | ~0.09 (95% less than 37°C rate)[2] |
| Table 3: Degradation of LDI-based Poly(ester urethane)s (PEURs) | |||
| Polymer | Condition | Time | Degradation (%) |
| LTI Scaffolds | In Vivo (Rat excisional wounds) | 4-6 weeks | Complete[3] |
| LTI Scaffolds | In Vitro (Oxidative medium) | 4-6 weeks | Complete[3] |
| HDIt Scaffolds | In Vivo (Rat excisional wounds) | 4 weeks | ~60% |
| HDIt Scaffolds | In Vitro (Oxidative medium) | 8 weeks | 35% |
| HDIt Scaffolds | In Vitro (Esterolytic medium) | 8 weeks | 20% |
Experimental Protocols
The methodologies employed to assess polymer degradation are crucial for interpreting the resulting data. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Degradation Protocols
1. Hydrolytic Degradation in Phosphate-Buffered Saline (PBS)
-
Objective: To assess the susceptibility of the polymer to hydrolysis in a physiologically relevant buffer.
-
Procedure:
-
Prepare polymer films or scaffolds of known weight and dimensions.
-
Immerse the samples in sterile PBS (pH 7.4) in sealed containers. A common ratio is 10 mg of polymer per 1 mL of PBS.[1][2]
-
Incubate the samples at 37°C with gentle agitation.[4]
-
At predetermined time points, retrieve the samples, rinse with deionized water, and dry under vacuum to a constant weight.[3]
-
Calculate the percentage of mass loss. The degradation medium can be analyzed for the concentration of degradation products like lysine and glycerol using techniques such as the ninhydrin colorimetric reaction and enzymatic assays.[1][2]
-
2. Enzymatic Degradation
-
Objective: To evaluate the role of specific enzymes in polymer degradation.
-
Procedure:
-
Prepare polymer samples as described for hydrolytic degradation.
-
Incubate the samples in a buffer solution (e.g., PBS) containing a specific enzyme, such as cholesterol esterase or lipase, at a defined concentration (e.g., 1 U/mL).[3]
-
Maintain the incubation at 37°C. The medium should be replaced every 3-4 days to ensure sustained enzyme activity.[3]
-
Assess degradation by measuring mass loss at various time points.
-
3. Oxidative Degradation
-
Objective: To simulate the oxidative environment created by inflammatory cells in vivo.
-
Procedure:
-
Prepare polymer films.
-
Immerse the films in a solution of 20% hydrogen peroxide (H₂O₂) and 0.1 M cobalt chloride (CoCl₂).[5]
-
Incubate the samples at 37°C for a specified period (e.g., 15 days), changing the solution every third day.[5]
-
After incubation, rinse the films with deionized water and dry them under vacuum.
-
Analyze the films for changes in surface morphology (using Scanning Electron Microscopy - SEM), chemical structure (using Fourier Transform Infrared Spectroscopy - FTIR), and contact angle.[5]
-
In Vivo Degradation Protocol
1. Subcutaneous Implantation
-
Objective: To evaluate the degradation and biocompatibility of the polymer in a living organism.
-
Procedure:
-
Sterilize the polymer scaffolds of a predefined weight (e.g., 5.0 mg).[1]
-
Under anesthesia, make small incisions on the dorsal side of the animal model (e.g., rat).
-
Create subcutaneous pockets by blunt dissection and insert the polymer implants.
-
Suture the incisions.
-
At scheduled time points (e.g., 15, 30, and 60 days), euthanize the animals and excise the implants along with the surrounding tissue.[1]
-
For degradation analysis, carefully remove the tissue from the explanted polymer, dry the polymer to a constant weight, and calculate the mass loss.
-
For histological analysis, fix the tissue-implant sample in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin - H&E) to evaluate the foreign body response, cellular infiltration, and tissue integration.[1]
-
Visualizing Degradation Pathways and Workflows
Macrophage-Mediated Degradation of LDI Polymers
The in vivo degradation of LDI polymers is significantly influenced by the foreign body response, where macrophages play a central role. These immune cells attempt to phagocytose the implant and, failing that, release a cocktail of chemical agents that degrade the material.
Caption: Macrophage-mediated degradation of LDI polymers in vivo.
Experimental Workflow: A Comparative Approach
The following workflow outlines the key steps in a comparative study of in vivo and in vitro degradation of LDI polymers.
Caption: Workflow for comparing in vivo and in vitro LDI polymer degradation.
References
- 1. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of (S)-Ethyl 2,6-diisocyanatohexanoate
For laboratory professionals engaged in research, development, and drug discovery, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. (S)-Ethyl 2,6-diisocyanatohexanoate, an isocyanate compound, requires specific handling and disposal procedures due to its reactivity and hazardous nature. This guide provides a comprehensive, step-by-step plan for its safe neutralization and disposal, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, with identified risks including skin irritation, potential for allergic skin reactions, serious eye irritation, toxicity upon inhalation, and respiratory irritation[1][2]. Therefore, strict adherence to safety protocols is mandatory.
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[3].
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense for personnel. This includes, but is not limited to, chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles and a face shield, and a laboratory coat or disposable coveralls[4][5][6][7]. In situations with a potential for aerosol generation or inadequate ventilation, appropriate respiratory protection is essential[5].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation[3].
-
Containment: Prevent the spill from spreading by diking with an inert absorbent material like sand, vermiculite, or sawdust[3][8]. Do not use water to clean up spills , as isocyanates react with water to produce carbon dioxide, which can lead to container pressurization and rupture[3].
-
Absorption: Cover the spill with a dry, inert absorbent material[8].
-
Neutralization: Apply a decontamination solution to the absorbed spill and allow it to react for at least 10 minutes[8][9].
-
Collection: Shovel the neutralized absorbent material into an open-top container. Do not seal this container tightly to allow for the venting of any evolved gases[8][9].
Step-by-Step Disposal Protocol
This protocol outlines the neutralization of waste this compound. The principle of this procedure is to convert the reactive isocyanate groups into more stable and less hazardous polyureas through a controlled reaction[3].
Materials:
-
Waste this compound
-
Decontamination Solution (see Table 1 for formulations)
-
Large, open-top, chemically resistant container
-
Stirring rod
-
Appropriate PPE
Procedure:
-
Prepare Decontamination Solution: In a chemical fume hood, select one of the decontamination solution formulations from Table 1 and prepare it in a large, open-top container. The volume of the decontamination solution should be approximately 10 times the volume of the isocyanate waste to ensure a complete reaction[3][10].
-
Slow Addition of Waste: While gently stirring, slowly and carefully add the this compound waste to the decontamination solution. Be mindful of any heat generation or gas evolution, as the reaction can be exothermic[11].
-
Reaction Period: Loosely cover the container (do not seal it) and allow it to stand in the fume hood for a minimum of 48 hours. This extended period ensures the complete neutralization of the isocyanate and the safe dissipation of any carbon dioxide gas produced[3][10].
-
Final Disposal: After the 48-hour reaction period, the neutralized waste must be collected by a licensed hazardous waste disposal contractor[3][8]. All federal, state, and local regulations for hazardous waste disposal must be strictly followed[8].
Data Presentation
For clarity and quick reference, the following tables summarize key quantitative data for the disposal process.
Table 1: Decontamination Solution Formulations
| Formulation | Component 1 | Concentration 1 | Component 2 | Concentration 2 | Component 3 | Concentration 3 |
| 1 | Sodium Carbonate | 5-10% | Liquid Detergent | 0.2-2% | Water | 89.8-94.8% |
| 2 | Concentrated Ammonia | 3-8% | Liquid Detergent | 0.2% | Water | 91.8-96.8% |
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Recommended Materials |
| Hands | Chemical-resistant gloves | Nitrile or Butyl Rubber[5][6] |
| Eyes | Safety goggles/Face shield | Standard laboratory grade |
| Body | Lab coat/Disposable coveralls | Standard laboratory grade |
| Respiratory | Respirator | Required for poor ventilation |
Experimental Workflow
The logical flow of the disposal procedure is illustrated in the following diagram.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide, based on established safety protocols for isocyanate compounds, provides the necessary information for the responsible and safe disposal of this compound in a laboratory setting. Adherence to these procedures is paramount for maintaining a culture of safety and environmental stewardship.
References
- 1. This compound | 45172-15-4 [sigmaaldrich.com]
- 2. XiXisys | 中国国标 SDS Word 下载 CAS: 45172-15-4 Name: Ethyl (S)-2,6-diisocyanatohexanoate [xixisys.com]
- 3. benchchem.com [benchchem.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 6. compositesone.com [compositesone.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fsi.co [fsi.co]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
- 10. looseinthelabscience.com [looseinthelabscience.com]
- 11. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling (S)-Ethyl 2,6-diisocyanatohexanoate
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods.[1]
| PPE Category | Specification |
| Respiratory | A full-face respirator with filters suitable for organic vapors and particulates (A2P3 or similar rating) is recommended.[2] For higher exposure potential, a supplied-air respirator should be used. |
| Hand | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling diisocyanates.[3] Standard latex gloves are not suitable.[1] Check for signs of degradation and replace immediately if contaminated. |
| Eye | Safety goggles or a full-face shield are essential to protect against splashes.[2] If a full-face respirator is not used, both safety goggles and a face shield should be worn. |
| Body | A disposable suit or chemical-resistant coveralls should be worn to prevent skin contact.[2] Protective clothing should be removed carefully to avoid contaminating the wearer. |
Operational Plan for Safe Handling
A systematic approach to handling (S)-Ethyl 2,6-diisocyanatohexanoate is critical to minimize the risk of exposure.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate response to spills and exposures is crucial.
3.1. Spill Response
-
Evacuate: Immediately evacuate the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.[4]
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Neutralize: Prepare a decontamination solution. Two common formulations are:
-
Formula 1: 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.
-
Formula 2: 3-8% concentrated ammonia, 0.2% liquid detergent, and 92-97% water.
-
-
Apply: Carefully apply the decontamination solution to the absorbed spill. Allow at least 10 minutes for the reaction to complete.
-
Collect: Using non-sparking tools, collect the absorbed material into a labeled, open container. Do not seal the container immediately, as carbon dioxide gas may be generated.
-
Decontaminate: Wipe the spill area with the decontamination solution, followed by water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
3.2. Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation or a rash develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
Isocyanate waste is classified as hazardous waste and must be managed according to strict regulations.[7]
Waste Disposal Workflow
Caption: A procedural diagram for the proper disposal of isocyanate waste.
Key Disposal Considerations:
-
Neutralization: Where feasible and safe, small amounts of excess this compound can be reacted with a polyol to form a more stable polyurethane foam before disposal. However, this process should only be carried out by trained personnel in a controlled environment.
-
Containers: Do not seal containers of isocyanate waste tightly, as the reaction with moisture can produce carbon dioxide gas, leading to pressure buildup.[8]
-
Regulations: All disposal activities must comply with local, state, and federal environmental regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. courtley.com [courtley.com]
- 3. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 4. Safe Use of Diisocyanates: Adhesives and Sealants [commodious.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 8. fsi.co [fsi.co]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
